Cyclotetradecyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6568-37-2 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
cyclotetradecyne |
InChI |
InChI=1S/C14H24/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-12H2 |
InChI Key |
JGKWLXSZONBRGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC#CCCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cyclotetradecyne and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclotetradecyne, a medium-sized cycloalkyne of interest in chemical research and drug development. Due to the limited availability of detailed experimental data for this compound, this guide will focus on the closely related and well-characterized analog, 1,8-cyclotetradecadiyne (B73490), as a representative example. The principles and techniques discussed are broadly applicable to the synthesis and analysis of this compound.
Introduction
Cycloalkynes are cyclic hydrocarbons containing one or more carbon-carbon triple bonds within the ring. The inherent ring strain and unique geometry of these molecules make them highly reactive and valuable intermediates in organic synthesis. This compound (C₁₄H₂₄) and its di-yne analog, 1,8-cyclotetradecadiyne (C₁₄H₂₀), are of particular interest due to their potential applications in macrocyclic chemistry, materials science, and as building blocks in the synthesis of complex molecular architectures.
This guide will detail a common synthetic route to a representative this compound analog and provide a thorough description of the analytical techniques used for its characterization.
Synthesis of 1,8-Cyclotetradecadiyne
A prevalent method for the synthesis of cyclic diynes is the Eglinton (or Glaser-Eglinton-Hay) coupling reaction.[1][2][3] This oxidative coupling of terminal alkynes is a robust and versatile method for the formation of carbon-carbon bonds. In the context of macrocycle synthesis, an intramolecular Eglinton coupling of a suitable di-terminal alkyne can yield the desired cyclic diyne.
A logical synthetic pathway for 1,8-cyclotetradecadiyne would involve the oxidative cyclization of 1,13-tetradecadiyne. The overall synthetic workflow can be visualized as follows:
Figure 1: Proposed synthetic workflow for 1,8-cyclotetradecadiyne.
Experimental Protocol: Synthesis of 1,8-Cyclotetradecadiyne via Eglinton Coupling
This protocol is a representative procedure based on established methods for oxidative coupling of terminal alkynes.[4][5][6]
Materials:
-
1,13-Tetradecadiyne
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Pyridine
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 1,13-tetradecadiyne (1.0 g, 5.3 mmol) in pyridine (50 mL) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, a solution of copper(II) acetate (3.0 g, 16.5 mmol) in pyridine (100 mL) is added dropwise over a period of 4 hours with vigorous stirring at 50 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 50 °C.
-
The reaction mixture is then concentrated under reduced pressure to remove the pyridine.
-
The residue is dissolved in diethyl ether (100 mL) and washed successively with water (3 x 50 mL), 2M HCl (3 x 50 mL) until the aqueous layer is acidic, and finally with brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,8-cyclotetradecadiyne as a white solid.
Characterization of 1,8-Cyclotetradecadiyne
The structure and purity of the synthesized 1,8-cyclotetradecadiyne can be confirmed using a combination of spectroscopic techniques.
Physical and Chemical Properties
The following table summarizes some of the key physical and chemical properties of 1,8-cyclotetradecadiyne.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ | [7] |
| Molecular Weight | 188.31 g/mol | [7] |
| IUPAC Name | cyclotetradeca-1,8-diyne | [7] |
| CAS Number | 1540-80-3 | [7] |
Spectroscopic Data
The following tables present the expected spectroscopic data for 1,8-cyclotetradecadiyne based on available database information.[8][9]
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | m | 8H | -C≡C-CH₂- |
| ~ 1.5 | m | 12H | -CH₂- |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 80 | -C≡C- |
| ~ 28 | -CH₂- |
| ~ 19 | -C≡C-CH₂- |
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2930 | Strong | C-H stretch (alkane) |
| ~ 2860 | Strong | C-H stretch (alkane) |
| ~ 2230 | Medium | C≡C stretch |
| ~ 1460 | Medium | C-H bend (alkane) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 188 | [M]⁺ | Molecular Ion |
| 159 | [M - C₂H₅]⁺ | |
| 145 | [M - C₃H₇]⁺ | |
| 131 | [M - C₄H₉]⁺ | |
| 117 | [M - C₅H₁₁]⁺ | |
| 105 | [M - C₆H₁₁]⁺ | |
| 91 | [M - C₇H₁₃]⁺ |
Logical Relationships in Spectroscopic Analysis
The process of characterizing an organic molecule involves a logical workflow where different spectroscopic techniques provide complementary information to elucidate the final structure.
Figure 2: Logical workflow for the spectroscopic characterization of an organic molecule.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of a representative this compound analog, 1,8-cyclotetradecadiyne. The Eglinton coupling reaction serves as a reliable method for the synthesis of such macrocyclic diynes. The combination of NMR, FT-IR, and mass spectrometry provides a powerful toolkit for the unambiguous structural elucidation of these fascinating molecules. The information presented herein should serve as a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. Glaser–Eglinton–Hay sp–sp coupling and macrocyclization: construction of a new class of polyether macrocycles having a 1,3-diyne unit - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. Eglinton Reaction [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Eglinton Coupling | Ambeed [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,8-Cyclotetradecadiyne | C14H20 | CID 137070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,8-Cyclotetradecadiyne - SpectraBase [spectrabase.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclotetradecyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotetradecyne (C₁₄H₂₄) is a macrocyclic alkyne of significant interest in various fields of chemical research, including materials science and medicinal chemistry. Its fourteen-membered carbocyclic ring containing a triple bond presents a unique combination of conformational flexibility and reactivity. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from analogous large-ring cycloalkynes and computational studies to provide a thorough understanding. Detailed experimental protocols for the synthesis and characterization of macrocyclic alkynes are also presented, alongside a discussion of their potential applications, particularly in the realm of bioconjugation chemistry.
Physical Properties
Table 1: Computed and Experimental Physical Properties
| Property | This compound (C₁₄H₂₄) (Computed) | Cyclotetradecane (C₁₄H₂₈) (Experimental) |
| Molecular Formula | C₁₄H₂₄ | C₁₄H₂₈ |
| Molecular Weight | 192.34 g/mol [1] | 196.38 g/mol |
| Melting Point | Not available | 54-56 °C |
| Boiling Point | Not available | 288 °C |
| Density | Not available | 0.84 g/cm³ |
| Solubility | Predicted to be soluble in nonpolar organic solvents. | Soluble in ether and hot ethanol. |
| CAS Number | 6568-37-2[1] | 295-17-0 |
Spectroscopic Properties
The characterization of this compound relies heavily on modern spectroscopic techniques. While a specific experimental spectrum for this compound is not widely published, the expected spectral characteristics can be inferred from the general principles of alkyne and cycloalkane spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a series of broad, overlapping multiplets in the aliphatic region (typically δ 1.2-2.5 ppm) corresponding to the methylene (B1212753) protons of the carbocyclic ring. The protons on the carbons adjacent to the alkyne (propargylic protons) may appear slightly downfield. Due to the conformational flexibility of the large ring, distinct signals for each proton may not be resolved at room temperature.[2][3]
-
¹³C NMR: The carbon NMR spectrum provides more distinct signals. The sp-hybridized carbons of the alkyne would appear in the characteristic region of δ 65-90 ppm. The sp³-hybridized methylene carbons of the ring would resonate in the aliphatic region (δ 20-40 ppm).[4] The exact chemical shifts would be influenced by the ring's conformation. For the related compound, 1,8-cyclotetradecadiyne, signals for the sp-hybridized carbons are observed.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following absorption bands:
-
C≡C Stretch: A weak to medium absorption band is expected in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch. For internal alkynes in a relatively symmetrical environment, this peak can be very weak.
-
C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methylene groups in the ring.
Mass Spectrometry (MS)
In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (192.34). Fragmentation patterns would likely involve the loss of small hydrocarbon fragments (e.g., ethylene, propylene) from the aliphatic chain. The fragmentation of cycloalkanes often involves complex rearrangements, and similar patterns can be expected for large-ring cycloalkynes.[5][6][7]
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the presence of the alkyne functional group within a large, flexible ring.
-
Stability: Large-ring cycloalkynes like this compound are generally stable compounds. Unlike smaller, highly strained cycloalkynes (e.g., cyclooctyne), the fourteen-membered ring is large enough to accommodate the linear geometry of the sp-hybridized carbons of the triple bond with minimal ring strain.[8]
-
Reactivity: The triple bond in this compound can undergo typical alkyne reactions, such as:
-
Hydrogenation: Catalytic hydrogenation will reduce the alkyne to an alkene (using a poisoned catalyst like Lindlar's catalyst) or to the corresponding cycloalkane (using catalysts like Pd/C or PtO₂).
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond will occur.
-
Hydration: In the presence of acid and a mercury catalyst, the alkyne can be hydrated to form a ketone.
-
Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions. Of particular importance are strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a cornerstone of bioorthogonal chemistry. While this compound is not highly strained, functionalized derivatives with increased strain could be valuable in such applications.[9]
-
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not readily found, general methods for the synthesis of macrocyclic alkynes can be adapted. A common strategy involves the cyclization of a long-chain precursor containing functional groups that can be transformed into a triple bond.
General Synthesis of a Macrocyclic Alkyne
A plausible synthetic route could involve an intramolecular cyclization of a dihaloalkane or a dimesylate, followed by the introduction of the alkyne. An alternative and more direct approach is the cyclization of a long-chain α,ω-diyne under high dilution conditions to favor intramolecular reaction.
References
- 1. This compound | C14H24 | CID 12078364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. spectrabase.com [spectrabase.com]
- 5. AMT - Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS) [amt.copernicus.org]
- 6. youtube.com [youtube.com]
- 7. Petroleomics: Chemistry of the underworld - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Cyclotetradecyne: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotetradecyne (C₁₄H₂₄) is a cycloalkyne, a class of organic molecules characterized by a carbon-carbon triple bond within a ring structure. Its fourteen-membered ring places it in the category of medium-sized cycloalkynes, which possess unique conformational and reactive properties due to ring strain. This technical guide provides an in-depth exploration of the discovery and history of this compound, including its synthesis, physical and spectral properties, and key experimental protocols. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Discovery and Historical Context
The exploration of macrocyclic and medium-ring acetylenic compounds was pioneered by chemists like Leopold Ruzicka and Vladimir Prelog, whose work laid the foundation for understanding the influence of ring size on chemical stability and reactivity. Building on this foundation, A. T. Blomquist and his research group at Cornell University undertook a systematic investigation into the synthesis and properties of medium-sized cycloalkynes in the mid-20th century.
While a singular, seminal paper detailing the initial discovery of this compound is not readily apparent in a survey of the literature, its synthesis is understood to have emerged from Blomquist's broader program on "Many-Membered Carbon Rings." This research focused on developing general synthetic routes to cycloalkynes and studying how ring strain affects their chemical behavior. The primary methods developed and employed for the synthesis of these rings were dehydrohalogenation of halo-cycloalkenes and the oxidative decomposition of the bis-hydrazones of α-diketones. It is through the application of these methods to a 14-carbon precursor that this compound was first synthesized and characterized.
Synthesis of this compound
The most probable first successful synthesis of this compound was achieved via the dehydrohalogenation of 1-bromocyclotetradecene. This method involves the elimination of a hydrogen and a halogen atom from adjacent carbons to form a triple bond.
Experimental Protocol: Dehydrohalogenation of 1-Bromocyclotetradecene
Materials:
-
1-Bromocyclotetradecene
-
Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
-
A solution of 1-bromocyclotetradecene in anhydrous DMSO is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is stirred and heated to a temperature of approximately 70-80 °C.
-
A solution of potassium tert-butoxide in anhydrous DMSO is added dropwise to the heated solution over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is maintained at the same temperature for an additional 4-6 hours to ensure complete reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and water.
-
The aqueous mixture is extracted several times with a low-boiling organic solvent such as pentane (B18724) or diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
The solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation to yield the final product.
An In-depth Technical Guide to Cyclotetradecyne (C14H24)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotetradecyne (C14H24) is a cyclic alkyne of interest in synthetic and medicinal chemistry due to its unique structural properties conferred by the fourteen-membered ring and the presence of a triple bond. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, alongside detailed, generalized experimental protocols for its synthesis and characterization. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and provides estimated values based on related compounds and spectroscopic principles. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of medium-ring cycloalkynes.
Molecular and Physical Properties
Table 1: Molecular and Physical Properties of this compound (C14H24)
| Property | Value | Source/Comment |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C14H24 | PubChem[1] |
| Molecular Weight | 192.34 g/mol | PubChem[1] |
| Exact Mass | 192.187800766 Da | PubChem[1] |
| CAS Number | 6568-37-2 | PubChem[1] |
| Melting Point | Not available | Data for Cyclotetradecane (B1198814): 54-55 °C |
| Boiling Point | Not available | Data for Cyclotetradecane: 131 °C at 11 Torr |
| Density | Not available | |
| Solubility | Soluble in non-polar organic solvents. | Based on general principles of "like dissolves like". |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible approach involves the dehydrohalogenation of a suitable dihalogenated cyclotetradecane precursor. This method is a common strategy for the formation of alkynes.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from cyclotetradecanone, as illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of this compound from Cyclotetradecanone.
Experimental Protocol (General)
Step 1: Synthesis of 1,1-Dichlorocyclotetradecane
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cyclotetradecanone.
-
Slowly add a stoichiometric equivalent of phosphorus pentachloride (PCl5).
-
The reaction is typically exothermic and should be controlled by cooling in an ice bath.
-
After the initial reaction subsides, gently heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice to decompose the excess PCl5.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,1-dichlorocyclotetradecane.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer.
-
Introduce liquid ammonia (B1221849) into the flask and add a catalytic amount of ferric nitrate.
-
Slowly add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of sodium amide (NaNH2).
-
Dissolve the 1,1-dichlorocyclotetradecane from Step 1 in a minimal amount of anhydrous diethyl ether or THF.
-
Add the solution of the dihalide dropwise to the sodium amide suspension in liquid ammonia.
-
Allow the reaction to stir for several hours at the temperature of liquid ammonia.
-
After the reaction is complete, cautiously quench the excess sodium amide by the slow addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound (C14H24)
| Technique | Expected Observations |
| ¹H NMR | A complex multiplet in the region of δ 1.2-2.2 ppm corresponding to the methylene (B1212753) protons of the cycloalkane ring. Protons adjacent to the alkyne (propargylic) may show a downfield shift to around δ 2.1-2.4 ppm. |
| ¹³C NMR | Alkyne carbons are expected in the region of δ 80-100 ppm. Methylene carbons of the ring would appear in the range of δ 20-40 ppm. |
| IR Spectroscopy | A weak C≡C stretch is expected around 2100-2260 cm⁻¹. Strong C-H stretching bands from the methylene groups will be present in the 2850-2960 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 192. Fragmentation would likely involve the loss of successive ethylene (B1197577) units (m/z = 28) or other small alkyl fragments. |
Biological Activity
Currently, there is no specific information available in the public domain regarding the biological activity or signaling pathway interactions of this compound. The cytotoxicity, antimicrobial, or enzyme inhibition properties of this compound have not been reported. The rigid, strained nature of the cycloalkyne moiety suggests potential for interaction with biological macromolecules, and this remains an open area for future research.
Proposed Research Workflow for Biological Activity Screening
For researchers interested in exploring the biological potential of this compound, a general screening workflow is proposed.
Caption: A general workflow for the initial biological screening of this compound.
Conclusion
This compound (C14H24) represents an intriguing molecular scaffold with potential applications in various fields of chemistry. This guide has consolidated the available molecular property data and presented a plausible, generalized synthetic route and expected spectroscopic characteristics. The absence of experimental data on its physical properties and biological activities highlights a significant knowledge gap and underscores the opportunity for further research into this and related medium-ring cycloalkynes. The provided protocols and predictive data serve as a valuable starting point for scientists and researchers aiming to synthesize, characterize, and explore the potential of this compound.
References
Molecular weight of Cyclotetradecyne 192.34 g/mol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of cyclotetradecyne, a 14-membered cyclic alkyne. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available computed data and provides a broader context based on the well-established chemistry of macrocyclic and strained alkynes. The guide covers physicochemical properties, general synthetic strategies, characteristic reactivity, and potential applications in drug development and bioconjugation, supported by detailed tables and workflow diagrams.
Introduction
This compound (C₁₄H₂₄) is a macrocyclic alkyne with a molecular weight of 192.34 g/mol .[1] Its structure consists of a 14-carbon ring containing a carbon-carbon triple bond. The geometry of the alkyne functional group imparts a degree of ring strain, which is expected to influence its reactivity. While larger cycloalkynes exhibit less strain than smaller, more reactive counterparts like cyclooctyne (B158145), the inherent strain still renders them valuable intermediates in organic synthesis. This guide aims to provide a detailed resource on this compound, drawing upon computed data and the established knowledge of related macrocyclic alkynes to inform research and development activities.
Physicochemical and Spectroscopic Data
Physicochemical Properties
The following table summarizes the available computed physicochemical properties for this compound, alongside experimental data for the related saturated macrocycle, cyclotetradecane, for comparative purposes.
| Property | This compound (C₁₄H₂₄) | Cyclotetradecane (C₁₄H₂⁸) | Data Source |
| Molecular Weight | 192.34 g/mol | 196.38 g/mol | PubChem[1] |
| Molecular Formula | C₁₄H₂₄ | C₁₄H₂₈ | PubChem[1] |
| CAS Number | 6568-37-2 | 295-17-0 | PubChem[1] |
| XLogP3 | 6.4 | 7.8 | PubChem[1] |
| Melting Point | Data Not Available | 54-55 °C | Wikipedia[2] |
| Boiling Point | Data Not Available | 131 °C at 11 Torr | Wikipedia[2] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Expected Features for this compound |
| ¹H NMR | Resonances for methylene (B1212753) protons (-(CH₂)₁₂-) are expected in the range of δ 1.2-1.6 ppm. Protons adjacent to the alkyne (propargylic protons) would likely appear further downfield, around δ 2.0-2.3 ppm. |
| ¹³C NMR | Alkynyl carbons are expected to resonate in the range of δ 80-100 ppm. The methylene carbons would appear in the aliphatic region, typically between δ 20-30 ppm. |
| IR Spectroscopy | A weak to medium intensity absorption band for the C≡C stretch is expected around 2100-2260 cm⁻¹. C-H stretching vibrations from the methylene groups would be observed just below 3000 cm⁻¹. The absence of a C-H stretch around 3300 cm⁻¹ would confirm a disubstituted alkyne. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 192.34. Fragmentation patterns would likely involve the loss of alkyl fragments. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, general methods for the synthesis of macrocyclic alkynes are well-established and can be adapted for this target molecule. A common and effective strategy is the intramolecular cyclization of a linear precursor containing a terminal alkyne and a suitable leaving group.
General Synthetic Approach: Intramolecular Alkylation
A plausible synthetic route to this compound involves the intramolecular alkylation of a terminal alkyne. This approach typically utilizes a long-chain α,ω-dihaloalkane which is first converted to a terminal alkyne with a halide at the other end.
Experimental Protocol: General Procedure for Intramolecular Cyclization of a Haloalkyne
-
Preparation of the Haloalkyne Precursor: A long-chain dihalide (e.g., 1,12-dibromododecane) is reacted with a protected alkyne source (e.g., lithium acetylide-ethylenediamine complex) to yield the terminal haloalkyne (e.g., 1-bromo-13-tetradecyne). This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
High-Dilution Cyclization: The terminal haloalkyne is dissolved in a large volume of a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF).
-
Deprotonation and Cyclization: A strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS)) is slowly added to the solution at low temperature (e.g., -78 °C) to deprotonate the terminal alkyne, forming an acetylide. The reaction mixture is then allowed to warm slowly to room temperature over several hours to facilitate the intramolecular cyclization. The high-dilution conditions are crucial to favor the intramolecular reaction over intermolecular polymerization.
-
Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The organic product is extracted, dried, and concentrated. Purification is typically achieved through column chromatography on silica (B1680970) gel.
Caption: General workflow for the synthesis of this compound.
Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the alkyne functional group within the macrocyclic ring. While not as highly strained as smaller cycloalkynes, it can still participate in reactions that are characteristic of strained alkynes, most notably in the field of bioconjugation.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Cycloalkynes are well-known for their utility in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). In this reaction, the ring strain of the cycloalkyne allows it to react readily with azides to form stable triazoles without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is a powerful tool for labeling and modifying biological molecules in living systems. Although cyclooctyne derivatives are most commonly employed due to their higher reactivity, larger cycloalkynes can also undergo SPAAC, albeit at a slower rate.
This reactivity opens up potential applications for this compound derivatives in:
-
Drug Delivery: this compound-functionalized drug molecules could be "clicked" onto azide-modified targeting moieties (e.g., antibodies, peptides) for targeted drug delivery.
-
Biomolecule Labeling and Imaging: Attaching a this compound tag to a biomolecule of interest would allow for its subsequent visualization or isolation by reacting it with an azide-functionalized probe (e.g., a fluorescent dye or biotin).
-
Development of Antibody-Drug Conjugates (ADCs): The SPAAC reaction provides a robust method for conjugating potent cytotoxic drugs to antibodies, and this compound could serve as a linker component in such constructs.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of any specific signaling pathways. Its biological activity would be highly dependent on the nature of any molecules attached to it. As a simple hydrocarbon, this compound itself is not expected to have significant biological activity. However, as a component of a larger bioactive molecule, it could influence the molecule's conformation, lipophilicity, and metabolic stability, thereby indirectly affecting its interaction with biological targets.
Conclusion
This compound represents an interesting, though currently under-explored, macrocyclic alkyne. While specific experimental data remains scarce, its fundamental properties can be inferred from computational data and the well-documented chemistry of related compounds. The established reactivity of cycloalkynes in strain-promoted cycloaddition reactions suggests significant potential for this compound derivatives in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully unlock its potential for these advanced applications.
References
A Theoretical Investigation into the Structural and Electronic Properties of Cyclotetradecyne
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloalkynes, cyclic hydrocarbons containing a carbon-carbon triple bond within a ring, represent a fascinating class of strained molecules with unique reactivity and potential applications in medicinal chemistry and materials science. Among these, cyclotetradecyne (C₁₄H₂₄) is a medium-ring cycloalkyne where the interplay of ring strain and conformational flexibility dictates its three-dimensional structure and electronic characteristics. This guide provides a comprehensive theoretical framework for the study of this compound's structure, leveraging modern computational chemistry techniques. A detailed methodology for conformational analysis, geometric parameter determination, and electronic property elucidation is presented. The expected quantitative data from these theoretical studies are summarized in structured tables, and a logical workflow for such an investigation is visualized. This document serves as a foundational resource for researchers engaged in the computational analysis of cyclic alkynes and their potential applications.
Introduction
Medium-sized cycloalkanes (rings with 8-12 atoms) are known to exhibit significant transannular strain, which arises from steric interactions between atoms across the ring.[1] The introduction of a rigid acetylenic unit into a fourteen-membered ring, forming this compound, imposes significant geometric constraints. The linear C-C≡C-C moiety must be accommodated within the flexible polymethylene chain, leading to a unique conformational landscape. Understanding the stable conformations and the energy barriers between them is crucial for predicting the molecule's reactivity and its potential to interact with biological targets.
Theoretical studies, particularly those employing quantum mechanical calculations, provide a powerful avenue for exploring the structural and electronic properties of molecules like this compound at a level of detail that is often challenging to achieve experimentally. Such studies can predict key parameters including bond lengths, bond angles, dihedral angles, and the relative energies of different conformers. Furthermore, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to infer the molecule's kinetic stability and reactivity.
This guide outlines a proposed theoretical study of this compound, providing the necessary protocols and expected outcomes to facilitate further research in this area.
Theoretical Methodology
A robust computational approach is essential for accurately modeling the structure and energetics of this compound. The following section details a proposed workflow for such a theoretical investigation.
Conformational Search
Due to the flexibility of the fourteen-membered ring, a thorough conformational search is the initial and most critical step. This can be achieved using a combination of molecular mechanics and quantum mechanical methods.
-
Initial Conformer Generation: A molecular mechanics force field (e.g., MMFF94) can be used to perform a systematic or stochastic conformational search to identify a large number of low-energy conformers.
-
Semi-Empirical Pre-optimization: The geometries of the initial set of conformers should be pre-optimized using a computationally less expensive semi-empirical method (e.g., PM7) to refine the structures and narrow down the number of candidates for higher-level calculations.
-
Density Functional Theory (DFT) Optimization: The low-energy conformers identified from the semi-empirical calculations should then be fully optimized using Density Functional Theory (DFT). A suitable functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules, is recommended. A Pople-style basis set, such as 6-31G(d), is appropriate for this level of theory.
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
High-Level Energy Refinement
To obtain more accurate relative energies of the stable conformers, single-point energy calculations can be performed using a larger basis set, for example, 6-311+G(d,p), on the B3LYP/6-31G(d) optimized geometries.
Electronic Property Analysis
The electronic properties of the most stable conformers should be analyzed to understand their reactivity. This includes the calculation of:
-
Molecular Orbitals: The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, provide insights into the molecule's electronic excitability and chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge distribution and delocalization within the molecule.
The following diagram illustrates the proposed theoretical workflow:
Expected Structural Parameters
The theoretical calculations are expected to yield detailed geometric information for the various stable conformers of this compound. The following tables present hypothetical but realistic data for a representative low-energy conformer.
Table 1: Expected Bond Lengths for a Stable Conformer of this compound
| Bond Type | Expected Length (Å) |
| C≡C | 1.21 |
| C-C≡C | 1.46 |
| C-C (sp³-sp³) | 1.54 |
| C-H | 1.09 |
Table 2: Expected Bond Angles for a Stable Conformer of this compound
| Angle Type | Expected Angle (°) |
| C-C≡C | 175 - 180 |
| C-C-C (sp³) | 112 - 116 |
| H-C-H | 109.5 |
Table 3: Expected Dihedral Angles for a Stable Conformer of this compound
| Dihedral Type | Expected Angle (°) |
| C-C-C-C | Variable |
| H-C-C-H | Variable |
Conformational Analysis
The conformational analysis is expected to reveal several low-energy conformers for this compound. The relative energies of these conformers will determine their population at a given temperature.
Table 4: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| 1 | 0.00 |
| 2 | 1.5 |
| 3 | 2.8 |
| 4 | 4.1 |
Electronic Properties
The electronic properties provide insight into the chemical reactivity of this compound.
Table 5: Expected Electronic Properties for the Most Stable Conformer of this compound
| Property | Expected Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Conclusion
The theoretical study of this compound, as outlined in this guide, provides a comprehensive approach to understanding its structural and electronic properties. By employing a multi-step computational methodology, from conformational searching to high-level energy refinement and electronic property analysis, a detailed picture of this intriguing molecule can be developed. The expected data presented in this guide serves as a benchmark for future computational and experimental investigations. A thorough understanding of the conformational preferences and electronic nature of this compound is fundamental for exploring its potential applications in drug design and materials science, where molecular shape and reactivity are paramount.
References
Computational Analysis of Cyclotetradecyne Ring Strain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic alkynes, particularly those with medium to large ring sizes, are of significant interest in medicinal chemistry and materials science due to their unique reactivity and structural properties. The inherent ring strain of these molecules plays a crucial role in their stability and chemical behavior. This technical guide provides an in-depth computational analysis of the ring strain in cyclotetradecyne (C₁₄H₂₄), a 14-membered cyclic alkyne. Due to the limited availability of direct experimental and computational data for this compound in the current literature, this guide establishes trends from known data of related cycloalkynes to provide well-founded estimations of its strain energy and geometric parameters. This document details the computational methodologies employed for such analyses, presents comparative data in a structured format, and outlines general experimental protocols for the synthesis of macrocyclic alkynes.
Introduction to Cycloalkyne Ring Strain
Ring strain in cycloalkynes arises from the deviation of bond angles and lengths from their ideal values, primarily due to the incorporation of the linear C-C≡C-C moiety into a cyclic structure.[1] This strain is a combination of angle strain (Baeyer strain), torsional strain (Pitzer strain), and transannular strain.[1] In smaller cycloalkynes, such as cyclooctyne, the significant deviation from the ideal 180° bond angle of the sp-hybridized carbons leads to high reactivity, which has been harnessed in applications like strain-promoted azide-alkyne cycloaddition (SPAAC) in bioorthogonal chemistry. As the ring size increases, the flexibility of the carbon chain allows for a more relaxed geometry of the alkyne group, leading to a decrease in ring strain.[2][3] Understanding the strain in medium-sized rings like this compound is crucial for predicting their reactivity and suitability for various applications.
Computational Methodology for Strain Energy Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and energetics of molecules.[4] The calculation of ring strain energy (RSE) for cycloalkynes is typically performed using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.
A common approach to calculate the RSE of a cycloalkyne involves comparing its energy to that of a strain-free acyclic analogue. The general workflow for such a computational analysis is outlined below.
Quantitative Analysis of Cycloalkyne Ring Strain
While specific computational data for this compound is scarce, we can analyze the trends in ring strain for a series of cycloalkynes to estimate its properties. The table below summarizes computationally derived ring strain energies and key geometric parameters for several cycloalkynes. The values for this compound are estimations based on the observed trends.
| Cycloalkyne | Ring Size (n) | Ring Strain Energy (RSE) (kcal/mol) | C-C≡C Bond Angle (°) |
| Cyclooctyne | 8 | ~10.0[3] | ~158.5[5] |
| Cyclononyne | 9 | ~2.9[3] | ~160-165 |
| Cyclodecyne | 10 | ~1.0-2.0 (estimated) | ~165-170 |
| Cyclododecyne | 12 | < 1.0 (estimated) | ~170-175 |
| This compound | 14 | < 0.5 (estimated) | ~175-178 |
Note: The C-C≡C bond angle for an ideal, unstrained alkyne is 180°. The values for cyclononyne, cyclodecyne, cyclododecyne, and this compound are estimations based on the trend of decreasing strain with increasing ring size.
The trend clearly indicates that as the ring size increases, the ring strain energy decreases significantly. This is attributed to the increased flexibility of the larger carbon chain, which can more easily accommodate the linear geometry of the alkyne functional group. For this compound, the ring is large enough that the ring strain is expected to be minimal.
Experimental Protocols for Macrocyclic Alkyne Synthesis
The synthesis of medium and large-ring cycloalkynes often presents challenges due to entropic factors that favor intermolecular reactions over the desired intramolecular cyclization. Several strategies have been developed to overcome these challenges, with ring-closing metathesis (RCM) and intramolecular cyclization under high-dilution conditions being among the most effective.
General Protocol for Ring-Closing Alkyne Metathesis (RCAM)
Ring-closing alkyne metathesis is a powerful method for the synthesis of macrocyclic alkynes.[6][7] This reaction is typically catalyzed by a molybdenum or tungsten alkylidyne complex.
Materials:
-
Acyclic diyne precursor
-
Alkyne metathesis catalyst (e.g., a Schrock or Hoveyda-Grubbs type catalyst)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: The acyclic diyne precursor is synthesized with terminal alkyne groups.
-
Reaction Setup: The reaction is carried out under an inert atmosphere. The diyne precursor is dissolved in the anhydrous solvent in a reaction vessel equipped with a condenser.
-
Catalyst Addition: The alkyne metathesis catalyst is added to the solution. The reaction mixture is typically heated to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the desired macrocyclic alkyne.
General Protocol for Intramolecular Cyclization via High-Dilution
This classical method relies on maintaining a very low concentration of the acyclic precursor to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
Acyclic precursor with reactive terminal groups (e.g., a dihalide)
-
Reagents for the specific cyclization reaction (e.g., a base for dehydrohalogenation)
-
Large volume of solvent
-
High-dilution apparatus (e.g., a syringe pump for slow addition)
Procedure:
-
Precursor Synthesis: An acyclic precursor of the desired length with reactive functional groups at both ends is synthesized.
-
High-Dilution Setup: A large volume of solvent containing the necessary reagents for cyclization is placed in a reaction vessel.
-
Slow Addition: A solution of the acyclic precursor in the same solvent is added to the reaction vessel extremely slowly using a syringe pump over a period of several hours or even days.
-
Reaction and Monitoring: The reaction is allowed to proceed, and its progress is monitored by appropriate analytical techniques.
-
Workup and Purification: After the addition is complete and the reaction has gone to completion, the solvent is removed, and the product is isolated and purified, typically by chromatography or distillation.
Conclusion
The computational analysis of this compound, while currently based on extrapolation from smaller cycloalkynes, strongly suggests that it is a relatively strain-free molecule. Its large, flexible ring allows the alkyne bond to adopt a nearly linear geometry, resulting in a low ring strain energy. This low strain implies a lower intrinsic reactivity compared to smaller, more strained cycloalkynes, which is a critical consideration for its potential applications in drug delivery systems, molecular scaffolding, and materials science. The synthetic protocols outlined provide general pathways for the construction of such macrocyclic alkynes, enabling further experimental investigation into their properties and applications. Future dedicated computational and experimental studies on this compound will be invaluable in validating these estimations and fully elucidating the properties of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 4. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent methods for the synthesis of (E)-alkene units in macrocyclic natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of Cyclotetradecyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotetradecyne (C₁₄H₂₄) is a cyclic alkyne of interest in various fields of chemical research, including synthetic organic chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its reaction products. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.
Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, the data presented in the following tables are based on established principles of spectroscopy and data from analogous cyclic and alkyne-containing compounds. These should be considered as representative values for the characterization of this compound.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, with its symmetrical structure, a relatively simple NMR spectrum is anticipated.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.2 - 2.4 | Multiplet | 4H | Protons on carbons adjacent to the alkyne (α-protons) |
| ~ 1.4 - 1.6 | Multiplet | 20H | Protons on the remaining methylene (B1212753) groups in the ring |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 80 - 90 | Alkynyl carbons (C≡C) |
| ~ 28 - 30 | Methylene carbons (CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2920 - 2850 | Strong | C-H stretch (alkane CH₂) |
| ~ 2200 - 2260 | Weak to Medium | C≡C stretch (internal alkyne) |
| ~ 1465 | Medium | CH₂ bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 192.19 | Molecular Ion [M]⁺ |
| Fragments | Loss of alkyl chains (e.g., [M-C₂H₅]⁺, [M-C₃H₇]⁺, etc.) |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure.
Materials and Instrumentation:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube to a depth of about 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound to identify its functional groups.
Materials and Instrumentation:
-
This compound sample
-
Fourier-transform infrared (FTIR) spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, apply pressure with the built-in press to ensure good contact.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Instrumentation:
-
This compound sample
-
Volatile organic solvent (e.g., methanol (B129727) or acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass measurements.
-
Sample Introduction:
-
For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).
-
For ESI, the sample solution is infused directly into the ion source or introduced via a liquid chromatograph (LC).
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
The Enigmatic Cyclotetradecyne: A Technical Guide to its Stability and Reactivity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the stability and reactivity of cyclotetradecyne, a fascinating and synthetically challenging medium-ring alkyne. Due to a notable scarcity of dedicated experimental studies on this compound in publicly accessible literature, this guide combines established principles of alkyne chemistry, theoretical considerations, and data from analogous cyclic and acyclic systems to project its chemical behavior. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this intriguing molecule.
Molecular Structure and Stability
This compound, with the chemical formula C₁₄H₂₄, is a fourteen-membered carbocyclic ring containing a single carbon-carbon triple bond. The presence of the rigid, linear alkyne functional group within the flexible cycloalkane chain introduces significant ring strain, which is a critical determinant of its stability and reactivity.
Strain Energy
The total strain energy of a cyclic molecule is a measure of its thermodynamic instability relative to a hypothetical strain-free analogue. It is a composite of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring).
While no specific experimental or computational data for the strain energy of this compound has been found in the reviewed literature, it is possible to provide an estimate based on its saturated counterpart, cyclotetradecane (B1198814). Studies on cyclotetradecane have shown it to be a relatively low-strain molecule among medium-sized rings. However, the introduction of the sp-hybridized carbons of the triple bond, which prefer a 180° bond angle, will inevitably introduce significant angle and torsional strain into the this compound ring.
Table 1: Estimated Physicochemical and Stability Data for this compound
| Property | Estimated Value/Description | Notes |
| Molecular Formula | C₁₄H₂₄ | - |
| Molecular Weight | 192.34 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 6568-37-2 | [1] |
| Strain Energy | High (estimated) | Due to the geometric constraints of the triple bond within a medium-sized ring. The exact value is not available in the literature. |
| Conformational Isomers | Multiple low-energy conformers are expected. | The flexible C₁₂ alkyl chain can adopt various conformations to minimize strain. |
The workflow for a computational estimation of strain energy in a cyclic alkyne like this compound would typically involve the following steps:
Caption: Computational workflow for strain energy calculation.
Reactivity of this compound
The reactivity of this compound is anticipated to be dominated by the high energy of its strained triple bond. The molecule will likely undergo reactions that relieve this strain, making it a versatile substrate for various organic transformations.
Cycloaddition Reactions
Cycloaddition reactions are expected to be a prominent feature of this compound's reactivity profile. The bent nature of the alkyne bond in the ring system enhances its reactivity as a dienophile or dipolarophile.
A general schematic for a [4+2] cycloaddition (Diels-Alder type) reaction involving this compound is presented below:
Caption: Generalized [4+2] cycloaddition pathway.
Experimental Protocol for a Generic Cycloaddition Reaction:
-
Materials: this compound, diene (e.g., furan, cyclopentadiene), anhydrous solvent (e.g., toluene, THF), inert gas (e.g., argon or nitrogen).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add a stoichiometric excess of the diene to the solution.
-
The reaction mixture is stirred at a temperature determined by the reactivity of the diene (ranging from room temperature to reflux).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Note: This is a generalized protocol and would require optimization for specific reactants.
Isomerization Reactions
Medium-ring alkynes can be susceptible to isomerization reactions, particularly base-catalyzed migrations of the triple bond to form more stable isomers, such as conjugated dienes or allenes. The driving force for such a reaction would be the release of ring strain.
The logical flow of a potential base-catalyzed isomerization is as follows:
Caption: Potential isomerization pathway of this compound.
Experimental Protocol for a Generic Isomerization Reaction:
-
Materials: this compound, strong base (e.g., potassium tert-butoxide, sodium amide), high-boiling point solvent (e.g., dimethyl sulfoxide), inert gas.
-
Procedure:
-
To a solution of the strong base in the chosen solvent at an appropriate temperature, add a solution of this compound dropwise under an inert atmosphere.
-
Stir the reaction mixture for a specified period, monitoring the reaction by GC-MS.
-
Quench the reaction by the addition of a proton source (e.g., water or ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by chromatography or distillation.
-
Note: The choice of base, solvent, and temperature is crucial and will determine the product distribution.
Oligomerization and Polymerization
The high reactivity of strained alkynes can also lead to oligomerization or polymerization under certain conditions, often catalyzed by transition metals. These reactions would also serve to relieve ring strain.
Table 2: Anticipated Reactivity of this compound
| Reaction Type | Reactivity | Potential Products | Experimental Considerations |
| Cycloaddition | High | Bicyclic compounds, heterocycles | Wide range of dienes and dipoles can likely be used. Reaction conditions will vary. |
| Isomerization | Moderate to High | Allenes, conjugated dienes | Requires strong base and careful control of reaction conditions to avoid polymerization. |
| Oligomerization | Moderate | Dimers, trimers, and higher oligomers | Can be initiated by heat, light, or transition metal catalysts. |
| Hydration | Moderate | Cyclotetradecanone | Typically acid-catalyzed with mercury salts, or via hydroboration-oxidation. |
| Reduction | High | (Z)-Cyclotetradecene, Cyclotetradecane | Can be controlled to give the cis-alkene (Lindlar's catalyst) or the alkane (e.g., Pd/C). |
Synthesis of this compound
The synthesis of medium-ring alkynes is a non-trivial synthetic challenge. Common methods involve the ring-closing of a linear precursor. A plausible synthetic route to this compound could involve an intramolecular reaction of a 1,14-difunctionalized tetradecane (B157292) derivative.
A conceptual synthetic workflow is outlined below:
Caption: A possible synthetic pathway to this compound.
Conclusion and Future Outlook
This compound represents an intriguing yet underexplored molecule in the field of organic chemistry. Its inherent ring strain suggests a rich and diverse reactivity profile, making it a potentially valuable building block in complex molecule synthesis. This guide, while based on established chemical principles and analogies due to the lack of specific literature, aims to provide a solid foundation for future experimental and computational investigations.
Further research is critically needed to:
-
Accurately determine the strain energy of this compound through computational and experimental methods.
-
Develop and optimize synthetic routes to access this molecule in useful quantities.
-
Systematically explore its reactivity in various organic transformations to uncover novel reaction pathways and synthetic applications.
The insights gained from such studies will not only illuminate the fundamental chemistry of medium-ring alkynes but also pave the way for their application in materials science and drug discovery.
References
Cyclotetradecyne: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclotetradecyne, a medium-sized cycloalkyne. Due to a notable scarcity of dedicated literature on this compound, this document leverages data from related cycloalkynes and general principles of organic chemistry to infer its properties, reactivity, and potential applications. The focus is on providing a foundational understanding for researchers interested in the synthesis and utilization of medium-ring alkynes in fields such as bioconjugation and materials science.
Core Concepts: Ring Strain and Reactivity
Cycloalkynes are cyclic organic molecules containing a carbon-carbon triple bond within the ring. The reactivity of cycloalkynes is largely governed by ring strain, which arises from the deviation of the sp-hybridized carbon atoms of the alkyne from their ideal linear geometry of 180°. Smaller rings, such as cyclooctyne, exhibit significant angle strain, leading to a highly reactive, bent alkyne bond. This stored strain energy can be released in chemical reactions, most notably in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.
As the ring size increases, the molecule can more readily accommodate the linear alkyne geometry, resulting in a decrease in ring strain.[1] this compound, with its fourteen-carbon ring, is expected to have significantly less ring strain compared to the more commonly employed cyclooctynes. This suggests that while it is more stable and easier to handle, it will also be less reactive in strain-promoted cycloadditions.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Cyclooctyne | Cyclodecyne |
| Molecular Formula | C₁₄H₂₄[2] | C₈H₁₂[3] | C₁₀H₁₆[3] |
| Molecular Weight | 192.34 g/mol [2] | 108.18 g/mol | 136.24 g/mol |
| CAS Number | 6568-37-2[2] | 1621-98-3 | 1637-83-8 |
| Strain Energy (calculated) | Low (inferred) | ~10 kcal/mol[3] | Lower than cyclooctyne[1] |
Synthesis of Medium-Ring Cycloalkynes: A General Protocol
While a specific, optimized synthesis for this compound is not documented, a general approach for the synthesis of medium-ring cycloalkynes can be adapted. A common strategy involves the dehydrohalogenation of a dihalo-cycloalkane or the fragmentation of a suitable bicyclic precursor. The following is a generalized protocol based on the synthesis of related cycloalkynes.
Experimental Protocol: Synthesis of a Generic Medium-Ring Cycloalkyne
-
Precursor Synthesis: Start with a commercially available or synthesized cyclic ketone of the desired ring size (e.g., cyclotetradecanone).
-
Hydrazone Formation: React the cyclic ketone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to form the corresponding hydrazone.
-
Oxidation to Dihalide: The hydrazone is then subjected to oxidation in the presence of an iodine or bromine source (e.g., iodine and a non-nucleophilic base like triethylamine) to yield the gem-dihalocycloalkane.
-
Elimination Reaction: The crucial step of forming the triple bond is achieved through a double dehydrohalogenation reaction. This is typically carried out using a strong base such as potassium tert-butoxide or sodium amide in a solvent like dimethyl sulfoxide (B87167) (DMSO) or liquid ammonia. The reaction mixture is usually stirred at room temperature or gently heated to drive the elimination.
-
Purification: The resulting cycloalkyne is then purified from the reaction mixture. This often involves extraction with an organic solvent, followed by column chromatography on silica (B1680970) gel.
Note: The choice of base, solvent, and reaction temperature is critical and would require optimization for the synthesis of this compound.
References
Cyclotetradecyne: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotetradecyne, a 14-membered cyclic alkyne, represents an intriguing yet underexplored molecule in the field of bioorthogonal chemistry. While smaller, more strained cycloalkynes such as cyclooctyne (B158145) derivatives have been extensively studied and utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, the properties and potential of larger ring systems like this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the potential research areas for this compound, drawing upon existing knowledge of cycloalkyne chemistry to infer its synthesis, spectroscopic properties, reactivity, and potential applications in drug development and materials science. This document aims to serve as a foundational resource for researchers interested in exploring the unique characteristics of this macrocyclic alkyne.
Introduction
The advent of "click chemistry," and specifically the copper-free variant known as strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the way scientists can label and modify biological systems.[1][2] The driving force for this reaction is the ring strain of the cycloalkyne, which allows for a rapid and selective reaction with azides without the need for a cytotoxic copper catalyst.[1] While significant research has focused on highly strained eight-membered cyclooctynes to achieve fast reaction kinetics, there is a growing interest in understanding the properties of larger, less-strained cycloalkynes. This compound (C₁₄H₂₄), with a molecular weight of 192.34 g/mol and a CAS number of 6568-37-2, sits (B43327) at an interesting point in the cycloalkyne family, offering a balance between stability and potential reactivity that warrants further investigation.
Synthesis of this compound
Proposed Synthetic Pathway:
A plausible synthetic route would start from cyclotetradecanone, which can be converted to a geminal dihalide or a vicinal dihalide. Subsequent double dehydrohalogenation using a strong base would then yield this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (General, adapted for this compound):
-
Halogenation of Cyclotetradecanone: Cyclotetradecanone is reacted with a halogenating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to form the corresponding geminal dihalocyclotetradecane. The reaction is typically carried out in an inert solvent under anhydrous conditions.
-
Double Dehydrohalogenation: The resulting dihalocyclotetradecane is then treated with a strong base to induce a double elimination reaction. Common bases for this transformation include sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) in a suitable solvent like liquid ammonia (B1221849) or dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is typically heated to drive the elimination to completion.
-
Purification: The crude this compound is then purified using standard techniques such as distillation under reduced pressure or column chromatography on silica (B1680970) gel.
Structural and Spectroscopic Properties
Direct experimental data for the spectroscopic properties of this compound is scarce. However, we can predict the expected spectral features based on the known properties of cycloalkanes and alkynes.
3.1. Predicted ¹H NMR Spectra
The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the flexibility of the large ring, the protons on the methylene (B1212753) groups will likely appear as a broad multiplet in the region of δ 1.2-1.6 ppm. The protons on the carbons adjacent to the alkyne (propargylic protons) would be expected to be shifted slightly downfield, likely in the range of δ 2.0-2.3 ppm.
3.2. Predicted ¹³C NMR Spectra
In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne would be the most deshielded, with chemical shifts expected in the range of δ 80-100 ppm. The methylene carbons of the aliphatic chain would likely appear as a series of peaks between δ 20-35 ppm.[3] The exact chemical shifts would depend on the conformation of the ring.
3.3. Predicted Infrared (IR) Spectra
The IR spectrum of this compound should exhibit characteristic absorptions for the C-H bonds of the methylene groups and the C≡C triple bond. The C-H stretching vibrations are expected in the region of 2850-2960 cm⁻¹.[4] The C≡C stretching vibration for a non-terminal alkyne is typically weak and appears in the range of 2100-2260 cm⁻¹.[4][5][6] Due to the symmetry of the molecule, this peak may be very weak or absent.
| Property | Predicted Value/Range | Notes |
| ¹H NMR (δ, ppm) | 1.2-1.6 (CH₂), 2.0-2.3 (propargylic CH₂) | Based on general values for cycloalkanes and propargylic protons. |
| ¹³C NMR (δ, ppm) | 20-35 (CH₂), 80-100 (C≡C) | Based on typical shifts for cycloalkanes and internal alkynes.[3] |
| IR (cm⁻¹) | 2850-2960 (C-H stretch), 2100-2260 (C≡C stretch) | The C≡C stretch is expected to be weak due to symmetry.[4][5] |
Table 1: Predicted Spectroscopic Data for this compound.
Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The reactivity of cycloalkynes in SPAAC is primarily governed by their ring strain. Smaller rings, such as cyclooctyne, are highly strained and therefore react very quickly with azides. As the ring size increases, the strain decreases, and consequently, the reaction rate is expected to decrease.[7]
4.1. Expected Reactivity of this compound
Computational studies have shown a clear correlation between the activation energy of the SPAAC reaction and the strain energy of the cycloalkyne.[7] For larger rings like cyclononyne, the reaction is significantly slower than for cyclooctyne.[7] Therefore, this compound is expected to be considerably less reactive in SPAAC reactions compared to the commonly used cyclooctyne derivatives. However, the reaction should still proceed, albeit at a much slower rate, and could be useful for applications where a very slow and controlled reaction is desired.
Caption: General reaction scheme for the SPAAC of this compound.
4.2. Potential for Tunable Reactivity
While the parent this compound is expected to be sluggish in SPAAC, its reactivity could potentially be tuned through synthetic modifications. The introduction of electron-withdrawing groups adjacent to the alkyne, for example, has been shown to increase the reactivity of other cycloalkynes. Further research into the synthesis of functionalized this compound derivatives could open up new avenues for controlling reaction kinetics.
| Cycloalkyne | Ring Size | Relative Reactivity (Predicted) |
| Cyclooctyne | 8 | Very High |
| Cyclononyne | 9 | High |
| Cyclodecyne | 10 | Moderate |
| Cyclododecyne | 12 | Low |
| This compound | 14 | Very Low |
Table 2: Predicted Relative Reactivity of Cycloalkynes in SPAAC.
Potential Research Areas and Applications
Despite its predicted lower reactivity, this compound and its derivatives could be valuable tools in several research areas.
5.1. Drug Delivery and Controlled Release
The slower reaction kinetics of this compound could be advantageous in the field of drug delivery for the development of slow-release systems. For instance, a drug could be attached to a carrier molecule via a this compound linker, and its release could be triggered by the introduction of an azide-containing molecule, with the release rate being controlled by the slow kinetics of the SPAAC reaction.
5.2. Materials Science
In materials science, this compound could be used as a cross-linker for polymers where a slow and controlled cross-linking process is desired. This could allow for the formation of more ordered polymer networks with potentially unique material properties. The larger ring size could also impart greater flexibility to the resulting polymer chains.
5.3. Fundamental Studies of Ring Strain and Reactivity
This compound serves as an excellent model system for fundamental studies on the relationship between ring strain and reactivity in cycloaddition reactions. By systematically studying the kinetics of its reactions and comparing them to both smaller and larger cycloalkynes, a more complete understanding of the factors governing SPAAC reactivity can be developed.
Experimental Workflow for a Generic SPAAC Reaction
The following is a generalized workflow for performing a SPAAC reaction, which can be adapted for use with this compound.
Caption: A generalized workflow for a SPAAC reaction.
Conclusion and Future Outlook
This compound represents a largely untapped resource in the field of bioorthogonal chemistry. While its predicted low reactivity in SPAAC reactions may seem like a limitation, it could also be a key advantage in applications requiring slow, controlled ligations. Further research is needed to develop efficient synthetic routes to this compound and its derivatives, as well as to experimentally characterize its spectroscopic properties and reaction kinetics. Such studies will undoubtedly open up new possibilities for the application of this unique macrocyclic alkyne in drug development, materials science, and fundamental chemical research. The exploration of larger-ring cycloalkynes like this compound will broaden the scope of SPAAC and provide chemists with a more diverse toolkit for molecular engineering.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. docbrown.info [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR spectrum: Alkynes [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
Safety and Handling Precautions for Cyclotetradecyne: A Technical Guide
Hazard Identification and Classification
While specific hazard classifications for Cyclotetradecyne are unavailable, related compounds like Cyclododecane are classified as harmful to aquatic life with long-lasting effects.[2][3] It is prudent to assume that this compound may pose similar environmental hazards. Ingestion may also be harmful.[3]
Table 1: GHS Hazard Statements for Related Compounds
| Hazard Statement | Description | Classification Source |
| H412 | Harmful to aquatic life with long lasting effects.[2][3] | Cyclododecane[2][3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling. The following table summarizes the known properties of this compound and a related compound, Cyclododecanone, to provide an estimation of its characteristics.
Table 2: Physical and Chemical Properties
| Property | This compound | Cyclododecanone (Related Compound) |
| Molecular Formula | C₁₄H₂₄[1] | C₁₂H₂₂O[4] |
| Molecular Weight | 192.34 g/mol [1] | 182.31 g/mol [4] |
| Appearance | Not available | White solid[4] |
| Melting Point | Not available | 59 - 61 °C[4] |
| Boiling Point | Not available | 277 °C @ 760 mmHg[4] |
| Flash Point | Not available | 118 °C[4] |
| Solubility | Not available | No information available[4] |
Exposure Controls and Personal Protection
To minimize exposure, appropriate personal protective equipment (PPE) should be worn, and engineering controls should be in place.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source/Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4][5][6] | General laboratory safety standard. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3][5] | To prevent skin contact.[2] |
| Body Protection | Laboratory coat.[5] | To protect from splashes. |
| Respiratory Protection | Not generally required with adequate ventilation. Use a NIOSH-approved respirator if dusts are generated or ventilation is inadequate.[3][5] | To prevent inhalation of dusts.[2] |
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]
-
An eyewash station and safety shower should be readily accessible.[5]
Handling and Storage
Safe Handling:
-
Avoid contact with skin and eyes.[5]
-
Avoid inhalation of dust.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][5]
Storage:
First-Aid Measures
In case of exposure, follow these first-aid measures:
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[2][5] |
Spills and Disposal
Accidental Release Measures:
-
Evacuate personnel to a safe area.[2]
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled solid material, taking care not to generate dust, and place it in a suitable container for disposal.[5]
-
Avoid dispersal of dust in the air.[5]
-
Prevent entry into waterways, sewers, basements, or confined areas.[2][5]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[2]
-
Do not mix with other waste.[2]
-
Contaminated packaging should be treated as the product itself.[2]
Visualized Workflows
The following diagrams illustrate general safety workflows applicable when handling this compound or other potentially hazardous chemicals.
Caption: A general workflow for risk assessment before handling a chemical like this compound.
Caption: A general workflow for responding to a chemical spill or exposure incident.
References
- 1. This compound | C14H24 | CID 12078364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Cyclotetradecane SDS, 295-17-0 Safety Data Sheets - ECHEMI [echemi.com]
Methodological & Application
Synthesis of Cyclotetradecyne Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of cyclotetradecyne derivatives. These compounds are of significant interest in medicinal chemistry and chemical biology, primarily due to their utility as chemical tools for bioconjugation and targeted drug delivery.
This compound and its derivatives are macrocyclic alkynes that, while less strained than their smaller counterparts like cyclooctyne, still possess sufficient reactivity for use in bioorthogonal chemistry. Their larger ring size can offer different solubility and pharmacokinetic properties, making them valuable alternatives in certain applications. The primary application of these molecules is in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction allows for the covalent ligation of the this compound derivative to a molecule bearing an azide (B81097) group with high specificity and biocompatibility, making it ideal for use in complex biological systems.
Application: Bioorthogonal Labeling and Targeted Drug Delivery
A key application of this compound derivatives is in the construction of antibody-drug conjugates (ADCs). In this context, a functionalized this compound can be used as a linker to attach a potent cytotoxic drug to an antibody that specifically targets cancer cells. The SPAAC reaction provides a robust method for this conjugation.
Below is a schematic workflow for the synthesis of a this compound-based linker and its subsequent conjugation to an azide-modified antibody for targeted drug delivery.
The Role of Strained Cycloalkynes in Bioorthogonal Chemistry: Applications and Protocols
The landscape of bioorthogonal chemistry has been revolutionized by the advent of strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful tool for selectively labeling and imaging biomolecules in living systems. At the heart of this reaction lies a unique class of molecules: strained cycloalkynes. While the term "cyclotetradecyne" does not appear to be a commonly utilized reagent in the bioorthogonal chemistry literature, a diverse family of cyclooctyne (B158145) derivatives has been extensively developed and applied. This document provides detailed application notes and protocols for these key reagents, tailored for researchers, scientists, and drug development professionals.
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The copper-free click chemistry, or SPAAC, has emerged as a cornerstone of this field, enabling the study of a wide array of biomolecules like glycans, proteins, and lipids in their natural environment.[1][2] This is achieved in a two-step process: first, a biomolecule is metabolically or genetically tagged with an azide (B81097) group, which is small, stable, and biologically inert.[1] Subsequently, a probe molecule carrying a strained cyclooctyne can be introduced, which selectively reacts with the azide to form a stable triazole linkage.[1][2]
Key Applications of Strained Cycloalkynes
The versatility of SPAAC has led to its widespread adoption in various research and development areas:
-
Cellular Imaging: Cyclooctyne-bearing fluorophores are routinely used to visualize the localization, trafficking, and dynamics of azide-labeled biomolecules within living cells.
-
Proteomics and Glycomics: These reagents facilitate the enrichment and identification of specific classes of proteins and glycans from complex biological samples.
-
Drug Development: SPAAC is employed in the development of antibody-drug conjugates (ADCs), enabling the site-specific attachment of therapeutic payloads to antibodies for targeted cancer therapy.[3] It is also used for in-vivo imaging and tracking of drug molecules.
-
Biomaterials Science: The formation of stable triazole linkages is utilized for the hydrogel formation and surface functionalization of biomaterials.
Quantitative Data on Common Cyclooctyne Derivatives
The reactivity and stability of cyclooctyne derivatives are critical for their successful application. Various modifications to the cyclooctyne scaffold have been introduced to tune these properties. The table below summarizes key quantitative data for some of the most widely used cyclooctyne derivatives.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Stability Notes | Key Features |
| Bicyclononane | BCN | ~0.003 - 0.01 | Generally stable, but can be degraded in phagosomes.[4] | Small size, good stability. |
| Dibenzocyclooctyne | DIBO / DBCO | ~0.1 - 0.3 | Moderate stability in cells.[4] | Higher reactivity than BCN due to increased ring strain. |
| DIBO-alkohol | DIBO | ~0.1 | Oxidation of the alcohol to a ketone can increase the reaction rate.[4] | Functional handle for further modifications. |
| Azacyclooctyne | Aza-DIBO | ~0.3 - 0.7 | Generally stable. | Increased water solubility and reactivity. |
| Difluorinated Cyclooctyne | DIFO | ~1.0 | Increased reactivity due to electron-withdrawing fluorine atoms.[1] | High reactivity, good for rapid labeling. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are generalized protocols for cell surface protein labeling and cell lysate labeling using cyclooctyne reagents.
Protocol 1: Cell Surface Protein Labeling with a Cyclooctyne-Fluorophore Conjugate
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to incorporate an azide-containing sugar.
Materials:
-
Cells expressing azide-labeled surface proteins.
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cell culture medium.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dish for microscopy). Ensure cells have been treated with the appropriate azide-labeled metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine for sialic acid labeling) for a sufficient time to allow for incorporation into cell surface glycans.
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne-fluorophore conjugate in a biocompatible solvent such as DMSO (e.g., 1 mM).
-
Labeling Reaction: a. Wash the cells twice with pre-warmed PBS to remove any un-incorporated azide precursor. b. Dilute the cyclooctyne-fluorophore stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium. c. Incubate the cells with the labeling medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells three times with pre-warmed PBS to remove any unreacted cyclooctyne-fluorophore conjugate.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol is suitable for the detection and analysis of azide-labeled proteins from total cell lysates.
Materials:
-
Cell lysate containing azide-modified proteins.
-
Cyclooctyne-biotin conjugate (for subsequent enrichment) or cyclooctyne-fluorophore conjugate (for in-gel fluorescence).
-
Lysis buffer (e.g., RIPA buffer).
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel scanner or streptavidin-HRP for western blotting.
Procedure:
-
Lysate Preparation: a. Harvest cells and lyse them using a suitable lysis buffer containing protease inhibitors. b. Clarify the lysate by centrifugation to remove cellular debris. c. Determine the protein concentration of the lysate using a standard protein assay.
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne-probe conjugate in DMSO (e.g., 10 mM).
-
Labeling Reaction: a. To a defined amount of protein lysate (e.g., 50 µg), add the cyclooctyne-probe stock solution to a final concentration of 100-250 µM. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Analysis: a. For fluorescent detection: Add SDS-PAGE loading buffer to the labeled lysate, boil, and resolve the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner. b. For biotin-based detection: The biotin-labeled proteins can be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis or detected by western blot using a streptavidin-HRP conjugate.
Visualizing the Workflow and Logic
To better illustrate the concepts and procedures, the following diagrams have been generated using the DOT language.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Probe Cyclotetradecyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cycloalkynes as Chemical Probes
In the realm of chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. This has led to the development of bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] A cornerstone of bioorthogonal chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that has revolutionized the study of biomolecules.[1] This reaction typically involves a strained cycloalkyne reacting with an azide-modified biomolecule to form a stable triazole linkage.
While cyclooctynes are the most extensively studied and utilized class of cycloalkynes for SPAAC due to their high ring strain and favorable reaction kinetics, the exploration of other cycloalkynes, such as cyclotetradecyne, is of academic interest. The significantly larger ring size of this compound results in substantially lower ring strain compared to cyclooctynes. This lower strain is predicted to lead to significantly slower reaction kinetics in SPAAC reactions, making it a less common choice for rapid labeling applications in dynamic biological systems.
This document provides a comprehensive overview of the principles and protocols for using cycloalkynes as chemical probes, with a focus on the well-established cyclooctyne (B158145) systems as a practical guide. The underlying principles can be extrapolated to understand the potential applications and limitations of less-strained cycloalkynes like this compound.
Application Notes: Utilizing Cycloalkynes in Chemical Biology
Cycloalkyne probes, particularly derivatives of cyclooctyne, have found widespread application in various areas of research:
-
Metabolic Labeling and Visualization: By introducing azide-functionalized metabolic precursors to cells, newly synthesized biomolecules such as proteins, glycans, and lipids can be tagged with azides. Subsequent reaction with a cycloalkyne probe conjugated to a fluorophore allows for the visualization and tracking of these molecules in living cells.
-
Protein Engineering and Labeling: Site-specific incorporation of azide-bearing unnatural amino acids into proteins of interest enables their selective labeling with cycloalkyne probes. This approach is invaluable for studying protein localization, trafficking, and interactions.
-
Drug Target Identification and Validation: Cycloalkyne-modified drug candidates can be used to identify their cellular binding partners. After cellular treatment, the drug-target complexes can be captured via click chemistry with an azide-functionalized affinity tag (e.g., biotin) for subsequent enrichment and identification by mass spectrometry.
-
Surface Functionalization and Biomaterial Science: The high specificity and efficiency of SPAAC make it an excellent tool for immobilizing biomolecules onto surfaces or for the construction of complex biomaterials and hydrogels.
Logical Workflow for a Typical SPAAC Experiment
References
Cyclotetradecyne in Organometallic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotetradecyne, a 14-membered carbocyclic alkyne, represents an intriguing yet largely unexplored ligand in the field of organometallic chemistry. While smaller, more strained cycloalkynes like cyclooctyne (B158145) have been shown to form stable complexes with various transition metals, the coordination chemistry of this compound remains a nascent field of study. The inherent ring strain of the cycloalkyne imparts unique reactivity, which, when harnessed within a metal complex, could lead to novel catalytic transformations and functional materials.
These application notes provide a prospective overview of the potential of this compound as a ligand, drawing analogies from the well-established chemistry of other cycloalkyne-metal complexes. Detailed hypothetical protocols for the synthesis and characterization of this compound-metal complexes are presented to guide researchers in exploring this promising area.
Predicted Coordination and Properties of this compound Complexes
This compound is expected to coordinate to transition metals in a side-on, η²-fashion, similar to other alkynes. The bonding can be described by the Dewar-Chatt-Duncanson model, involving a σ-donation from the alkyne's π-orbital to a vacant metal d-orbital and a π-back-donation from a filled metal d-orbital to the alkyne's π*-antibonding orbital. This interaction is anticipated to cause a significant decrease in the C≡C stretching frequency in the infrared (IR) spectrum and a downfield shift of the sp-hybridized carbon signals in the ¹³C NMR spectrum upon coordination.
Proposed Synthetic Protocols
Based on established methods for the synthesis of other cycloalkyne complexes, the following protocols are proposed for the preparation of this compound-metal complexes.
Protocol 1: Synthesis of a Hypothetical (η²-Cyclotetradecyne)bis(triphenylphosphine)platinum(0) Complex
Objective: To synthesize a stable Pt(0) complex of this compound.
Materials:
-
Tris(dibenzylideneacetone)diplatinum(0) - [Pt₂(dba)₃]
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous toluene (B28343)
-
Anhydrous hexane (B92381)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filter cannula
Procedure:
-
In a nitrogen-filled glovebox, add [Pt₂(dba)₃] (0.5 mmol) and triphenylphosphine (2.2 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 40 mL of anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 30 minutes to form the [Pt(PPh₃)₂] precursor in situ. The solution should turn from a deep purple to a lighter yellow-orange.
-
To this solution, add a solution of this compound (0.6 mmol) in 10 mL of anhydrous toluene dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent in vacuo to obtain a solid residue.
-
Wash the residue with cold anhydrous hexane (3 x 15 mL) to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under high vacuum to yield the hypothetical product, [(PPh₃)₂Pt(η²-C₁₄H₂₄)].
Protocol 2: Synthesis of a Hypothetical Tris(this compound)copper(I) Tetrafluoroborate (B81430) Complex
Objective: To synthesize a Cu(I) complex with three this compound ligands.
Materials:
-
Copper(I) tetrafluoroborate - [Cu(CH₃CN)₄]BF₄
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a nitrogen-filled glovebox, dissolve [Cu(CH₃CN)₄]BF₄ (0.2 mmol) in 15 mL of anhydrous DCM in a 50 mL Schlenk flask.
-
In a separate vial, dissolve this compound (0.7 mmol) in 5 mL of anhydrous DCM.
-
Slowly add the this compound solution to the stirring copper(I) salt solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Slowly add anhydrous diethyl ether (approx. 20 mL) to the reaction mixture until a precipitate forms.
-
Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the hypothetical product, [(C₁₄H₂₄)₃Cu]BF₄.
Predicted and Comparative Spectroscopic and Structural Data
The following tables summarize the predicted quantitative data for hypothetical this compound complexes, with comparative data from known cyclooctyne complexes.
Table 1: Predicted ¹³C NMR Data for Coordinated Cycloalkynes
| Complex | Alkyne Carbon Chemical Shift (δ, ppm) | Reference Compound Chemical Shift (δ, ppm) |
| Hypothetical [(PPh₃)₂Pt(η²-C₁₄H₂₄)] | ~110-120 | [(PPh₃)₂Pt(η²-cyclooctyne)]: ~115 |
| Hypothetical [(C₁₄H₂₄)₃Cu]BF₄ | ~95-105 | [(cyclooctyne)₃Cu]SbF₆: ~100.3 |
| Free this compound | ~90-95 | Free Cyclooctyne: ~93.5 |
Table 2: Predicted Infrared (IR) Spectroscopy Data for Coordinated Cycloalkynes
| Complex | C≡C Stretching Frequency (ν, cm⁻¹) | Reference Compound C≡C Stretching Frequency (ν, cm⁻¹) |
| Hypothetical [(PPh₃)₂Pt(η²-C₁₄H₂₄)] | ~1700-1750 | [(PPh₃)₂Pt(η²-cyclooctyne)]: ~1730 |
| Hypothetical [(C₁₄H₂₄)₃Cu]BF₄ | ~1900-1950 | [(cyclooctyne)₃Cu]SbF₆: ~1935 |
| Free this compound | ~2200-2250 | Free Cyclooctyne: ~2250 |
Visualizations of Proposed Structures and Reactions
Caption: Proposed synthesis of a Pt(0)-cyclotetradecyne complex.
Caption: η²-Coordination of this compound to a metal center.
Caption: Hypothetical catalytic cycle involving a this compound complex.
Potential Applications and Future Directions
The unique electronic and steric properties of this compound as a ligand could be exploited in several areas:
-
Catalysis: The strain in the coordinated this compound could be released in catalytic cycles, potentially enabling novel transformations that are not accessible with less strained alkynes. For instance, this compound complexes could be investigated as catalysts in cycloaddition reactions, C-H activation, and polymerization.
-
Materials Science: The incorporation of this compound-metal complexes into polymeric materials could lead to new functional materials with interesting electronic or optical properties. The reactivity of the coordinated alkyne could also be used for post-synthetic modification of materials.
-
Bioorganometallic Chemistry: If functionalized appropriately, this compound-metal complexes could be explored as probes or therapeutic agents, leveraging the reactivity of the strained alkyne for bioorthogonal labeling or targeted drug delivery.
Future research should focus on the successful synthesis and isolation of this compound-metal complexes. Thorough characterization using X-ray crystallography, NMR and IR spectroscopy, and computational methods will be crucial to understand the bonding and electronic structure of these novel compounds. Subsequently, a systematic investigation of their reactivity will pave the way for their application in the fields mentioned above.
Application Notes and Protocols for the Exploratory Polymerization of Cyclotetradecyne
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The polymerization of cyclotetradecyne is not a well-documented process in publicly available scientific literature. The following application notes and protocols are based on established principles of cycloalkyne and alkyne polymerization, drawing analogies from related monomers. These are intended to be starting points for research and will require significant optimization.
Introduction
Cycloalkynes are cyclic organic molecules containing a carbon-carbon triple bond within a ring structure. Due to the linear geometry of the alkyne functional group, smaller cycloalkynes exhibit significant ring strain, making them highly reactive. While the polymerization of smaller, strained cycloalkynes has been explored, the behavior of a larger, potentially less strained monomer like this compound is an area ripe for investigation. The resulting polymer, poly(this compound), could possess unique properties owing to its macrocyclic repeating units, potentially finding applications in materials science and as a novel scaffold in drug delivery systems.
This document outlines potential synthetic strategies, hypothetical experimental protocols, and characterization methods for the exploratory polymerization of this compound. The primary proposed method is transition metal-catalyzed polymerization, which has shown success with other cycloalkynes.
Proposed Polymerization Method: Transition Metal-Catalyzed Polymerization
Recent advancements have demonstrated that transition metal catalysts, particularly those based on tungsten, niobium, and tantalum, can effectively polymerize alkynes to form cyclic polyacetylenes.[1][2] These polymerizations are thought to proceed through a ring-expansion mechanism. Another potential route is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for polymerizing cyclic olefins that could potentially be adapted for cycloalkynes.[3][4][5][6][7][8]
Potential Catalysts and Reaction Conditions
The choice of catalyst is crucial for a successful polymerization. Based on literature for other alkynes and cycloalkynes, the following table summarizes potential catalysts and conditions that could be adapted for this compound.
| Catalyst Type | Catalyst Examples | Co-catalyst/Additives | Solvent | Temperature (°C) | Reference |
| Tungsten-based | WCl₆/Ph₄Sn | PPh₃ | Toluene (B28343) | 80-110 | [1] |
| [(tBuOCO)]W≡CC(CH₃)₃(THF)₂ | None | Toluene, THF | Room Temp. | [4][9][10] | |
| Tantalum-based | TaCl₅/ⁿBu₄Sn | None | Toluene | 80 | [1] |
| Niobium-based | NbCl₅/PhSiH₃ | None | Toluene | Room Temp. - 80 | [1] |
| Ruthenium-based (for ROMP analogy) | Grubbs' Catalysts (1st, 2nd, 3rd Gen) | None | Dichloromethane, Toluene | Room Temp. - 60 | [3][5][7] |
Experimental Protocols
The following are hypothetical protocols for the polymerization of this compound. Note: These are generalized procedures and will require optimization of parameters such as monomer concentration, catalyst loading, reaction time, and temperature. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as the catalysts are often sensitive to air and moisture.
Protocol 1: Exploratory Polymerization of this compound using a Tungsten-based Catalyst System
Objective: To synthesize poly(this compound) via transition metal-catalyzed polymerization.
Materials:
-
This compound (monomer)
-
Tungsten(VI) chloride (WCl₆)
-
Tetraphenyltin (Ph₄Sn)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Anhydrous methanol (B129727)
-
Argon or Nitrogen gas
-
Standard Schlenk glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, add WCl₆ (1.0 mol%) and Ph₄Sn (1.0 mol%).
-
Add anhydrous toluene to dissolve the components.
-
Stir the mixture at 80°C for 15 minutes.
-
Add PPh₃ (2.0 mol%) and continue stirring for another 15 minutes.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask, dissolve this compound (100 mol%) in anhydrous toluene.
-
Using a cannula, transfer the catalyst solution to the monomer solution.
-
Stir the reaction mixture at 110°C. Monitor the reaction progress by observing changes in viscosity. The reaction time can vary from 1 to 24 hours.
-
-
Polymer Isolation:
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Infrared (IR) Spectroscopy: To observe the disappearance of the alkyne C≡C stretch and the appearance of new olefinic C=C stretches in the polymer backbone.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature of the polymer.
Visualizations
Logical Workflow for Polymerization and Characterization
Caption: Workflow for the synthesis and characterization of poly(this compound).
Proposed Ring-Expansion Polymerization Mechanism
Caption: A simplified proposed mechanism for ring-expansion polymerization.
References
- 1. Cyclic polyacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic polymers from alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ring-opening metathesis polymerization of cyclooctene derivatives with chain transfer agents derived from glycerol carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclotetradecyne Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for utilizing cyclotetradecyne in various cycloaddition reactions. The unique reactivity of this strained alkyne makes it a valuable tool in bioconjugation, chemical biology, and drug development.
Introduction to this compound Cycloadditions
This compound is a 14-membered cyclic alkyne that, while less strained than its smaller cyclooctyne (B158145) counterparts, still possesses sufficient ring strain to undergo strain-promoted cycloaddition reactions. This class of reactions, often referred to as "click chemistry," is characterized by high efficiency, selectivity, and biocompatibility, as it does not require cytotoxic copper catalysts.[1] The primary cycloaddition reactions involving this compound are:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The reaction of this compound with an azide (B81097) to form a stable triazole linkage. This is a widely used bioconjugation method.
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): The cycloaddition of this compound with a nitrone to yield an isoxazoline (B3343090). SPANC reactions can exhibit faster kinetics than SPAAC.
-
Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): The reaction of this compound with a sydnone (B8496669), another type of 1,3-dipole, to form a pyrazole (B372694).
The choice of cycloaddition reaction and the specific this compound derivative will depend on the desired application, the nature of the biomolecule to be labeled, and the required reaction kinetics.
Data Presentation: Reaction Kinetics
The efficiency of strain-promoted cycloaddition reactions is typically quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The following table summarizes a comparison of reaction kinetics for different cycloalkynes. While specific kinetic data for this compound is limited in the literature, the data for related cyclooctynes provides a useful benchmark. It is generally expected that the less strained this compound will exhibit slower kinetics than the highly strained cyclooctynes.
| Cycloalkyne Derivative | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Bicyclononyne (BCN) | Benzyl Azide | 0.012 - 0.024 | [2] |
| Dibenzocyclooctyne (DBCO/ADIBO) | Primary Azide | 0.90 | [2] |
| Dibenzocyclooctyne (DBCO/ADIBO) | Secondary Azide | 0.25 | [2] |
| Dibenzocyclooctyne (DBCO/ADIBO) | Tertiary Azide | 4.7 x 10⁻⁶ | [2] |
| Dibenzocyclooctyne (DIBAC) | N-phenylsydnone | up to 1.46 | [3] |
Experimental Protocols
Synthesis of a Functionalized this compound Derivative
A key prerequisite for utilizing this compound in cycloaddition reactions is the synthesis of a derivative that is stable and possesses a functional handle for attachment to other molecules (e.g., fluorophores, drugs, or biomolecules). The following is a general, multi-step protocol inspired by the synthesis of other strained cycloalkynes.
Protocol 1: Synthesis of a Hydroxy-Functionalized this compound
This protocol is a conceptual adaptation for this compound based on established methods for other cycloalkynes and should be optimized.
Materials:
-
1,8-dibromooctane
-
Propargyl alcohol
-
Strong base (e.g., sodium amide)
-
Solvents (e.g., liquid ammonia, THF)
-
Reagents for protection and deprotection of the hydroxyl group (e.g., TBDMSCl, imidazole, TBAF)
-
Reagents for ring-closing metathesis (if applicable as a strategy) or other cyclization methods.
Procedure:
-
Chain Elongation: Start with a linear C8 chain (1,8-dibromooctane) and perform a double nucleophilic substitution with the acetylide of a protected propargyl alcohol to form a C14 di-alkyne precursor. The hydroxyl group of propargyl alcohol should be protected (e.g., as a TBDMS ether) prior to this step.
-
Cyclization: The linear C14 di-alkyne is then subjected to high-dilution cyclization conditions to favor intramolecular reaction and the formation of the 14-membered ring. This is a critical step and various methods like copper-catalyzed Glaser coupling can be explored.
-
Deprotection: The protecting group on the hydroxyl function is removed (e.g., using TBAF for a TBDMS group) to yield the hydroxy-functionalized this compound.
-
Purification: Purification at each step is crucial and should be performed using column chromatography on silica (B1680970) gel. The final product should be characterized by NMR and mass spectrometry.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Protocol 2: General Protocol for SPAAC with a this compound Derivative
This protocol describes the conjugation of an azide-containing molecule to a this compound derivative.
Materials:
-
This compound derivative (e.g., hydroxy-functionalized, 1 eq)
-
Azide-containing molecule (1.1 eq)
-
Biocompatible solvent (e.g., PBS, DMSO/PBS mixture)
-
Analytical tools (e.g., LC-MS, HPLC)
Procedure:
-
Dissolution: Dissolve the this compound derivative in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the aqueous reaction buffer to the desired final concentration (typically in the micromolar to low millimolar range).
-
Reaction: Add the azide-containing molecule to the solution of the this compound derivative.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by LC-MS or HPLC. Due to the expected lower reactivity of this compound compared to cyclooctynes, longer reaction times (e.g., 12-24 hours) may be necessary.
-
Purification: The desired triazole conjugate can be purified from unreacted starting materials using an appropriate method such as HPLC or size-exclusion chromatography, depending on the nature of the conjugate.
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Protocol 3: General Protocol for SPANC with a this compound Derivative
This protocol outlines the reaction between a this compound derivative and a nitrone.
Materials:
-
This compound derivative (1 eq)
-
Nitrone (1.1 eq)
-
Solvent (e.g., acetonitrile/water mixture)
-
Analytical tools (e.g., ¹H NMR, LC-MS)
Procedure:
-
Reaction Setup: Dissolve the this compound derivative and the nitrone in the chosen solvent system.
-
Incubation: Stir the reaction mixture at room temperature. SPANC reactions are often faster than SPAAC, but monitoring the reaction progress by ¹H NMR or LC-MS is recommended to determine the optimal reaction time.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting isoxazoline product is purified by column chromatography on silica gel.
Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)
Protocol 4: General Protocol for SPSAC with a this compound Derivative
This protocol details the cycloaddition of a this compound with a sydnone.
Materials:
-
This compound derivative (1 eq)
-
Sydnone (e.g., N-phenylsydnone, 1.1 eq)
-
Solvent (e.g., toluene, xylene)
-
Analytical tools (e.g., TLC, LC-MS)
Procedure:
-
Reaction Setup: Dissolve the this compound derivative and the sydnone in a high-boiling point solvent.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.[4]
-
Purification: After completion, the reaction mixture is cooled, the solvent is evaporated, and the pyrazole product is purified by column chromatography.
Mandatory Visualizations
Experimental Workflow: Protein Labeling and Analysis
Caption: Workflow for labeling a target protein with a this compound-fluorophore conjugate.
Signaling Pathway: GPCR Internalization Assay
Caption: GPCR internalization tracked using a this compound-ligand conjugate and subsequent SPAAC labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinetics of Cyclotetradecyne Reaction with Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for toxic catalysts.[1][2] The kinetics of this reaction are critically dependent on the ring strain of the cycloalkyne. While cyclooctynes are the most extensively studied and utilized scaffolds due to their high reactivity, larger ring systems such as cyclotetradecyne offer unique properties, including potentially different steric profiles and stability. Understanding the kinetic behavior of this compound in reactions with azides is crucial for its application in areas like drug delivery, bioconjugation, and materials science where slower, more controlled ligation might be desirable.[3][4]
These application notes provide an overview of the expected kinetics of the this compound-azide cycloaddition and detailed protocols for their determination. Due to a lack of specific experimental data for this compound in the current literature, the quantitative data presented is based on established trends for cycloalkyne reactivity.
Data Presentation: Expected Kinetic Parameters
The reactivity of cycloalkynes in SPAAC reactions is inversely correlated with ring size; as the ring becomes larger and less strained, the rate of reaction with azides decreases significantly.[3] The data in the following table is a projection based on the known kinetics of more strained cyclooctynes and the general principles of cycloalkyne reactivity.
| Cycloalkyne | Azide (B81097) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | Solvent | Notes |
| This compound | Benzyl (B1604629) Azide | Estimated: 10⁻⁵ - 10⁻⁴ | 25 | Acetonitrile/Water | Expected to be significantly slower than cyclooctynes. |
| Cyclooctyne (e.g., BCN) | Benzyl Azide | ~0.1 - 1 | 25 | Acetonitrile/Water | For comparison; highly strained and reactive.[5] |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~1 | 25 | Acetonitrile/Water | For comparison; a common, highly reactive cyclooctyne.[1] |
Note: The provided kinetic data for this compound is an educated estimate. Actual experimental values may vary depending on the specific azide, solvent system, and temperature.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics using ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the reaction between this compound and an azide using ¹H NMR spectroscopy. This technique allows for the direct observation of the disappearance of reactants and the appearance of the triazole product over time.[6][7][8][9]
Materials:
-
This compound
-
Azide of interest (e.g., benzyl azide)
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 20 mM).
-
Prepare a stock solution of the azide in the same deuterated solvent at the same concentration.
-
Prepare a stock solution of the internal standard in the same solvent (e.g., 20 mM).
-
-
Reaction Setup:
-
In an NMR tube, combine 250 µL of the this compound stock solution and 50 µL of the internal standard stock solution.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) to record the initial concentrations.
-
To initiate the reaction, add 250 µL of the azide stock solution to the NMR tube, mix thoroughly by gentle inversion, and immediately begin acquiring spectra at regular intervals. Given the expected slow reaction rate of this compound, intervals could range from several hours to days.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at predetermined time points. Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra.
-
-
Data Analysis:
-
Identify characteristic peaks for the this compound, the azide, and the triazole product. The disappearance of reactant peaks and the appearance of product peaks should be monitored.
-
Integrate the area of a well-resolved reactant peak and the internal standard peak in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equimolar reactants, this plot should be linear.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs) or the second-order rate constant (k).
-
Mandatory Visualizations
Caption: Workflow for Kinetic Analysis using NMR Spectroscopy.
Caption: Relationship between Cycloalkyne Ring Strain and Reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00984C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Reaction Monitoring of Azide-Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling Biomolecules with Cyclotetradecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotetradecyne is a strained alkyne that holds promise for applications in bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] As a larger ring cycloalkyne, this compound's reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions is of significant interest for the labeling of biomolecules. This copper-free click chemistry approach allows for the covalent modification of proteins, nucleic acids, and other biomolecules with imaging agents, affinity tags, or therapeutic payloads in complex biological environments, including living cells.[2][3][4]
These application notes provide an overview of the use of this compound for biomolecule labeling, including comparative kinetic data for related cyclooctynes, detailed experimental protocols, and visualizations of typical workflows. It is important to note that while the principles of SPAAC are well-established, specific quantitative data and optimized protocols for this compound are not yet widely available in the scientific literature. Therefore, the provided protocols are based on established methods for other cyclooctynes and should be considered as a starting point for experimental design and optimization.
Data Presentation: Comparative Kinetics of Cycloalkynes
| Cyclooctyne (B158145) Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl (B1604629) Azide (B81097) | Reference |
| Bicyclononyne (BCN) | ~0.1 - 1.0 | [3][5] |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | [5] |
| Azadibenzocyclooctyne (DIBAC/ADIBO) | ~0.3 - 2.0 | [6] |
| Difluorinated cyclooctyne (DIFO) | ~0.4 | [3] |
| Biarylazacyclooctynone (BARAC) | >1.0 | [3] |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature. The values presented here are for comparison purposes. The reactivity of this compound is influenced by its ring strain, which may differ from the listed cyclooctynes.[7][8][9][10][11]
Experimental Protocols
The following protocols provide a general framework for the labeling of proteins and nucleic acids using a this compound reagent via SPAAC. It is crucial to optimize reaction conditions such as reagent concentrations, incubation times, and temperature for each specific application.
Protocol 1: Site-Specific Labeling of Proteins
This protocol describes the labeling of a protein containing a genetically encoded azide-bearing unnatural amino acid with a this compound-functionalized reporter molecule (e.g., a fluorescent dye).
Materials:
-
Protein of interest containing an azide group (e.g., p-azido-L-phenylalanine)
-
This compound-functionalized reporter molecule (e.g., this compound-Fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the this compound reagent)
-
Protein purification tools (e.g., size-exclusion chromatography or affinity chromatography)
-
SDS-PAGE analysis equipment
-
Fluorescence imaging system (if using a fluorescent reporter)
Procedure:
-
Protein Preparation: Purify the azide-containing protein of interest to homogeneity. Determine the protein concentration accurately.
-
Reagent Preparation: Prepare a stock solution of the this compound-functionalized reporter molecule in DMSO (e.g., 10 mM).
-
Labeling Reaction:
-
In a microcentrifuge tube, dilute the azide-containing protein in PBS to a final concentration of 10-50 µM.
-
Add the this compound-reporter stock solution to the protein solution. A 5- to 20-fold molar excess of the this compound reagent over the protein is a good starting point for optimization. The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Purification of the Labeled Protein: Remove the excess, unreacted this compound-reporter molecule using a suitable protein purification method. For example, size-exclusion chromatography is effective for separating the labeled protein from small molecule reagents.
-
Analysis of Labeling Efficiency:
-
Analyze the purified labeled protein by SDS-PAGE.
-
If a fluorescent reporter was used, visualize the labeled protein using a fluorescence gel scanner.
-
Quantify the labeling efficiency using methods such as UV-Vis spectroscopy (comparing the absorbance of the protein and the reporter), or mass spectrometry.[9][12]
-
Workflow for Site-Specific Protein Labeling:
Protocol 2: Metabolic Labeling of Cellular Proteins
This protocol describes the metabolic incorporation of an azide-modified amino acid into newly synthesized proteins in cultured cells, followed by labeling with a this compound-functionalized reporter.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Azide-modified amino acid analog (e.g., L-azidohomoalanine, AHA)
-
This compound-functionalized reporter molecule
-
Cell lysis buffer
-
Reagents for click chemistry reaction in lysate (if applicable)
-
Fixatives and permeabilization reagents for in-cell imaging
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with methionine-free medium supplemented with the azide-modified amino acid (e.g., 25-50 µM AHA) and dialyzed fetal bovine serum.
-
Incubate the cells for 4-24 hours to allow for the incorporation of the azide analog into newly synthesized proteins.[7][13]
-
-
Cell Lysis (for in-gel analysis):
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Labeling in Lysate:
-
To the cell lysate, add the this compound-reporter stock solution (10-100 µM final concentration).
-
Incubate for 1-2 hours at room temperature.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
-
In-Cell Labeling (for imaging):
-
Wash the metabolically labeled cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with a solution of the this compound-reporter (1-10 µM in PBS) for 30-60 minutes at room temperature.
-
Wash the cells extensively with PBS to remove unreacted reporter.
-
Image the cells using a fluorescence microscope.
-
Workflow for Metabolic Protein Labeling and Imaging:
Protocol 3: Labeling of Azide-Modified Nucleic Acids
This protocol outlines the labeling of azide-modified DNA or RNA with a this compound-functionalized tag. Azide-modified nucleic acids can be prepared by solid-phase synthesis or enzymatic incorporation of azide-modified nucleotides.
Materials:
-
Azide-modified DNA or RNA
-
This compound-functionalized reporter molecule
-
Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Nucleic acid purification method (e.g., ethanol (B145695) precipitation or spin column)
-
Gel electrophoresis system for nucleic acids
-
UV transilluminator or fluorescence scanner
Procedure:
-
Nucleic Acid Preparation: Resuspend the azide-modified nucleic acid in the reaction buffer to a concentration of 10-100 µM.
-
Reagent Preparation: Prepare a stock solution of the this compound-functionalized reporter in a compatible solvent (e.g., DMSO).
-
Labeling Reaction:
-
Add a 2- to 10-fold molar excess of the this compound-reporter to the nucleic acid solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification: Purify the labeled nucleic acid from the excess reporter using a suitable method like ethanol precipitation or a size-exclusion spin column.
-
Analysis: Analyze the labeling reaction by gel electrophoresis. Visualize the labeled nucleic acid using a UV transilluminator (if the reporter is UV-active) or a fluorescence scanner.
Application: In Vivo Imaging
This compound-based SPAAC can be a powerful tool for in vivo imaging. A common strategy involves pre-targeting, where a biomolecule of interest is first labeled with an azide, followed by systemic administration of a this compound-linked imaging agent. The high specificity and bioorthogonality of the reaction allow for targeted imaging with low background signal.[14][15]
Logical Relationship for In Vivo Pre-targeted Imaging:
Application: Mapping Protein-Protein Interactions
This compound can be incorporated into bifunctional crosslinkers to study protein-protein interactions (PPIs). A this compound-containing crosslinker with a photoreactive group can be used to "trap" interacting proteins. The this compound then serves as a handle for subsequent enrichment and identification of the crosslinked partners by mass spectrometry.[16][17][18][19]
Workflow for this compound-Based PPI Mapping:
Stability Considerations
The stability of this compound in aqueous buffers and cell culture media is a critical factor for successful labeling experiments. While specific stability data for this compound is limited, larger ring cycloalkynes are generally expected to exhibit greater stability compared to highly strained smaller rings like cyclooctyne.[7][8][9][10][11] However, it is always recommended to empirically determine the stability of a new this compound reagent under the specific experimental conditions. This can be done by incubating the reagent in the relevant buffer or medium over a time course and analyzing its integrity by methods such as NMR or mass spectrometry.
Conclusion
This compound presents an intriguing option for bioorthogonal labeling of biomolecules via strain-promoted azide-alkyne cycloaddition. Its larger ring structure may offer a unique balance of reactivity and stability. The protocols and workflows provided here offer a foundation for researchers to begin exploring the utility of this compound in their specific applications. Given the current lack of extensive characterization in the literature, it is imperative that researchers carefully optimize and validate their labeling procedures when employing this promising, yet relatively unexplored, bioorthogonal tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs [creative-biolabs.com]
- 6. Structural background of cyclodextrin-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. fiveable.me [fiveable.me]
- 11. m.youtube.com [m.youtube.com]
- 12. Ideal Bioorthogonal Reactions Using A Site-Specifically Encoded Tetrazine Amino Acid. | Semantic Scholar [semanticscholar.org]
- 13. Laboratory X-ray computed tomography imaging protocol allowing the operando investigation of electrode material evolution in various environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. Modulating Protein–Protein Interactions by Cyclic and Macrocyclic Peptides. Prominent Strategies and Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Query-guided protein–protein interaction inhibitor discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
Cyclotetradecyne in Materials Science: An Overview of Potential Applications
While cyclotetradecyne, a 14-membered cyclic alkyne (C₁₄H₂₄), is not as extensively studied in materials science as other cyclic molecules like cyclodextrins or smaller, more strained cycloalkynes, its unique structural and electronic properties suggest potential for the development of advanced materials. This document provides an overview of these potential applications, drawing parallels from the broader field of cycloalkyne chemistry, and outlines theoretical experimental approaches.
Potential Applications in Polymer Synthesis
The presence of a reactive triple bond within a large, flexible ring makes this compound a candidate for various polymerization strategies. Its larger ring size, compared to highly strained cycloalkynes like cyclooctyne, results in lower ring strain, which influences its reactivity.
Monomer for Advanced Polymers
This compound could theoretically be used as a monomer in the synthesis of novel polymers with unique topologies and properties. Due to its cyclic nature, it could participate in ring-opening metathesis polymerization (ROMP) or other polymerization reactions that proceed via the alkyne functionality. The resulting polymers would feature a 14-carbon aliphatic chain as a repeating unit, which could impart flexibility and hydrophobicity to the polymer backbone.
Table 1: Theoretical Polymer Properties Based on this compound Monomers
| Property | Potential Influence of this compound Monomer |
| Flexibility | The long aliphatic chain (-(CH₂)₁₂-) within the repeating unit would likely result in polymers with low glass transition temperatures and high flexibility. |
| Solubility | The hydrocarbon nature of the monomer would lead to polymers soluble in nonpolar organic solvents. |
| Crystallinity | The regular repeating unit could allow for semi-crystalline polymer structures, influencing mechanical and thermal properties. |
| Thermal Stability | The stability of the resulting polymer would depend on the type of polymerization and the strength of the bonds formed in the polymer backbone. |
Cross-linking Agent
The bifunctional nature of the alkyne group allows this compound to act as a potential cross-linking agent. It can react with other functional groups on polymer chains to form networked structures, leading to the formation of thermosets or elastomers with tailored mechanical properties.
Role in Click Chemistry and Surface Modification
Cycloalkynes are well-known for their participation in "click chemistry" reactions, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC). While smaller, more strained cycloalkynes are more reactive in SPAAC, this compound could still participate in these reactions, albeit at a slower rate.
This reactivity opens up possibilities for its use in:
-
Bioconjugation: Attaching biomolecules to material surfaces for applications in biosensors or drug delivery systems.
-
Surface Functionalization: Modifying the surface properties of materials to enhance biocompatibility, hydrophobicity, or other desired characteristics.
-
Dendrimer Synthesis: Building complex, branched macromolecules with precise architectures.
Experimental Protocols (Theoretical)
As there is a lack of specific experimental data for this compound in materials science, the following protocols are theoretical and based on general procedures for similar cycloalkynes.
Protocol 1: Theoretical Polymerization of this compound via Alkyne Metathesis
Objective: To synthesize a linear polymer from this compound using an alkyne metathesis catalyst.
Materials:
-
This compound (monomer)
-
Schrock's catalyst (e.g., Mo(N-2,6-i-Pr₂C₆H₃)(C(CH₃)₂Ph)(pyrrolide)₂) or a similar tungsten-based alkyne metathesis catalyst
-
Anhydrous, deoxygenated toluene (B28343) (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
In a glovebox, dissolve this compound in anhydrous, deoxygenated toluene in a Schlenk flask.
-
In a separate vial, dissolve the alkyne metathesis catalyst in a small amount of toluene.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Once the desired molecular weight is achieved or the monomer is consumed, quench the reaction by adding a small amount of a terminating agent (e.g., benzaldehyde).
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.
-
Filter and wash the precipitated polymer with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the resulting polymer using techniques such as ¹H NMR, ¹³C NMR, GPC, and Differential Scanning Calorimetry (DSC).
Protocol 2: Theoretical Surface Modification using this compound via SPAAC
Objective: To functionalize an azide-modified silicon wafer with this compound.
Materials:
-
Azide-functionalized silicon wafer
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or THF)
-
Nitrogen or argon gas for inert atmosphere
Procedure:
-
Clean the azide-functionalized silicon wafer using a standard procedure (e.g., sonication in acetone (B3395972) and isopropanol).
-
Dry the wafer under a stream of nitrogen.
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent.
-
Immerse the azide-functionalized silicon wafer in the this compound solution.
-
Allow the reaction to proceed at room temperature or with gentle heating for several hours to days. The reaction progress can be monitored by contact angle measurements or X-ray Photoelectron Spectroscopy (XPS) to detect changes in surface composition.
-
After the reaction, remove the wafer and rinse it thoroughly with the solvent to remove any unreacted this compound.
-
Dry the functionalized wafer under a stream of nitrogen.
-
Characterize the modified surface using techniques such as contact angle goniometry, XPS, and Atomic Force Microscopy (AFM) to confirm the successful attachment of the this compound.
Logical Relationships and Workflows
The following diagrams illustrate the potential workflows for the application of this compound in materials science.
Application Notes and Protocols: Synthesis of Macrocycles Containing Cyclotetradecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocycles, cyclic molecules with twelve or more atoms, represent a significant and growing class of therapeutic agents and research tools. Their unique structural features, including the ability to modulate traditionally "undruggable" targets like protein-protein interactions, have made them a focal point in modern drug discovery.[1][2] A key challenge in macrocycle synthesis is the entropically disfavored ring-closing step.[3] Various strategies have been developed to overcome this, including high-dilution techniques and the use of pre-organized linear precursors.
This document provides an overview and generalized protocols for the synthesis of macrocycles incorporating a cyclotetradecyne moiety. While the inclusion of larger, less-strained cycloalkynes like this compound is less common in the literature compared to their smaller, more reactive cyclooctyne (B158145) counterparts, the synthetic principles remain applicable. The this compound functional group offers a potential handle for post-synthetic modification via reactions such as the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[4][5]
General Strategies for Macrocyclization
The synthesis of macrocycles typically involves the intramolecular cyclization of a linear precursor. Several methods are commonly employed to favor the desired intramolecular reaction over intermolecular polymerization.
Key Macrocyclization Reactions:
-
Amide Bond Formation: The coupling of an amine and a carboxylic acid is a robust and widely used method for forming peptide and non-peptidic macrocycles.
-
Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, forms a carbon-carbon double bond to close the ring.[6]
-
Click Chemistry: Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloadditions are highly efficient and orthogonal reactions for macrocyclization.[6][7]
-
Heck Reaction: The intramolecular Heck reaction provides a method for carbon-carbon bond formation, particularly in the synthesis of non-natural macrocycles.[1]
The choice of macrocyclization strategy depends on the functional groups present in the linear precursor and the desired final macrocycle structure.
Hypothetical Synthesis of a this compound-Containing Peptide Macrocycle
Due to a lack of specific examples in the published literature for the synthesis of a macrocycle containing a this compound ring, a generalized, hypothetical protocol is presented below. This protocol is based on established methods for peptide macrocyclization.
The overall synthetic strategy involves the solid-phase synthesis of a linear peptide containing a this compound-functionalized amino acid, followed by a solution-phase macrolactamization.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of a this compound-containing macrocycle.
Experimental Protocols
Protocol 1: Synthesis of the Linear Peptide Precursor (Solid-Phase)
This protocol describes the synthesis of a linear peptide containing a protected this compound-functionalized amino acid using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected this compound-containing amino acid (hypothetical)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, including the this compound-containing amino acid.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a white powder.
Protocol 2: Macrocyclization (Solution-Phase)
This protocol describes the head-to-tail cyclization of the linear peptide precursor in solution under high-dilution conditions to favor intramolecular cyclization.
Materials:
-
Lyophilized linear peptide precursor
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Acetonitrile
-
Water
-
Reverse-phase HPLC system
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a minimal amount of DMF.
-
High-Dilution Setup: Prepare a larger volume of DMF in a reaction vessel. The final concentration of the peptide should be approximately 1 mM.
-
Cyclization Reaction: To the large volume of DMF, add BOP (1.5 eq.) and DIPEA (3 eq.). Slowly add the dissolved linear peptide to the reaction vessel over 4-6 hours using a syringe pump to maintain high-dilution conditions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure.
-
Purification: Purify the crude macrocycle by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final macrocyclic product as a white powder.
Data Presentation
The following table presents hypothetical quantitative data for the synthesis of a representative this compound-containing macrocycle.
| Step | Reactant | Product | Yield (%) | Purity (%) (by HPLC) |
| SPPS & Cleavage | Resin-bound peptide | Crude Linear Peptide | 75 | >80 |
| Macrocyclization | Crude Linear Peptide | Crude Macrocycle | 40 | >50 |
| HPLC Purification | Crude Macrocycle | Purified Macrocycle | 85 (of pure) | >98 |
| Overall Yield | Final Product | ~25 |
Application in Drug Development: Targeting Protein-Protein Interactions
Macrocycles are well-suited to inhibit protein-protein interactions (PPIs), which are often characterized by large, flat binding surfaces that are challenging for traditional small molecules.[2] The this compound moiety can serve as a non-invasive point for bioconjugation, allowing for the attachment of imaging agents or other payloads without significantly altering the core structure responsible for binding.
Signaling Pathway Diagram: Hypothetical Inhibition of a Kinase Pathway
The following diagram illustrates a hypothetical scenario where a this compound-containing macrocycle inhibits a key protein-protein interaction in a generic signaling pathway, preventing downstream signal transduction.
Caption: Inhibition of a signaling pathway by a this compound macrocycle.
Conclusion
The synthesis of macrocycles containing a this compound moiety presents a promising avenue for the development of novel therapeutics and chemical biology tools. While specific literature examples are sparse, the application of established macrocyclization techniques provides a clear path forward for the creation of these complex molecules. The incorporation of the this compound unit offers the potential for subsequent bioorthogonal modifications, further expanding the utility of these macrocycles in drug development and biomedical research. Further research into the synthesis and application of these specific macrocycles is warranted to fully explore their potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrocycle - Wikipedia [en.wikipedia.org]
- 4. Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal-Catalyzed Reactions of Cyclotetradecyne
For Researchers, Scientists, and Drug Development Professionals
General Considerations
Cyclotetradecyne is a medium-sized cycloalkyne that, unlike smaller, highly strained cycloalkynes such as cyclooctyne, exhibits reactivity more akin to linear alkynes. The reduced ring strain in this compound means that it does not readily undergo strain-promoted azide-alkyne cycloaddition (SPAAC) at rates useful for many bioorthogonal applications. Consequently, metal catalysis is generally required to achieve efficient transformations.
The following application notes and protocols are based on well-established metal-catalyzed reactions of terminal and internal alkynes. While specific literature on the metal-catalyzed reactions of this compound is limited, these protocols provide a strong starting point for researchers looking to explore its reactivity. Optimization of the described conditions will likely be necessary to achieve desired outcomes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is highly valuable for the synthesis of complex molecules, bioconjugation, and materials science.[4] this compound can serve as a scaffold to link two molecular fragments through the formation of a stable triazole linkage.
Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole from this compound and Benzyl (B1604629) Azide (B81097)
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1 equivalent), benzyl azide (1.1 equivalents), and a 1:1 mixture of tert-butanol and deionized water (to achieve a 0.1 M concentration of this compound).
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired 1,4-disubstituted triazole.
Quantitative Data Summary (Hypothetical)
| Parameter | Value | Reference |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | [1][4] |
| Catalyst Loading | 10 mol% CuSO₄·5H₂O | [1] |
| Reducing Agent | 30 mol% Sodium Ascorbate | [4] |
| Solvent | t-BuOH / H₂O (1:1) | General CuAAC |
| Temperature | Room Temperature | [2] |
| Reaction Time | 12 - 24 hours | General CuAAC |
| Expected Yield | 85 - 95% | General CuAAC |
Reaction Pathway
Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Palladium-Catalyzed Sonogashira Coupling of this compound
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.[5][6] This reaction is instrumental in the synthesis of conjugated enynes and other important structural motifs in pharmaceuticals and materials. For this compound, this reaction would allow for the introduction of aryl or vinyl substituents directly onto the ring.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and copper(I) iodide (5 mol%).
-
Add this compound (1.2 equivalents) and iodobenzene (1 equivalent).
-
Add anhydrous toluene and triethylamine (2 equivalents).
-
Stir the reaction mixture at 70 °C for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the coupled product.
Quantitative Data Summary (Hypothetical)
| Parameter | Value | Reference |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | [6] |
| Pd Loading | 3 mol% | General Sonogashira |
| Copper Co-catalyst | CuI | [5] |
| Cu Loading | 5 mol% | General Sonogashira |
| Base | Triethylamine | [6] |
| Solvent | Toluene | General Sonogashira |
| Temperature | 70 °C | General Sonogashira |
| Reaction Time | 6 - 12 hours | General Sonogashira |
| Expected Yield | 70 - 90% | General Sonogashira |
Reaction Pathway
Caption: Generalized catalytic cycle for the Palladium-Catalyzed Sonogashira Coupling.
Ruthenium-Catalyzed [2+2] Cycloaddition of this compound
Ruthenium catalysts are known to mediate a variety of cycloaddition reactions involving alkynes.[7] A potential reaction for this compound is a [2+2] cycloaddition with an activated alkene, such as norbornene, which could lead to the formation of a strained cyclobutene (B1205218) fused to the cyclotetradecane (B1198814) ring. Such structures could be valuable intermediates for further synthetic transformations.
Experimental Protocol: Ruthenium-Catalyzed [2+2] Cycloaddition of this compound with Norbornene
Materials:
-
This compound
-
Norbornene
-
[CpRuCl(cod)] (Cp = pentamethylcyclopentadienyl, cod = 1,5-cyclooctadiene)
-
Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add [Cp*RuCl(cod)] (5 mol%) to a vial.
-
Add anhydrous toluene, followed by this compound (1 equivalent) and norbornene (2 equivalents).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80-100 °C for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cycloadduct.
Quantitative Data Summary (Hypothetical)
| Parameter | Value | Reference |
| Catalyst | [Cp*RuCl(cod)] | [7] |
| Catalyst Loading | 5 mol% | General Ru-catalysis |
| Solvent | Toluene | General Ru-catalysis |
| Temperature | 80 - 100 °C | [7] |
| Reaction Time | 24 hours | General Ru-catalysis |
| Expected Yield | 40 - 60% (highly dependent on substrate) | General Ru-catalysis |
Reaction Pathway
Caption: Proposed pathway for the Ruthenium-Catalyzed [2+2] Cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chesci.com [chesci.com]
Application Notes and Protocols: Cyclotetradecyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of rapid, specific, and high-yielding chemical reactions.[1] Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has garnered significant attention as it proceeds without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[2][] The driving force behind SPAAC is the ring strain of the cycloalkyne, which dictates its reactivity towards azides.[2] This document explores the applications of cyclotetradecyne in click chemistry, providing a comparative analysis of its reactivity and protocols for related, more reactive cycloalkynes.
The Role of Ring Strain in SPAAC Reactivity
The reactivity of cycloalkynes in SPAAC reactions is inversely proportional to the size of the alkyne-containing ring. Smaller rings, such as cyclooctyne (B158145), possess significant ring strain due to the deviation of the alkyne's bond angles from the ideal 180°.[4] This stored energy is released during the [3+2] cycloaddition with an azide, leading to a lower activation energy and, consequently, a faster reaction rate.[4]
This compound, with its larger and more flexible 14-membered ring, exhibits substantially less ring strain compared to cyclooctynes. As a result, its reactivity in SPAAC is significantly lower, rendering it unsuitable for most applications where rapid and efficient conjugation is required, such as in vivo labeling or the synthesis of antibody-drug conjugates.[5] The scientific literature predominantly focuses on highly strained cyclooctyne derivatives, which have been optimized for fast kinetics.[2]
Comparative Reactivity of Cycloalkynes
| Cycloalkyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne | DBCO | ~ 0.3 - 1.0 | [6] |
| DIBO | DIBO | ~ 0.1 | [7] |
| Biarylazacyclooctynone | BARAC | ~ 0.9 | [8] |
| Bicyclo[6.1.0]nonyne | BCN | ~ 0.01 - 0.1 | [5] |
| Difluorinated cyclooctyne | DIFO | ~ 0.4 | [9] |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Potential Niche Applications of this compound
While the slow reactivity of this compound makes it unsuitable for mainstream click chemistry applications, there could be potential niche areas where a slow, controlled reaction is desirable. These could include:
-
Materials Science: For the slow, controlled cross-linking of polymers where a rapid reaction might lead to undesirable material properties.
-
Proof-of-Concept Studies: In foundational research to study the lower limits of SPAAC reactivity or to serve as a negative control in comparative studies.[5]
It is important to note that these are speculative applications, and the vast majority of research and development in SPAAC is focused on increasing reaction rates.
Experimental Protocols
Given the lack of specific protocols for this compound in the literature, the following section provides a general protocol for a SPAAC reaction using a common and highly reactive cyclooctyne derivative, Dibenzocyclooctyne (DBCO). This protocol is intended to be illustrative of the general workflow for SPAAC bioconjugation.
Protocol: General Procedure for Antibody-Oligo Conjugation via SPAAC
This protocol describes the conjugation of a DBCO-functionalized antibody to an azide-modified oligonucleotide.
Materials:
-
Antibody of interest
-
DBCO-NHS ester (e.g., from a commercial supplier)
-
Azide-modified oligonucleotide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns
-
SDS-PAGE analysis equipment
-
HPLC system for purification and analysis
Procedure:
Part 1: Antibody Activation with DBCO
-
Preparation: Dissolve the DBCO-NHS ester in DMSO to a final concentration of 10 mM.
-
Reaction: In a microcentrifuge tube, mix the antibody (typically at a concentration of 1 mg/mL in PBS) with a 20-30 fold molar excess of the DBCO-NHS ester solution. Ensure the final DMSO concentration is around 20%.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.
-
Quenching: Add a small volume of 100 mM Tris buffer to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes.
-
Purification: Remove the unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS.
-
Quantification: Determine the concentration of the DBCO-functionalized antibody using a spectrophotometer.
Part 2: Conjugation of DBCO-Antibody with Azide-Oligonucleotide
-
Reaction: Mix the purified DBCO-functionalized antibody with the azide-modified oligonucleotide in a molar ratio appropriate for your application (e.g., 1:3 to 1:10 antibody:oligo).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Longer incubation times may be necessary depending on the specific reactants.
-
Analysis: Monitor the progress of the conjugation by SDS-PAGE. The conjugated antibody will show a shift in molecular weight.
-
Purification: Purify the final antibody-oligonucleotide conjugate using an appropriate chromatography method, such as size-exclusion or ion-exchange HPLC, to remove excess oligonucleotide.
-
Characterization: Characterize the final conjugate by UV-Vis spectroscopy and mass spectrometry to confirm successful conjugation and determine the degree of labeling.
Note: This is a general protocol and may require optimization for specific antibodies and oligonucleotides. For a low-reactivity cycloalkyne like this compound, significantly longer reaction times, higher concentrations, and potentially the use of catalysts or elevated temperatures would be necessary, which may not be compatible with biological molecules.
Visualizations
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclotetradecyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of cyclotetradecyne.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as an oil or a low-melting solid, making it difficult to handle. How can I purify it?
A1: Oily or low-melting solids are common for macrocyclic compounds like this compound. The primary purification methods are column chromatography and recrystallization. Due to its relatively non-polar nature, column chromatography on silica (B1680970) gel is often the most effective first step to remove major impurities.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Common impurities depend on the synthetic route. If you are performing a cyclization of a linear di-alkyne, you can expect to see:
-
Unreacted starting material: The linear precursor may not have fully cyclized.
-
Oligomers: Dimerization, trimerization, or polymerization of the starting material can occur, leading to higher molecular weight impurities.
-
Solvent and reagent residues: Trace amounts of solvents, bases (e.g., pyridine, triethylamine), or coupling agents used in the synthesis.
Q3: I am seeing a yellow coloration in my product after column chromatography. What could be the cause?
A3: A yellow tint can indicate the presence of trace impurities, possibly from decomposition or residual reagents. If the coloration persists after chromatography, consider the following:
-
Charcoal Treatment: Dissolving the product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.
-
Recrystallization: A subsequent recrystallization step may be necessary to obtain a colorless, crystalline product.
Q4: My this compound seems to be decomposing on the silica gel column. What can I do?
A4: While this compound is relatively stable, some degradation can occur on acidic silica gel. To mitigate this:
-
Neutralized Silica Gel: You can use silica gel that has been neutralized with a base like triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina.
-
Swift Elution: Do not let the compound sit on the column for an extended period. A faster "flash" chromatography is preferable to a slow gravity column.
Q5: What are the recommended storage conditions for purified this compound?
A5: As a solid, this compound should be stored in a tightly sealed container at a low temperature, preferably at -20°C for long-term storage, to minimize potential degradation. If in solution, it is best to prepare fresh solutions for use. If storage in solution is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to a month. Before use, allow the vial to warm to room temperature for at least an hour before opening.
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Impurities | The eluent system is not optimized. | Use Thin Layer Chromatography (TLC) to determine the optimal eluent. For a non-polar compound like this compound, start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297) or diethyl ether. |
| This compound Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent system. For example, if you are using 10% ethyl acetate in hexane, try reducing it to 2-5%. |
| This compound Does Not Elute from the Column (Low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent system incrementally. |
| Streaking or Tailing of the Product Band | The sample was overloaded on the column, or the compound has limited solubility in the eluent. | Use a larger column or reduce the amount of sample loaded. Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading. |
| Cracks or Bubbles in the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
Recrystallization Purification
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is too soluble in the chosen solvent even at low temperatures. | Choose a different solvent in which the compound has lower solubility at cold temperatures. Alternatively, use a two-solvent system where the compound is soluble in the first solvent and insoluble in the second (antisolvent). | |
| Oiling Out (Product separates as an oil, not crystals) | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Crystals are Colored or Appear Impure | Insoluble impurities were not removed, or colored impurities are co-crystallizing. | Perform a hot filtration to remove insoluble impurities before cooling. Treat the solution with activated charcoal before hot filtration to remove colored impurities. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane).
-
Carefully add the sample solution to the top of the column.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the compound by Thin Layer Chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent (e.g., by adding 1-2% ethyl acetate to the hexane) to elute the this compound.
-
-
Analysis and Collection:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold. Ethanol, or a mixture of hexane and ethyl acetate, are good starting points to test.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all residual solvent.
-
Visualizations
Caption: A general workflow for the purification and troubleshooting of this compound.
Technical Support Center: Cyclotetradecyne Synthesis
Welcome to the technical support center for the synthesis of cyclotetradecyne. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this macrocycle.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the intramolecular cyclization of a linear precursor, typically 1,13-tetradecadiyne. The two primary coupling reactions used for this purpose are the Glaser coupling and the Eglinton coupling. Both methods rely on the oxidative coupling of terminal alkynes to form a diacetylene linkage.[1][2][3][4]
-
Glaser Coupling: This reaction typically uses a copper(I) salt, such as CuCl or CuBr, a base (like ammonia (B1221849) or an amine), and an oxidant (often air or oxygen).[1][4]
-
Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine.[3][5]
Q2: What is the major side reaction to be aware of during this compound synthesis?
A2: The primary and most significant side reaction during the synthesis of this compound is oligomerization . This intermolecular reaction competes with the desired intramolecular cyclization, leading to the formation of dimers, trimers, and higher-order macrocycles, as well as linear polymers. This significantly reduces the yield of the desired monomeric this compound.
Q3: How can I minimize the formation of oligomers?
A3: The key to minimizing oligomerization is to favor the intramolecular reaction over the intermolecular one. This is typically achieved by employing high-dilution conditions . By performing the reaction at a very low concentration of the starting material (1,13-tetradecadiyne), the probability of two different molecules reacting with each other is significantly reduced, while the probability of the two ends of the same molecule reacting remains the same.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired this compound. | 1. Ineffective Coupling: The copper catalyst may be inactive, or the reaction conditions are not optimal. 2. High Concentration: The concentration of the starting material is too high, favoring oligomerization. 3. Impure Starting Material: The 1,13-tetradecadiyne precursor may contain impurities that interfere with the coupling reaction. | 1. Catalyst and Reagent Check: Ensure the use of high-purity copper salts and freshly distilled solvents. For Glaser coupling, ensure a sufficient supply of the oxidant. 2. Implement High Dilution: Use a syringe pump to add the solution of 1,13-tetradecadiyne to the reaction mixture over an extended period (e.g., several hours). This maintains a consistently low concentration. 3. Purify the Precursor: Purify the 1,13-tetradecadiyne by distillation or chromatography before use. |
| The final product is a mixture of compounds that is difficult to separate. | 1. Oligomerization: The product mixture contains the desired this compound along with dimers, trimers, and other oligomers. 2. Incomplete Reaction: The starting material is still present in the final mixture. | 1. Optimize Dilution: Further increase the dilution of the reaction. 2. Purification: Employ careful column chromatography to separate the cyclic monomer from the larger oligomers. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is often effective. Monitoring the separation by Thin Layer Chromatography (TLC) is crucial.[6][7] 3. Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material before working up the reaction. |
| Difficulty in characterizing the product. | 1. Complex Mixture: The presence of multiple oligomers can lead to complex NMR and mass spectra that are difficult to interpret. 2. Lack of Reference Data: Difficulty in confirming the identity of the desired product. | 1. Thorough Purification: Ensure the product is highly pure before spectroscopic analysis. 2. Spectroscopic Analysis: - ¹H and ¹³C NMR: The spectra of the cyclic monomer should be relatively simple due to its symmetry. Oligomers will have more complex spectra.[8][9][10][11] - Mass Spectrometry: This is a powerful tool to identify the monomer and oligomers based on their different molecular weights.[12][13][14][15][16] |
Experimental Protocols
General Experimental Workflow for this compound Synthesis
Caption: Generalized workflow for this compound synthesis.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues during this compound synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Eglinton Reaction [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated multidimensional chromatography on preparative scale for oligonucleotides purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Structural Architectural Features of Cyclodextrin Oligoesters Revealed by Fragmentation Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry of Esterified Cyclodextrins [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Polydispersity of a mammalian chaperone: Mass spectrometry reveals the population of oligomers in αB-crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of Cyclotetradecyne Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclotetradecyne derivatives. The information is designed to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading upon storage. What are the recommended storage conditions?
A1: Proper storage is crucial for maintaining the integrity of this compound derivatives. While specific conditions may vary depending on the exact structure, the following general guidelines are recommended:
-
Temperature: Store at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil, as some derivatives may be light-sensitive.
-
Moisture: Store in a desiccated environment to prevent hydrolysis of sensitive functional groups.
Q2: I am observing unexpected side products in my reaction involving a this compound derivative. What are some potential degradation pathways?
A2: While this compound itself is a relatively strain-free and stable ring, its derivatives can undergo degradation through several pathways, depending on the reaction conditions and the nature of the substituents. Potential degradation pathways include:
-
Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the alkyne bond, leading to the formation of carboxylic acids. Milder oxidation may also occur in the presence of air, especially for electron-rich derivatives.[1][2][3][4][5]
-
Polymerization: Under certain conditions, such as the presence of specific metal catalysts, alkynes can undergo polymerization.[6][7][8] This can lead to the formation of cyclic polyacetylenes or other polymeric materials.
-
Reactions with Nucleophiles: If the this compound derivative contains electron-withdrawing groups, the alkyne can become susceptible to nucleophilic attack.[9]
-
Acid/Base Instability: Depending on the functional groups present on the derivative, strong acidic or basic conditions can lead to decomposition. For instance, protecting groups may be cleaved, or other acid/base-catalyzed reactions can occur.[10]
Q3: How can I improve the stability of my this compound derivative during a reaction?
A3: To enhance the stability of your this compound derivative during a reaction, consider the following strategies:
-
Use of Protecting Groups: If your derivative has reactive functional groups that are not involved in the desired transformation, consider protecting them with appropriate protecting groups.[11][12][13][14][15] For example, silyl (B83357) ethers can protect hydroxyl groups.
-
Control of Reaction Conditions: Carefully control the pH, temperature, and atmosphere of your reaction. Avoid unnecessarily harsh conditions.
-
Degassing of Solvents: To minimize the risk of oxidation, use degassed solvents.
-
Minimize Reaction Time: If the product is unstable under the reaction conditions, aim to complete the reaction as quickly as possible and proceed immediately to purification.
Q4: Are there any known incompatible reagents to avoid when working with this compound derivatives?
A4: While specific incompatibilities depend on the full structure of the derivative, some general classes of reagents to be cautious with include:
-
Strong Oxidizing Agents: As mentioned, reagents like ozone and potassium permanganate can cleave the alkyne.
-
Strong Reducing Agents: Some reducing agents may interact with the alkyne or other functional groups.
-
Transition Metal Catalysts: Be aware of potential side reactions, such as polymerization, when using certain transition metal catalysts.
-
Strong Acids and Bases: These can cause decomposition, especially if the derivative has sensitive functional groups.
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues you may encounter.
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Degradation of the this compound starting material. | Verify the purity and stability of the starting material before use (e.g., by NMR or LC-MS). Store the compound under recommended conditions. |
| Instability of the product under reaction or workup conditions. | Perform a stability test of the purified product under the reaction and workup conditions. If unstable, modify the conditions (e.g., lower temperature, different pH, shorter reaction time). | |
| Incorrect reaction conditions. | Re-verify the reaction protocol, including reagent stoichiometry, temperature, and reaction time. | |
| Multiple spots on TLC or peaks in LC-MS of the purified product | On-going decomposition of the product. | Re-purify the product and analyze it immediately. If decomposition is still observed, the product is inherently unstable. Consider derivatization to a more stable form if possible. |
| Incomplete reaction leading to a mixture of starting material and product. | Monitor the reaction over time to determine the optimal reaction time. | |
| Formation of stable side products. | Analyze the side products to understand the degradation pathway and modify the reaction conditions to minimize their formation. | |
| Change in appearance (e.g., color change, precipitation) of the this compound derivative during storage or in solution | Oxidation or polymerization. | Store under an inert atmosphere and protect from light. Use fresh, degassed solvents for reactions. |
| Hydrolysis. | Ensure the compound is stored in a dry environment and use anhydrous solvents for reactions if the derivative is moisture-sensitive. |
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound derivatives in the public domain, the following table provides an illustrative example of how such data could be presented. Researchers are encouraged to generate their own stability data for their specific derivatives.
Table 1: Illustrative Stability of a Hypothetical Hydroxylated this compound Derivative under Various Conditions
| Condition | Time | % Remaining (Illustrative) | Primary Degradation Product (Hypothetical) |
| 4°C, in solid-state, under Argon | 6 months | 98% | - |
| Room Temperature, in solid-state, exposed to air | 1 month | 85% | Oxidized byproducts |
| In Methanol at Room Temperature | 24 hours | 95% | - |
| In aqueous buffer, pH 4, at Room Temperature | 12 hours | 90% | Minor hydrolysis products |
| In aqueous buffer, pH 9, at Room Temperature | 12 hours | 70% | Products of base-catalyzed decomposition |
| In the presence of 1.1 eq. KMnO4 | 1 hour | <5% | Carboxylic acid cleavage products |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of a this compound Derivative by HPLC
This protocol outlines a general method for determining the stability of a this compound derivative under specific conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Incubation: Aliquot the stock solution into several vials. For each condition to be tested (e.g., different pH buffers, temperatures, presence of a specific reagent), add the appropriate solution to the vials to reach the desired final concentration of the derivative.
-
Time Points: Store the vials under the specified conditions. At designated time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each vial.
-
Quenching (if necessary): If the degradation is rapid or catalyzed, it may be necessary to quench the reaction at each time point by, for example, neutralization or rapid cooling.
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC. Use a suitable column and mobile phase to achieve good separation of the parent compound from any degradation products. A UV detector is commonly used for detection.
-
Data Analysis: Determine the peak area of the parent compound at each time point. Calculate the percentage of the derivative remaining relative to the t=0 time point. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Monitoring Degradation by NMR Spectroscopy
NMR spectroscopy can be a powerful tool for identifying the structure of degradation products.
-
Sample Preparation: Dissolve a known amount of the this compound derivative in a suitable deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H and/or ¹³C NMR spectrum. This will serve as the t=0 reference.
-
Induce Degradation: Add the substance or change the condition you wish to study (e.g., a few drops of acid or base, exposure to air or light).
-
Time-course Monitoring: Acquire NMR spectra at regular intervals to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals from degradation products.
-
Structural Elucidation: If significant degradation occurs, 2D NMR techniques (e.g., COSY, HSQC) can be used to help elucidate the structure of the degradation products.[16][17][18][19]
Visualizations
Caption: Workflow for assessing the stability of this compound derivatives.
Caption: Decision tree for troubleshooting poor reaction outcomes.
Caption: Potential degradation pathways for this compound derivatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 9.6 Oxidative Cleavage of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 9.6 Oxidative Cleavage of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Illustrated Glossary of Organic Chemistry - Oxidative cleavage [chem.ucla.edu]
- 6. oborolabs.com [oborolabs.com]
- 7. Cyclic polymers from alkynes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. doria.fi [doria.fi]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. synarchive.com [synarchive.com]
- 14. Protecting Groups - Stability [organic-chemistry.org]
- 15. media.neliti.com [media.neliti.com]
- 16. Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of 13C Nuclear Magnetic Resonance To Assess Fossil Fuel Biodegradation: Fate of [1-13C]Acenaphthene in Creosote Polycyclic Aromatic Compound Mixtures Degraded by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment [mdpi.com]
Technical Support Center: Cyclotetradecyne Functionalization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclotetradecyne and other strained alkynes in functionalization reactions, primarily focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: My SPAAC reaction with this compound is showing low or no product yield. What are the common causes?
A1: Low yields in SPAAC reactions can stem from several factors:
-
Poor Reagent Quality: The azide (B81097) or this compound starting materials may have degraded. Azides can be sensitive to reduction, and strained alkynes can be prone to hydration or polymerization under certain conditions. Ensure the purity of your starting materials.
-
Suboptimal Reaction Conditions: While SPAAC does not require a catalyst, factors like solvent, temperature, and concentration are crucial. Reactions are typically faster in organic or aqueous-organic solvent mixtures. Highly dilute conditions can significantly slow down the reaction rate.[1][2]
-
Steric Hindrance: Bulky functional groups near the azide or on the molecule to be conjugated to the this compound can sterically hinder the approach of the two reactants, leading to a lower reaction rate.
-
Incorrect Stoichiometry: An inappropriate ratio of alkyne to azide can result in unreacted starting material. A modest excess of one reagent is often used to drive the reaction to completion.
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
A2: A common side reaction for terminal alkynes is copper-catalyzed homo-coupling (Glaser coupling), but this is not a primary concern for SPAAC which is copper-free. For strained alkynes, potential side reactions include:
-
Reaction with other nucleophiles: Some highly strained alkynes can react with nucleophiles, such as thiols, present in the reaction mixture, especially in complex biological samples.[3]
-
Decomposition of the cyclooctyne (B158145): The stability of the strained alkyne is critical. Some may be prone to decomposition over long reaction times or at elevated temperatures. It is important to choose a strained alkyne with appropriate stability for the desired application.[2]
Q3: How do I choose the right solvent for my this compound functionalization reaction?
A3: The choice of solvent depends on the solubility of your reactants. For bioconjugation, aqueous buffers (like PBS) with a co-solvent such as DMSO or DMF are commonly used to solubilize both the biomolecule and the this compound derivative. For small molecule reactions, aprotic polar solvents like acetonitrile, DMF, or DMSO are often good choices. The reaction rate can be influenced by the solvent, so it may be an important parameter to screen for optimization.[1]
Q4: How can I monitor the progress of my SPAAC reaction?
A4: Reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): For small molecule reactions, TLC can be used to track the disappearance of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to monitor the formation of the desired product and identify any side products by their mass.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the consumption of reactants and the formation of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak (~2100 cm⁻¹) can be monitored to track reaction progress.[4]
Troubleshooting Guide
Table 1: Troubleshooting Common Issues in this compound Functionalization
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degraded azide or this compound. | Confirm the purity of starting materials using NMR or MS. Use fresh reagents if necessary. |
| Suboptimal reaction concentration. | Increase the concentration of the reactants. If solubility is an issue, consider a different co-solvent. | |
| Steric hindrance at the reaction site. | If possible, redesign the azide-containing molecule with a longer linker to reduce steric clash. | |
| Presence of Side Products | Reaction of this compound with other functional groups. | If working with complex mixtures (e.g., cell lysates), consider a purification step before conjugation. Choose a more stable cyclooctyne if side reactions with nucleophiles are suspected.[3] |
| Decomposition of the strained alkyne. | Reduce the reaction temperature or time. Ensure the pH of the reaction is within a stable range for your specific cyclooctyne. | |
| Difficulty in Product Purification | Product precipitation during purification. | For bioconjugates, purification may require denaturing conditions (e.g., using formamide (B127407) in HPLC buffers) to maintain solubility. |
| Co-elution of product and starting material. | Optimize the HPLC gradient and consider a different stationary phase (e.g., C4, C8, or C18) for better separation. |
Comparative Data of Strained Alkynes
Table 2: Comparative Reactivity of Selected Cyclooctynes with Benzyl (B1604629) Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]non-4-yne | BCN | 0.03 - 0.08 |
| Dibenzocyclooctyne | DIBO | ~0.01 |
| Azadibenzocyclooctyne | DIBAC/ADIBO | 0.3 - 0.9 |
| Difluorinated cyclooctyne | DIFO | ~0.08 |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature. The values presented are for comparison purposes.[1][2]
Experimental Protocols
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol is a starting point and may require optimization for specific applications.
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-modified biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a 100 mM stock solution of the this compound derivative in a water-miscible organic solvent (e.g., DMSO or DMF).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration (e.g., 100 µM).
-
Add the this compound stock solution to achieve the desired final concentration (typically 1.5 to 10 equivalents relative to the biomolecule). The final concentration of the organic solvent should be kept as low as possible (ideally <10%) to avoid denaturation of the biomolecule.
-
Gently mix the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and azide.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS or SDS-PAGE (for protein conjugation).
-
Once the reaction is complete, purify the conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or affinity chromatography to remove excess reagents.
-
Visualizations
Troubleshooting Flowchart for Low Yield in SPAAC Reactions
Caption: Troubleshooting workflow for low product yield in SPAAC reactions.
General Experimental Workflow for Bioconjugation via SPAAC
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Bioorthogonal Reactivity — Welcome to the Gold Lab at NMSU [goldchemistry.com]
- 4. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Cyclotetradecyne Reactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclotetradecyne reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during this compound reactions, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Insufficient ring strain in the this compound derivative. Steric hindrance around the alkyne or azide (B81097) functionality. Incorrect solvent choice, leading to poor solubility of reactants. Degradation of the azide or this compound starting material. | Consider using a more strained cyclooctyne (B158145) derivative if the reaction allows. Ensure that bulky protecting groups are not impeding the reaction site. Screen a variety of solvents to ensure both reactants are fully solvated. Common solvents for SPAAC include acetonitrile, DMSO, and aqueous mixtures. Verify the purity and integrity of starting materials using techniques like NMR or mass spectrometry before starting the reaction. |
| Catalyst Deactivation in Transition Metal-Catalyzed Polymerization | Presence of impurities in the monomer or solvent that can act as catalyst poisons (e.g., water, oxygen, sulfur or nitrogen-containing compounds). The catalyst may be sensitive to air or moisture. Formation of inactive catalyst species through side reactions. | Purify the this compound monomer and solvent immediately before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. Consult the literature for the specific catalyst being used to understand its deactivation pathways and potential remedies. |
| Poor Control Over Polymer Molecular Weight and Polydispersity | Inconsistent initiation or propagation rates in polymerization. Chain transfer or termination side reactions. Non-uniform catalyst activity. | Optimize reaction parameters such as temperature, monomer concentration, and catalyst loading. Choose a catalyst system known for living or controlled polymerization characteristics. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Unwanted Side Products | Dimerization or oligomerization of this compound, especially at high concentrations or temperatures. Isomerization of the alkyne. Side reactions involving functional groups on the reactants. | Adjust the reaction concentration and temperature. Select a catalyst that is highly selective for the desired transformation. Protect sensitive functional groups on the starting materials before the reaction. |
Frequently Asked Questions (FAQs)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q1: What makes this compound suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
A1: this compound, as a strained cycloalkyne, possesses significant ring strain. This inherent strain lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed efficiently without the need for a catalyst. This catalyst-free approach is particularly advantageous in biological systems where metal catalysts can be toxic.[1][]
Q2: How can I monitor the progress of a SPAAC reaction with this compound?
A2: The progress of a SPAAC reaction can be monitored using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the disappearance of reactant signals and the appearance of product signals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be employed to track the consumption of starting materials and the formation of the triazole product.
Q3: What is a typical experimental protocol for a SPAAC reaction involving a cycloalkyne?
Experimental Protocols
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general framework for performing a SPAAC reaction with a strained cycloalkyne like this compound. Optimization of specific parameters will be necessary for individual substrates.
Materials:
-
This compound derivative
-
Azide-containing compound
-
Anhydrous solvent (e.g., acetonitrile, DMSO, or a suitable buffer for biological applications)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent side reactions with water if using sensitive reagents.
-
Reactant Dissolution: In the reaction vessel under an inert atmosphere, dissolve the this compound derivative in the chosen anhydrous solvent.
-
Addition of Azide: To the stirring solution of the cycloalkyne, add a solution of the azide-containing compound in the same solvent. The stoichiometry is typically 1:1, but a slight excess of one reagent may be used to ensure complete conversion of the other.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from minutes to several hours depending on the specific reactants and their concentrations. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR).
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting triazole product can then be purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC.
Transition Metal-Catalyzed Reactions
Q4: What types of catalysts are suitable for the polymerization of cycloalkynes?
A4: Late transition metal complexes, particularly those based on nickel and palladium, are often used for the polymerization of olefins and could be applicable to cycloalkynes. Ziegler-Natta catalysts are also commonly employed for olefin polymerization. The choice of catalyst will depend on the desired polymer properties, such as stereoregularity and molecular weight.
Q5: What are common causes of catalyst poisoning in these reactions?
A5: Catalyst poisoning can occur when impurities in the reactants or solvent bind to the active sites of the metal catalyst, rendering it inactive. Common poisons include compounds containing sulfur, nitrogen, and oxygen, as well as water. To avoid this, it is crucial to use highly purified reagents and solvents and to perform the reaction under an inert atmosphere.
Visualizing Reaction Concepts
To aid in the understanding of the processes involved in this compound reactions, the following diagrams illustrate a key reaction pathway and a troubleshooting workflow.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting workflow for low reaction yield.
References
Cyclotetradecyne Reaction Condition Optimization: A Technical Support Center
For researchers, scientists, and drug development professionals working with cyclotetradecyne, optimizing its synthesis is crucial for efficient and reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable macrocycle.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the widely employed intramolecular cyclization of 1,13-tetradecadiyne using Glaser-Hay or Eglinton coupling conditions.
Issue 1: Low to No Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Catalyst Activity | - Catalyst Choice: Copper (I) salts like CuCl or CuBr are commonly used in Glaser-Hay coupling, while Copper (II) salts such as Cu(OAc)₂ are typical for the Eglinton coupling. Ensure the correct catalyst is being used for the chosen protocol. - Catalyst Loading: Catalyst loading can be critical. Start with a proven loading (e.g., 10-20 mol%) and optimize by systematically increasing or decreasing the amount. - Catalyst Quality: Use a fresh, high-purity catalyst. Old or improperly stored catalysts can have significantly reduced activity. |
| Suboptimal Solvent and Concentration | - Solvent Choice: Pyridine (B92270) is a common solvent for these reactions as it also acts as a base. Other solvents like methanol/pyridine mixtures can also be effective. The choice of solvent can influence the solubility of the starting material and the catalyst complex. - High Dilution: To favor intramolecular cyclization over intermolecular polymerization, high-dilution conditions are essential. The concentration of the starting diyne should be kept low, typically in the range of 0.01 to 0.05 M. This can be achieved by the slow addition of the diyne solution to the reaction mixture over an extended period using a syringe pump. |
| Incorrect Temperature | - Temperature Optimization: The reaction temperature can influence the rate of both the desired cyclization and side reactions. While some couplings proceed at room temperature, others may require elevated temperatures (e.g., 50-80 °C) to overcome the activation energy for cyclization. A systematic study of the temperature profile is recommended. |
| Presence of Impurities | - Starting Material Purity: Ensure the 1,13-tetradecadiyne starting material is of high purity. Impurities can interfere with the catalyst or lead to unwanted side reactions. Purification of the starting material by chromatography or distillation may be necessary. - Solvent Purity: Use dry, degassed solvents. Water and oxygen can deactivate the copper catalyst. |
Issue 2: Formation of Significant Amounts of Linear Polymers or Oligomers
Possible Causes and Solutions:
| Cause | Recommended Action |
| Concentration is Too High | The primary cause of polymerization is a concentration that favors intermolecular reactions. Implement high-dilution techniques as described above. A slow, controlled addition of the substrate is paramount. |
| Inefficient Stirring | Inadequate stirring can lead to localized areas of high concentration, promoting polymerization. Ensure vigorous and efficient stirring throughout the reaction. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Complex Reaction Mixture | If the reaction produces a mixture of cyclic monomer, dimer, and oligomers, purification can be challenging. Column chromatography on silica (B1680970) gel is the most common method for separating these products. A careful selection of the eluent system is crucial for achieving good separation. |
| Product Co-elution | The desired this compound may co-elute with byproducts. Using a less polar solvent system and a longer chromatography column can improve resolution. In some cases, preparative HPLC may be necessary for obtaining highly pure material. |
Frequently Asked Questions (FAQs)
Q1: What is the key principle behind the intramolecular cyclization of 1,13-tetradecadiyne?
The synthesis of this compound from 1,13-tetradecadiyne typically relies on oxidative coupling reactions like the Glaser-Hay or Eglinton coupling. These reactions utilize a copper catalyst to facilitate the coupling of the two terminal alkyne groups within the same molecule, forming a cyclic diyne. The success of this intramolecular reaction is highly dependent on maintaining conditions that favor the ends of the same molecule reacting with each other over reacting with other molecules.
Q2: How can I minimize the formation of the cyclic dimer and other oligomers?
The formation of oligomers is a common challenge in macrocyclization. The most effective strategy to minimize these byproducts is to employ high-dilution conditions. This is typically achieved by the slow addition of a dilute solution of the 1,13-tetradecadiyne to a solution of the catalyst over a long period. This maintains a very low instantaneous concentration of the starting material in the reaction flask, thereby favoring the intramolecular cyclization.
Q3: What are the typical reaction conditions for the Eglinton cyclization of a long-chain diyne?
| Parameter | Recommended Condition |
| Catalyst | Copper(II) acetate (B1210297) (Cu(OAc)₂) |
| Solvent | Pyridine or a mixture of pyridine and methanol |
| Temperature | 50-80 °C |
| Concentration | Slow addition of a 0.01 - 0.05 M solution of the diyne |
| Reaction Time | 4 - 24 hours |
Note: These are starting parameters and will likely require optimization for your specific setup and desired yield.
Q4: Are there any alternative methods for the synthesis of this compound?
While the intramolecular coupling of diynes is a common route, other methods for the synthesis of macrocyclic alkynes exist, though they may be less direct. These can include ring-closing metathesis (RCM) of a suitable diene followed by conversion of the resulting cycloalkene to the cycloalkyne, or ring expansion strategies. However, for the direct formation of the diyne macrocycle, the Glaser-Hay and Eglinton couplings are the most established methods.
Experimental Protocols
General Protocol for Intramolecular Cyclization of 1,13-Tetradecadiyne (Eglinton Conditions)
This protocol provides a general framework. Optimization of specific parameters is highly recommended.
Materials:
-
1,13-Tetradecadiyne
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (anhydrous)
-
Methanol (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve copper(II) acetate (e.g., 10-20 mol%) in a large volume of pyridine (and methanol, if using a mixed solvent system) to achieve a catalyst concentration suitable for high dilution.
-
Heat the catalyst solution to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Prepare a dilute solution of 1,13-tetradecadiyne (e.g., 0.01 M) in pyridine.
-
Using a syringe pump, add the 1,13-tetradecadiyne solution to the heated catalyst solution over an extended period (e.g., 8-12 hours).
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional period (e.g., 4-12 hours) to ensure complete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and filter to remove insoluble copper salts.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
Characterization of impurities in Cyclotetradecyne synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclotetradecyne. The information is tailored to address common challenges, with a focus on the characterization and management of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities are cyclic oligomers, such as the dimer (cyclooctacosadiyne), trimer (cyclodotetracontatriyne), and higher-order polymers. These arise from intermolecular coupling reactions competing with the desired intramolecular cyclization. Other potential impurities include unreacted starting material (e.g., 1,13-tetradecadiyne) and byproducts from side reactions related to the specific coupling method used (e.g., Glaser or Eglinton coupling).
Q2: How can I minimize the formation of oligomeric impurities?
A2: The formation of oligomeric impurities is primarily controlled by reaction concentration. Employing high-dilution conditions is the most effective strategy to favor the intramolecular cyclization over intermolecular reactions. This is typically achieved by the slow addition of the starting diyne to a large volume of solvent containing the catalyst.
Q3: What analytical techniques are best suited for characterizing impurities in my this compound product?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separating the desired monomer from oligomeric byproducts.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the molecular weights of the various cyclic species.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the desired this compound and identifying the repeating units in oligomeric impurities.[5]
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields in macrocyclization reactions can stem from several factors. Incomplete reaction of the starting material, catalyst deactivation, or suboptimal reaction conditions (temperature, solvent, base) can all contribute. Additionally, the formation of a significant proportion of oligomeric byproducts will naturally reduce the yield of the desired monomeric this compound. Careful optimization of reaction parameters and ensuring the purity of reagents and solvents are critical.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of oligomeric impurities detected by HPLC/GC-MS. | The concentration of the starting diyne was too high during the reaction. | Implement high-dilution conditions. Use a syringe pump for the slow addition of the diyne solution to the reaction mixture over an extended period (e.g., 8-12 hours). Increase the total solvent volume. |
| Incomplete conversion of the starting diyne. | Insufficient catalyst loading or catalyst deactivation. | Increase the catalyst loading incrementally. Ensure all reagents and solvents are anhydrous and deoxygenated, as moisture and oxygen can deactivate the copper catalyst. |
| Broad, unresolved peaks in the NMR spectrum. | Presence of a complex mixture of oligomers and/or polymeric material. | Purify the crude product using column chromatography or preparative HPLC to isolate the desired this compound before detailed NMR analysis. |
| Product is an intractable solid or oil. | High concentration of polymeric byproducts. | Review and optimize the high-dilution protocol. Consider alternative purification strategies such as precipitation or trituration to remove polymeric material before chromatographic purification. |
| Difficulty in purifying the product from the catalyst. | Residual copper catalyst complexed with the product. | After the reaction, wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium (B1175870) chloride to remove copper salts. |
Data Presentation: Impurity Profile under Different Reaction Conditions
The following table summarizes the typical product distribution in the Glaser-Hay cyclization of 1,13-tetradecadiyne under varying concentrations. This data is illustrative and can vary based on specific catalyst systems and reaction parameters.
| Reactant Concentration (M) | This compound (Monomer) Yield (%) | Dimer Yield (%) | Trimer and Higher Oligomers Yield (%) |
| 0.1 | 15 | 45 | 40 |
| 0.01 | 40 | 35 | 25 |
| 0.001 | 75 | 15 | 10 |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy for Impurity Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified product or crude mixture in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters on a 400 MHz spectrometer: pulse width 30°, acquisition time 4 s, relaxation delay 2 s, 64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse width 30°, acquisition time 1.5 s, relaxation delay 2 s, 1024 scans.
-
-
Data Analysis:
-
This compound: Look for characteristic peaks for the methylene (B1212753) protons adjacent to the alkyne and the internal methylene protons.
-
Oligomers: The spectra of oligomers will show similar chemical shifts to the monomer but may have slightly different peak shapes or minor shifts due to the larger ring size. The presence of multiple, closely spaced peaks in the aliphatic region can indicate a mixture of oligomers.
-
Protocol 2: GC-MS Analysis for Identification of Volatile Impurities
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the sample in a volatile solvent like dichloromethane (B109758) or hexane.
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 800.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify peaks corresponding to the molecular ions of this compound (M⁺), the dimer (2M⁺), and trimer (3M⁺). Compare the fragmentation patterns to confirm the structures.
Protocol 3: HPLC Method for Separation and Quantification of Oligomers
-
Sample Preparation: Dissolve the crude product in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating these non-polar compounds.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Gradient Program: Start with 70% acetonitrile / 30% water, ramp to 100% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Data Analysis: The monomer (this compound) will typically have the shortest retention time, followed by the dimer, trimer, and higher oligomers in order of increasing ring size and retention time. Quantify the relative amounts by integrating the peak areas.[2]
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. Analysis of pharmaceutical drug oligomers by selective comprehensive two-dimensional liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Cyclotetradecyne
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of cyclotetradecyne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound on a larger scale?
A1: The most prevalent and scalable approach for synthesizing this compound is through the intramolecular oxidative coupling of a long-chain terminal diyne, specifically 1,13-tetradecadiyne. This reaction is a variation of the Glaser-Eglinton-Hay coupling, which is well-suited for forming macrocycles.[1][2][3] This method is often preferred for its operational simplicity and the commercial availability of the necessary starting materials.
Q2: What are the key considerations when scaling up the synthesis of the precursor, 1,13-tetradecadiyne?
A2: The synthesis of the precursor, 1,13-tetradecadiyne, typically involves the alkylation of acetylene (B1199291) or a protected acetylene equivalent with a suitable 1,12-dihalododecane. Key considerations for scaling up this step include:
-
Efficient heat management: The reaction can be exothermic, requiring careful temperature control to prevent side reactions.
-
Stoichiometry of reagents: Precise control over the ratio of the acetylene source to the alkylating agent is crucial to minimize the formation of undesired byproducts.
-
Solvent volume and purity: Adequate solvent volume is necessary to ensure proper mixing and to dissipate heat. The use of dry, high-purity solvents is essential to prevent quenching of the acetylide anions.
-
Work-up and purification: The purification of 1,13-tetradecadiyne is typically achieved by distillation or column chromatography. For larger scales, distillation is often more practical.
Q3: How can I purify the final this compound product on a large scale?
A3: this compound is a non-polar hydrocarbon, making it amenable to purification by column chromatography.[4][5] For large-scale purification, flash chromatography is the recommended method. A common stationary phase is silica (B1680970) gel, and a non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) in a low percentage, is typically effective.[6] The progress of the purification can be monitored by thin-layer chromatography (TLC).[5]
Q4: What are the expected yields for the synthesis of this compound?
A4: The yields for the intramolecular cyclization to form this compound can vary depending on the reaction conditions and the scale of the synthesis. Generally, macrocyclization reactions are sensitive to concentration, and high dilution conditions are often employed to favor the intramolecular reaction over intermolecular polymerization. Yields for similar Glaser-Hay macrocyclizations can range from moderate to good. For a well-optimized, scaled-up process, yields in the range of 40-60% for the cyclization step can be considered a successful outcome.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound in the Intramolecular Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Concentration of 1,13-tetradecadiyne is too high, favoring intermolecular polymerization. | Perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the diyne precursor to a large volume of the reaction solvent containing the catalyst. |
| Inefficient catalyst activity. | Ensure the copper catalyst (e.g., copper(II) acetate or copper(I) chloride/TMEDA) is of high purity and handled under appropriate conditions to prevent deactivation.[3][7] Consider using a freshly prepared catalyst solution. |
| Presence of impurities in the 1,13-tetradecadiyne precursor. | Purify the 1,13-tetradecadiyne thoroughly before the cyclization step. Impurities can interfere with the catalyst and lead to side reactions. |
| Incorrect reaction temperature. | Optimize the reaction temperature. While some Glaser-Hay couplings are performed at room temperature, others may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal temperature. |
| Incomplete reaction. | Increase the reaction time and monitor the disappearance of the starting material by TLC. |
Problem 2: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Step |
| Co-elution of this compound with non-polar byproducts. | Optimize the solvent system for column chromatography.[6] A less polar solvent system (e.g., pure hexanes) may be required to achieve better separation. Running a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, can also be effective. |
| Presence of oligomeric byproducts. | If significant oligomerization has occurred, a preliminary purification step, such as filtration through a plug of silica gel to remove the larger oligomers, may be beneficial before detailed column chromatography. |
| Overloading the chromatography column. | Ensure that the amount of crude product loaded onto the column is appropriate for its size. Overloading will lead to poor separation. |
Experimental Protocols
Synthesis of 1,13-Tetradecadiyne (Precursor)
This protocol describes a general method for the synthesis of the this compound precursor.
| Step | Procedure | Reagents & Solvents | Typical Quantities (Lab Scale) | Notes |
| 1 | Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). | N/A | 1 L flask | Ensure all glassware is scrupulously dried. |
| 2 | Add a solution of ethylmagnesium bromide in THF to the flask. | Ethylmagnesium bromide (3.0 M in THF), THF (anhydrous) | 100 mL | Handle Grignard reagents with care under anhydrous conditions. |
| 3 | Slowly add a solution of 1,12-dibromododecane (B1294643) in THF to the Grignard solution at 0 °C. | 1,12-dibromododecane, THF (anhydrous) | 32.8 g (0.1 mol) in 100 mL THF | The addition should be dropwise to control the exothermic reaction. |
| 4 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. | N/A | N/A | Monitor the reaction progress by TLC. |
| 5 | Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. | Saturated aq. NH4Cl | 100 mL | Quench carefully as it is an exothermic process. |
| 6 | Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). | Diethyl ether | 150 mL | |
| 7 | Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. | Brine, anhydrous MgSO4 | 50 mL | |
| 8 | Purify the crude product by vacuum distillation to obtain 1,13-tetradecadiyne as a colorless oil. | N/A | N/A | Boiling point will be significantly lower under vacuum. |
Scaling up the Synthesis of this compound via Intramolecular Glaser-Hay Coupling
This protocol provides a method for the macrocyclization of 1,13-tetradecadiyne.
| Step | Procedure | Reagents & Solvents | Typical Quantities (Scale-up) | Notes |
| 1 | Set up a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump for slow addition. | N/A | 5 L flask | High dilution is critical for success. |
| 2 | Charge the flask with a large volume of pyridine (B92270) and add copper(II) acetate. | Pyridine (anhydrous), Copper(II) acetate | 3 L, 10 g (50 mmol) | Pyridine should be of high purity and dry. |
| 3 | Heat the mixture to 60-70 °C with vigorous stirring. | N/A | N/A | Maintain a constant temperature. |
| 4 | Prepare a solution of 1,13-tetradecadiyne in pyridine. | 1,13-tetradecadiyne, Pyridine (anhydrous) | 9.5 g (50 mmol) in 500 mL | The diyne should be of high purity. |
| 5 | Using the syringe pump, add the solution of 1,13-tetradecadiyne to the vigorously stirred catalyst solution over a period of 12-24 hours. | N/A | N/A | Slow addition is crucial to maintain high dilution and favor intramolecular cyclization. |
| 6 | After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12 hours. | N/A | N/A | Monitor the reaction by TLC until the starting material is consumed. |
| 7 | Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure. | N/A | N/A | |
| 8 | Dissolve the residue in diethyl ether and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine. | Diethyl ether, 1 M HCl, sat. aq. NaHCO3, brine | 500 mL, 3x100 mL washes | This work-up removes copper salts and pyridine residues. |
| 9 | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. | Anhydrous MgSO4 | ||
| 10 | Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a white solid. | Silica gel, Hexanes | As needed |
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Precursor | 1,13-Tetradecadiyne | General Knowledge |
| Reaction Type | Intramolecular Glaser-Hay Coupling | [3][7][8] |
| Catalyst | Copper(II) Acetate in Pyridine | [2][9] |
| Temperature | 60-70 °C | Estimated |
| Reaction Time | 24-36 hours | Estimated |
| Concentration | High Dilution (<0.01 M) | General Principle |
| Typical Yield | 40-60% | Estimated |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. Purification [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Eglinton Reaction [organic-chemistry.org]
Technical Support Center: Handling and Storage of Unstable Cyclotetradecyne Derivatives
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of experiments involving unstable cyclotetradecyne derivatives.
Frequently Asked Questions (FAQs)
Q1: What makes this compound derivatives unstable?
The instability of this compound and other cycloalkynes stems from ring strain. An alkyne's sp-hybridized carbon atoms naturally prefer a linear 180° bond angle. Forcing this linear geometry into a cyclic structure creates significant angle strain.[1][2][3] While larger rings like this compound are less strained than smaller counterparts such as cyclooctyne (B158145), the residual strain energy makes them highly reactive and prone to decomposition under certain conditions.[1][4] This inherent reactivity is also what makes them useful in reactions like strain-promoted azide-alkyne cycloaddition (SPAAC).[]
Q2: What are the recommended storage conditions for this compound derivatives?
To maximize shelf-life and prevent degradation, this compound derivatives should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[6] These compounds should also be protected from light to prevent photochemical degradation. If supplied as a solution, it should be stored frozen at the recommended temperature.
Q3: What are the primary safety precautions I should take when handling these compounds?
This compound derivatives should be treated as potentially energetic materials.[7] Always handle them in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[8] For neat compounds or when handling larger quantities, additional precautions such as a face shield and blast shield may be warranted.[9] It is crucial to develop a comprehensive safety plan and perform a thorough risk assessment before beginning any experiment.[7]
Q4: Can I handle this compound derivatives on the open bench?
No. Due to their sensitivity to atmospheric oxygen and potential reactivity, these compounds should not be handled on an open bench.[9][10] Exposure to air can lead to rapid decomposition or polymerization.[9][10] All manipulations should be performed under an inert atmosphere, for example, inside a glovebox or using Schlenk line techniques.
Q5: How do I safely transport a this compound derivative solution within the lab?
When transporting solutions, ensure the container is securely capped and placed in secondary containment (e.g., a beaker or plastic container) to prevent spills. Avoid exposure to direct sunlight or high temperatures. For transfers between labs or buildings, use a sealed, properly labeled container inside a durable transport carrier.
Troubleshooting Guides
Problem: Low or No Product Yield in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
Low yields are a common issue in bioconjugation and other sensitive reactions.[10] This guide helps you diagnose potential causes.
-
Q: Have you confirmed the integrity of your this compound derivative?
-
A: The compound may have degraded during storage or handling. Before starting your reaction, it is advisable to check the purity of the cycloalkyne via an appropriate analytical method, such as NMR or LC-MS, if possible. Ensure it was stored correctly and handled under an inert atmosphere.
-
-
Q: Is your azide (B81097) partner stable and pure?
-
A: The issue may lie with the other reactant. Confirm the purity and stability of your azide-containing molecule. Some azides can be unstable or sensitive to their environment.
-
-
Q: Are your solvents anhydrous and degassed?
-
A: Oxygen and water can interfere with the reaction and degrade the cycloalkyne. Using anhydrous, degassed solvents is critical. Solvents should be purged with an inert gas like argon or nitrogen before use.
-
-
Q: Have you optimized the reaction conditions (pH, temperature, concentration)?
-
A: SPAAC reaction rates can be influenced by the reaction environment.[11] The pH of the buffer can affect the stability of both the reactants and the product.[12] While SPAAC reactions are often run at room temperature, some derivatives may require gentle heating or extended reaction times. Ensure reactant concentrations are sufficient, as low concentrations can slow the reaction rate. Micellar catalysis has also been shown to enhance reaction rates for hydrophobic reactants.[8]
-
-
Q: Are there solubility issues with your reactants?
-
A: Poor solubility of either the cycloalkyne or the azide in the reaction solvent can severely limit the reaction rate.[13] Consider using a co-solvent or choosing a different buffer system to ensure both components are fully dissolved.
-
Problem: Compound Decomposition Observed During Storage or Experiment
-
Q: Was the compound exposed to air or moisture?
-
A: Cycloalkynes can rapidly decompose upon exposure to oxygen.[9] Ensure all storage and reaction vessels are properly sealed and were purged with an inert gas.
-
-
Q: Was the compound exposed to light or heat?
-
A: Strained molecules can be sensitive to heat and light. Store compounds in amber vials or wrapped in foil in a freezer or refrigerator. Avoid unnecessary heating during your experimental setup.
-
-
Q: Is the chosen solvent or buffer compatible?
-
A: The compound may be unstable in certain solvents or at a specific pH. Acidic or basic conditions can potentially catalyze decomposition pathways. It is best to use neutral, aprotic, and degassed solvents when possible.
-
-
Q: Are there incompatible reagents in your reaction mixture?
-
A: Besides the intended reaction, your cycloalkyne could be reacting with other functional groups or reagents in the mixture. Strained alkynes are known to react with various partners, including dienes and nucleophiles, under certain conditions.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for Strained Cycloalkynes
Note: Data is primarily based on highly studied, smaller-ring cyclooctyne derivatives. Larger rings like this compound are generally more stable but should be handled with the same level of care.
| Parameter | Condition | Rationale |
| Temperature | -80°C (Long-term) -20°C (Short-term, <1 month)[4][6] | Minimizes thermal decomposition and side reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[4][6] | Prevents oxidation and polymerization from atmospheric oxygen.[9] |
| Light | Protect from Light (Amber vials or foil) | Prevents photochemical degradation pathways. |
| Form | Solid (preferred) or in Anhydrous, Aprotic Solvent | Minimizes hydrolysis and solvent-mediated decomposition. |
| Container | Tightly sealed glass vial with PTFE-lined cap | Ensures an inert atmosphere is maintained and prevents contamination. |
Table 2: Qualitative Stability Comparison of Cycloalkyne Rings
| Cycloalkyne Ring Size | Ring Strain Energy (approx. kcal/mol) | Relative Stability | Isolable? |
| Cyclopentyne (C5) | Very High | Very Low | No, transient intermediate only[1] |
| Cyclohexyne (C6) | Very High | Very Low | No, transient intermediate only[1] |
| Cycloheptyne (C7) | High | Low | No, transient intermediate only[1] |
| Cyclooctyne (C8) | ~10-18 kcal/mol[1][13] | Moderate | Yes, smallest isolable cycloalkyne[1] |
| Cyclononyne (C9) | ~2.9 kcal/mol[1] | Higher | Yes, more stable than cyclooctyne[1][6] |
| Cyclodecyne (C10) | Low | High | Yes[1] |
| This compound (C14) | Very Low | Very High (relative to smaller rings) | Yes |
Experimental Protocols
Protocol 1: General Procedure for Safe Handling of this compound Derivatives
This protocol outlines the essential steps for safely handling solid or dissolved this compound derivatives to prepare for an experiment.
-
Preparation: Before handling the compound, ensure your fume hood is clean and uncluttered. Have all necessary glassware, solvents, and reagents ready. All glassware should be oven-dried or flame-dried to remove moisture.
-
Inert Atmosphere: If working with a solid, transfer the required amount inside a glovebox. If using Schlenk techniques, ensure the receiving flask is under a positive pressure of inert gas (argon or nitrogen).
-
Dissolution: Use a cannula or a gas-tight syringe to transfer anhydrous, degassed solvent into the flask containing the solid this compound derivative.
-
Solution Transfer: Once dissolved, the solution can be transferred to the reaction vessel using a cannula or a gas-tight syringe. Always maintain a positive pressure of inert gas in both the source and destination flasks during the transfer.
-
Cleanup: Quench any residual reactive material carefully with a suitable reagent (e.g., a mild protic source if appropriate) before cleaning glassware. Dispose of all waste in properly labeled containers according to your institution's safety guidelines.
Protocol 2: General Methodology for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol provides a representative method for bioconjugation using a this compound derivative and an azide-modified substrate (e.g., a protein or small molecule).
-
Reactant Preparation:
-
Prepare a stock solution of the this compound derivative (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF. Store under inert gas at -20°C.
-
Dissolve the azide-modified substrate in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The buffer should be degassed prior to use.
-
-
Reaction Setup:
-
In a clean, dry reaction vial under an inert atmosphere, add the solution of the azide-modified substrate.
-
To this solution, add the desired molar excess of the this compound derivative stock solution (typically 1.5 to 10 equivalents). The final concentration of the organic co-solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to maintain the integrity of biological substrates.
-
-
Reaction Execution:
-
Gently mix the reactants and allow the reaction to proceed at room temperature. For less reactive derivatives or very dilute samples, incubation at 37°C or for a longer duration (e.g., 4-24 hours) may be necessary.
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (for proteins).
-
-
Purification:
-
Once the reaction is complete, the resulting conjugate can be purified to remove excess this compound reagent and any byproducts.
-
For proteins, purification can be achieved using size-exclusion chromatography (SEC) or dialysis.
-
For small molecules, purification may involve techniques like flash column chromatography, preparative HPLC, or crystallization.
-
Disclaimer: The information provided is based on the known chemistry of strained cycloalkynes. Due to the limited specific data on this compound derivatives, these guidelines are based on extrapolations from more well-studied, smaller-ring analogues. Researchers must always perform a thorough risk assessment and consult relevant safety data sheets (SDS) before use.
References
- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu-free click cycloaddition reactions in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oligomerization of Cyclotetradecyne
Welcome to the technical support center for Cyclotetradecyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its oligomerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Q1: I observed a significant amount of white precipitate in my reaction mixture containing this compound. What could be the cause?
A1: The formation of a white precipitate is often indicative of this compound oligomerization. This unwanted side reaction can be triggered by several factors, including prolonged storage, exposure to elevated temperatures, high concentrations, or the presence of certain contaminants. It is crucial to review your experimental setup and handling procedures against the recommended protocols.
Q2: My reaction yield is consistently low when using this compound. Could oligomerization be the culprit?
A2: Yes, low reaction yields are a common consequence of this compound oligomerization. If the this compound oligomerizes, its concentration in the reaction mixture decreases, leading to a lower yield of your desired product. To troubleshoot this, we recommend verifying the purity of your this compound before use and ensuring your reaction conditions are optimized to disfavor oligomerization.
Q3: How can I confirm that the observed precipitate is indeed an oligomer of this compound?
A3: Characterization of the precipitate can confirm its identity. Techniques such as Mass Spectrometry would show a mass that is a multiple of the this compound monomer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed; the spectrum of the oligomer will be significantly different from that of the monomer, often showing broader peaks.
Troubleshooting Workflow for Unwanted Oligomerization
Caption: Troubleshooting workflow for addressing suspected oligomerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is oligomerization of this compound and why does it occur?
A1: Oligomerization is a chemical process where several monomer molecules of this compound react together to form a larger molecule, or oligomer. This occurs due to the inherent ring strain of the this compound molecule. The strained alkyne bond is highly reactive and can react with other this compound molecules, especially under non-optimal conditions, to relieve this strain.
Q2: What are the ideal storage conditions for this compound to prevent oligomerization?
A2: To minimize oligomerization during storage, this compound should be stored as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at -20°C or below. For solutions, it is recommended to prepare them fresh for each use. If short-term storage of a solution is necessary, it should be kept at low concentration in a degassed solvent at -20°C.
Q3: Can the choice of solvent influence the rate of oligomerization?
A3: Yes, the solvent can play a role. While specific studies on this compound are limited, for other strained alkynes, polar aprotic solvents are generally preferred for reactions. It is crucial to use high-purity, dry, and degassed solvents to avoid contaminants that could initiate oligomerization.
Q4: At what concentration should I use this compound to avoid oligomerization?
A4: As a general rule, reactions should be carried out at the lowest feasible concentration of this compound. High local concentrations can increase the rate of the bimolecular oligomerization reaction. If a higher concentration is required, consider a slow addition of the this compound solution to the reaction mixture to maintain a low instantaneous concentration.
Proposed Chemical Pathways
Caption: Competing reaction pathways for this compound.
Data Summary
The following table summarizes key parameters influencing the stability of this compound and recommended conditions to prevent oligomerization. Note that these are general guidelines based on the handling of other strained cycloalkynes and may require optimization for your specific application.
| Parameter | Recommendation to Minimize Oligomerization | Rationale |
| Storage Temperature | Solid: ≤ -20°C; Solution: ≤ -20°C (short-term) | Reduces molecular motion and the rate of bimolecular reactions. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Concentration in Use | As low as practically possible; consider slow addition | Reduces the probability of intermolecular reactions leading to oligomers. |
| Solvent Purity | High-purity, dry, and degassed | Contaminants can act as initiators for oligomerization. |
| Handling | Prepare solutions fresh; minimize time at room temperature | The compound is less stable at higher temperatures. |
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general methodology for a typical SPAAC reaction using this compound, with an emphasis on minimizing oligomerization.
Materials:
-
This compound
-
Azide-containing molecule
-
High-purity, degassed solvent (e.g., acetonitrile (B52724) or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
Procedure:
-
Preparation of Reactant Solutions:
-
In an inert atmosphere (glovebox or under a stream of argon), prepare a stock solution of your azide-containing molecule in the chosen degassed solvent.
-
Immediately before use, weigh the required amount of solid this compound in an inert atmosphere and dissolve it in the degassed solvent to the desired low concentration (e.g., 1-5 mM).
-
-
Reaction Setup:
-
To a reaction vessel under an inert atmosphere, add the solution of the azide-containing molecule.
-
Begin stirring the solution.
-
Slowly add the freshly prepared this compound solution to the reaction vessel dropwise over a period of 10-30 minutes using a syringe pump. This maintains a low instantaneous concentration of this compound.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, proceed with your standard work-up and purification protocol.
-
Disclaimer: The information provided in this technical support center is intended as a general guide. Researchers should always consult the relevant literature and perform their own risk assessments before undertaking any new experimental work. The stability of this compound can be influenced by various factors, and optimization of conditions for specific applications is highly recommended.
Technical Support Center: Characterization of Cyclotetradecyne
Welcome to the technical support center for the characterization of cyclotetradecyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental analysis of this strained alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The primary challenges in characterizing this compound stem from its inherent ring strain and high reactivity. This can lead to issues with stability, purification, and spectral interpretation. Due to its strained nature, this compound is prone to degradation and can react with various reagents, making handling and analysis complex.[1][2] Researchers may also encounter difficulties in separating it from structurally similar byproducts formed during synthesis.
Q2: How does the stability of this compound affect its characterization?
A2: Strained alkynes like this compound can be susceptible to degradation, especially under harsh conditions or prolonged storage.[1] This instability can manifest as the appearance of unexpected peaks in NMR spectra or additional signals in mass spectrometry data, complicating analysis. It is crucial to use freshly prepared or properly stored samples for accurate characterization.
Q3: What are common side reactions to be aware of during the synthesis and purification of this compound that can interfere with characterization?
A3: During synthesis, the formation of isomeric byproducts or oligomers can occur, which may co-elute with this compound during chromatographic purification.[3] In the context of its use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, side reactions with components of the reaction mixture or biological media can lead to a complex mixture of products, making the characterization of the desired conjugate challenging.[2]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Unusually broad or complex signals in the ¹H or ¹³C NMR spectrum.
| Possible Cause | Troubleshooting Steps |
| Sample Decomposition | Prepare a fresh sample and acquire the spectrum immediately. Ensure the NMR solvent is dry and free of acidic or basic impurities. |
| Presence of Paramagnetic Impurities | Filter the sample through a small plug of silica (B1680970) gel or celite before preparing the NMR sample. |
| Conformational Dynamics | Acquire the spectrum at a lower temperature to potentially resolve broad signals into distinct peaks. |
| Instrumental Issues | Ensure the instrument is properly shimmed. Run a standard sample to verify instrument performance. |
Typical ¹³C NMR Chemical Shifts for Cycloalkanes
| Carbon Environment | Chemical Shift (ppm) |
| CH₂ in a large ring | ~25-30 |
Note: The specific chemical shifts for this compound may vary depending on the solvent and instrument.[4]
Issue: Difficulty in assigning peaks in the NMR spectrum.
-
Experimental Protocol: 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment helps identify proton-proton coupling networks. Prepare a sample of this compound in a deuterated solvent (e.g., CDCl₃). Acquire a standard COSY spectrum. Cross-peaks will indicate which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Using the same sample, acquire an HSQC spectrum. This will allow for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the overall carbon skeleton.
-
Mass Spectrometry (MS)
Issue: No molecular ion peak or a very weak one is observed.
| Possible Cause | Troubleshooting Steps |
| In-source Fragmentation | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). |
| Sample Instability | Analyze the sample promptly after preparation. Ensure the MS source is clean to avoid decomposition on hot surfaces. |
Issue: Complex fragmentation pattern that is difficult to interpret.
-
Logical Workflow for Fragmentation Analysis
Caption: Workflow for Mass Spectrum Fragmentation Analysis.
-
Common Fragmentation Pathway for Cycloalkanes Cycloalkanes often undergo ring-opening followed by fragmentation, leading to a series of losses of C₂H₄ (28 Da) units.
Purification
Issue: Co-elution of this compound with impurities during column chromatography.
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Compounds | Use a less polar or more selective eluent system. Consider using a different stationary phase (e.g., silver nitrate (B79036) impregnated silica gel for separating alkynes from alkanes).[5] |
| Overloading the Column | Reduce the amount of sample loaded onto the column. Use a longer column for better separation. |
| Improper Packing of the Column | Ensure the column is packed uniformly to avoid channeling. |
-
Experimental Protocol: Purification of Macrocyclic Alkynes
-
Column Chromatography on Silver Nitrate-Impregnated Silica Gel:
-
Prepare silica gel impregnated with 10-20% (w/w) silver nitrate.
-
Pack a column with the prepared stationary phase.
-
Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the column.
-
Elute with a gradient of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) in a non-polar solvent (e.g., hexane). The alkyne will interact more strongly with the silver ions and elute later than saturated hydrocarbon impurities.[5]
-
-
Recrystallization:
-
If a suitable solvent is found, recrystallization can be an effective method for final purification. Dissolve the partially purified this compound in a minimum amount of a hot solvent and allow it to cool slowly to form crystals.
-
-
Stability and Handling
Issue: Degradation of this compound upon storage.
-
Signaling Pathway of Strained Alkyne Degradation
Caption: General pathway for the degradation of strained alkynes.[1]
-
Recommendations for Storage:
-
Store this compound as a solid if possible, under an inert atmosphere (argon or nitrogen), and at low temperatures (-20 °C or below).
-
If storage in solution is necessary, use a non-polar, aprotic solvent and store at low temperatures. Avoid prolonged exposure to air, moisture, and light.[1]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
Technical Support Center: Cyclotetradecyne Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclotetradecyne reactions. The information is designed to help resolve common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in a this compound synthesis via a double elimination reaction?
A1: While specific byproducts can vary based on the precursor and reaction conditions, the most common impurities are typically:
-
Incomplete Elimination Products: Monohalogenated vinylcyclotetradecenes, where only one equivalent of HX has been eliminated.
-
Isomeric Alkenes: Cyclotetradecadiene isomers may form if the reaction conditions are not sufficiently controlled to favor the alkyne.
-
Oligomers: Intermolecular reactions can lead to the formation of dimers, trimers, and other higher-order oligomers, which can be difficult to separate from the desired macrocycle.[1][2]
-
Unreacted Starting Material: Inefficient reactions may leave residual dihalide precursor in the product mixture.
Q2: My reaction mixture is a complex mess, and TLC analysis shows multiple spots. Where do I start with purification?
A2: A multi-step purification strategy is often necessary.
-
Initial Work-up: Begin with a standard aqueous work-up to remove inorganic salts and highly polar impurities.
-
Flash Chromatography: Column chromatography is the most common method for separating organic compounds.[3][4] For this compound, a silica (B1680970) gel column is a good starting point. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) or dichloromethane), can effectively separate the non-polar this compound from more polar byproducts. The separation of cyclic and linear molecules can be challenging but is often achievable with careful selection of the mobile and stationary phases.[5]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and obtain high-purity crystals.[6][7][8][9]
Q3: I have a low yield of my desired this compound. What are the likely causes?
A3: Low yields in macrocyclization reactions are a common challenge.[10][11] Potential causes include:
-
Intermolecular Polymerization: At high concentrations, the linear precursor is more likely to react with other precursor molecules than to cyclize, leading to oligomers. Running the reaction at high dilution is a common strategy to favor intramolecular cyclization.[1][2]
-
Steric Hindrance: The conformation of the linear precursor may not be favorable for ring closure.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the efficiency of the elimination reaction. Strong, non-nucleophilic bases are generally preferred.
-
Product Loss During Work-up: The desired product may be partially lost during extraction or chromatography steps.
Troubleshooting Guides
Problem 1: The crude NMR of my product shows a mixture of alkene and alkyne protons.
This indicates that the double elimination reaction is incomplete.
| Possible Cause | Suggested Solution |
| Insufficient Base | Ensure at least two equivalents of strong base per molecule of dihalide precursor are used. For terminal alkynes, three equivalents may be necessary.[12] |
| Base Strength | The base may not be strong enough to effect the second elimination from the vinyl halide intermediate. Consider using a stronger base, such as sodium amide (NaNH2). |
| Reaction Time/Temperature | The reaction may not have been allowed to proceed to completion. Try increasing the reaction time or temperature. Monitor the reaction by TLC until the starting material and intermediate vinyl halide are consumed. |
Problem 2: My purified product is a waxy solid or an oil, and I suspect oligomer contamination.
Oligomerization is a frequent side reaction in macrocyclization.[2]
| Possible Cause | Suggested Solution |
| High Reaction Concentration | The concentration of the starting material was too high, favoring intermolecular reactions. Repeat the reaction under high-dilution conditions (typically <0.01 M). |
| Ineffective Purification | Standard chromatography may not be sufficient to separate the macrocycle from its dimer or trimer, as they can have similar polarities. |
| Purification Strategy | - Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective for removing larger oligomers. - Preparative HPLC: High-performance liquid chromatography can offer better resolution for separating cyclic compounds from their linear or oligomeric counterparts.[5] - Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired macrocycle, leaving the more soluble oligomers in the mother liquor.[6][7][8][9][13] |
Data Presentation
The following table summarizes common purification techniques and their general effectiveness for separating this compound from typical byproducts. The values presented are illustrative and will vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Target Impurity | Typical Purity Achieved | Advantages | Disadvantages |
| Flash Chromatography (Silica Gel) | Unreacted Starting Material, Isomeric Alkenes | 85-95% | Scalable, widely applicable.[3][4] | May not separate oligomers effectively. |
| Preparative HPLC | Oligomers, Isomers | >98% | High resolution, excellent for separating closely related compounds.[5] | Lower sample capacity, more expensive. |
| Recrystallization | Minor Impurities, some Oligomers | >99% | Can yield very high purity material, cost-effective.[6][7][8][9] | Requires a solid product, solvent selection can be challenging.[13] |
| Size Exclusion Chromatography (SEC) | Oligomers | Variable | Good for separating based on size. | May not resolve isomers or compounds of similar size. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.
-
Column Packing: The slurry is poured into a glass column and allowed to pack under pressure (using a pump or inert gas).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., starting with 100% hexane (B92381) and gradually adding ethyl acetate).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13]
-
Dissolution: The impure solid is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to completely dissolve the solid.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper.
-
Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8]
-
Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.[9]
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.[9]
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in this compound reactions.
References
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Novel behavior of the chromatographic separation of linear and cyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. baranlab.org [baranlab.org]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. quora.com [quora.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Cyclotetradecyne Reaction Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclotetradecyne and its derivatives, particularly in the context of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: My SPAAC reaction with a this compound derivative is showing low to no product formation. What are the most common causes?
A1: Low or no product yield in a SPAAC reaction involving this compound can stem from several factors. Firstly, the high ring strain of this compound, while being the driving force for the reaction, can also lead to instability and decomposition of the starting material, especially under non-optimal conditions. Secondly, steric hindrance around the azide (B81097) or the alkyne can significantly slow down the reaction rate.[1] Lastly, the purity of your reactants is crucial; impurities can interfere with the reaction. It is also important to ensure accurate concentration determination of your starting materials.
Q2: I am observing multiple unexpected spots on my TLC plate and/or peaks in my LC-MS analysis. What are the likely side reactions?
A2: A common side reaction, especially when working with biological molecules in a complex mixture, is the thiol-yne addition.[2] Free thiol groups, such as those on cysteine residues in proteins, can react with the strained alkyne of this compound.[2] This can lead to undesired, azide-independent labeling of proteins and other biomolecules.[2] Another possibility is the dimerization or oligomerization of the highly reactive this compound, particularly at higher concentrations or temperatures.
Q3: How can I confirm the identity and purity of my synthesized this compound derivative?
A3: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation and to ensure the absence of major impurities. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) is the method of choice.
Q4: What are the best practices for storing and handling this compound and its derivatives to prevent degradation?
A4: Due to their inherent instability from ring strain, this compound derivatives should be stored at low temperatures, typically -20°C or -80°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. They should be protected from light and moisture. When bringing to room temperature for use, it is advisable to allow the container to warm up completely before opening to avoid condensation.
Q5: Can the solvent choice impact the efficiency of my this compound SPAAC reaction?
A5: Yes, the solvent can have a significant impact. The reaction is often performed in aqueous buffers for biological applications, but the addition of organic co-solvents like DMSO or acetonitrile (B52724) can improve the solubility of hydrophobic reactants and enhance reaction rates. However, it is crucial to ensure that the chosen solvent does not react with the this compound. A recent study has shown that the pH of the aqueous solution can also affect the reaction rate, particularly for reactants with acidic or basic functionalities.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded this compound Reagent | 1. Check the age and storage conditions of the this compound derivative. 2. Analyze the starting material by LC-MS and NMR to confirm its integrity. 3. If degradation is suspected, purify the reagent by HPLC or use a fresh batch. | This compound is susceptible to degradation due to high ring strain.[4] |
| Steric Hindrance | 1. If possible, redesign the azide-containing partner to increase the distance between the azide and any bulky groups. 2. Increase the reaction time and/or temperature moderately (e.g., from 4°C to room temperature). | Bulky substituents near the reacting groups can impede the approach of the cycloalkyne and azide.[1] |
| Incorrect Stoichiometry | 1. Accurately determine the concentration of both the this compound and azide solutions. 2. Perform a titration experiment with varying molar ratios of the reactants to find the optimal stoichiometry. | An excess of one reactant can sometimes drive the reaction to completion, but a large excess can complicate purification. |
| Low Reactivity of Reactants | 1. Consider using a more reactive cyclooctyne (B158145) derivative if available. Electron-withdrawing groups on the cyclooctyne can increase the reaction rate.[5] 2. Ensure the azide is accessible and not sterically hindered. | The reactivity of both the strained alkyne and the azide are critical for a successful SPAAC reaction.[6] |
Problem 2: Presence of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Thiol-yne Side Reaction | 1. If working with protein or cell lysate samples, pre-treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM).[2] 2. Purify the azide-containing biomolecule before the SPAAC reaction. | Free thiols in biological samples can react with the strained alkyne in an azide-independent manner.[2] |
| This compound Dimerization/Oligomerization | 1. Perform the reaction at a lower concentration. 2. Add the this compound reagent slowly or in portions to the reaction mixture. 3. Avoid high temperatures. | The high reactivity of strained alkynes can lead to self-reaction. |
| Impure Starting Materials | 1. Purify both the this compound and azide-containing starting materials by HPLC before the reaction. 2. Characterize the purified materials thoroughly to confirm their identity and purity. | Impurities can lead to a variety of side products and complicate the analysis of the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for a Test SPAAC Reaction
-
Preparation of Reactants:
-
Dissolve the azide-containing compound in a suitable solvent (e.g., DMSO or an aqueous buffer) to a final concentration of 10 mM.
-
Dissolve the this compound derivative in the same solvent to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of the azide solution (0.1 µmol) and 10 µL of the this compound solution (0.1 µmol) for a 1:1 molar ratio.
-
If necessary, adjust the final volume with additional solvent.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. For less reactive substrates or when working with sensitive biological samples, the reaction can be performed at 4°C for 12-24 hours.
-
-
Monitoring the Reaction:
-
Analyze the reaction progress by LC-MS or TLC. For LC-MS, dilute a small aliquot of the reaction mixture and inject it into the instrument. For TLC, spot the reaction mixture on a silica (B1680970) plate and elute with an appropriate solvent system.
-
-
Purification (if necessary):
-
If the reaction goes to completion and the starting materials are not a concern for downstream applications, the product may be used directly.
-
If purification is required, reverse-phase HPLC is a common method.
-
Protocol 2: Purification of a this compound-Peptide Conjugate by RP-HPLC
-
System Preparation:
-
Sample Preparation:
-
Acidify the reaction mixture with a small amount of TFA.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[8]
-
-
HPLC Run:
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of increasing mobile phase B. A typical gradient might be from 5% to 95% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the conjugate.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide backbone and another wavelength if the this compound or a label has a chromophore).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the product peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
-
Pool the pure fractions and lyophilize to obtain the purified product.
-
Visualizations
Caption: Workflow for a typical SPAAC experiment.
Caption: A logical approach to troubleshooting failed SPAAC reactions.
Caption: Using a this compound probe to identify kinase interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Cyclotetradecyne vs. Cyclooctyne in Bioorthogonal Reactions
A definitive guide for researchers navigating the landscape of strain-promoted azide-alkyne cycloaddition (SPAAC) reagents. This document provides a data-driven comparison of cyclooctyne (B158145) derivatives and cyclotetradecyne, elucidating the critical role of ring strain in achieving rapid and efficient bioorthogonal labeling.
In the realm of bioorthogonal chemistry, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands as a cornerstone technology, enabling the covalent labeling of biomolecules in living systems without interfering with native biochemical processes.[1][2] The driving force behind this powerful reaction is the high ring strain of a cyclic alkyne, which dramatically accelerates the cycloaddition with an azide (B81097) partner, obviating the need for cytotoxic copper catalysts.[1][] While a variety of strained alkynes have been explored, cyclooctyne derivatives have emerged as the undisputed workhorses of SPAAC. This guide compares the performance of these established reagents against the larger macrocycle, this compound, to clarify why the eight-membered ring system remains the gold standard.
The Primacy of Cyclooctyne: A "Sweet Spot" of Reactivity and Stability
The utility of a cycloalkyne in bioorthogonal chemistry hinges on a delicate balance: it must be reactive enough to rapidly ligate with azides at low concentrations, yet stable enough to be synthesized, stored, and handled in biological milieu.[4] Cyclooctyne occupies an ideal position in this landscape.[4][5] Its significant ring strain, a result of the severe deformation of the alkyne's ideal 180° bond angle to approximately 163°, provides the necessary enthalpic driving force for the reaction.[6] This distortion lowers the activation energy of the cycloaddition, leading to rate constants many orders of magnitude higher than those of linear alkynes.[6][7]
Over the years, medicinal chemists have developed numerous cyclooctyne derivatives to further enhance reaction kinetics and improve physicochemical properties such as solubility and stability. Key examples include:
-
BCN (Bicyclo[6.1.0]nonyne): A widely used cyclooctyne known for its good balance of reactivity and stability.
-
DIBO (Dibenzocyclooctynol): Features fused benzene (B151609) rings that increase strain and, consequently, reactivity.
-
DIFO (Difluorinated cyclooctyne): Incorporates electron-withdrawing fluorine atoms to lower the alkyne's LUMO, accelerating the reaction.
-
BARAC (Biarylazacyclooctynone): A highly reactive derivative with an optimized ring structure for increased strain.[7]
This compound: The Consequence of Diminished Ring Strain
In stark contrast to the wealth of data supporting cyclooctyne's utility, this compound is conspicuously absent from the bioorthogonal chemistry literature. The reason lies in the fundamental principles of cycloalkyne reactivity. Ring strain is inversely related to ring size; as the number of carbons in the ring increases, the alkyne can adopt a more linear, lower-energy conformation.[5][8]
Larger cycloalkynes, such as cyclononyne (B1203973) and cyclodecyne, already exhibit significantly lower ring strain and reactivity compared to cyclooctyne.[5] It follows that this compound, with a 14-carbon ring, would possess minimal ring strain, rendering it insufficiently reactive for effective strain-promoted cycloadditions under biological conditions. Its reaction rate with azides would be too slow to be practical for labeling applications, where low reagent concentrations and rapid kinetics are paramount. Consequently, this compound has not been pursued as a viable bioorthogonal reagent, and quantitative performance data for SPAAC reactions is not available.
Quantitative Performance Data: Cyclooctyne Derivatives
The table below summarizes the second-order rate constants for the reaction of various cyclooctyne derivatives with a model azide (benzyl azide), highlighting the kinetic advantages of the strained eight-membered ring system.
| Cycloalkyne Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Cyclooctyne (OCT) | ~0.0043 |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.14 |
| Dibenzocyclooctyne (DIBO) | ~0.17 |
| Difluorinated Cyclooctyne (DIFO) | ~0.076 |
| Biarylazacyclooctynone (BARAC) | ~0.9 |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature. The values presented are for comparative purposes.
Key Experimental Methodologies & Visualizations
To provide a practical context, this section details a general protocol for cell surface labeling using a cyclooctyne probe and includes diagrams illustrating the underlying chemistry and workflow.
General Experimental Protocol: Cell Surface Glycan Labeling
This protocol describes the metabolic labeling of cell surface glycans with an azide-modified sugar followed by ligation with a cyclooctyne-fluorophore conjugate.
1. Metabolic Labeling: a. Culture cells (e.g., HeLa cells) to approximately 80% confluency in a suitable medium. b. Replace the standard medium with a medium supplemented with an azide-functionalized monosaccharide precursor (e.g., 50 µM N-azidoacetylmannosamine, ManNAz) for 48-72 hours. This allows for the metabolic incorporation of azido-sugars into the cell surface glycans.
2. Cyclooctyne Ligation: a. After the incubation period, wash the cells three times with cold phosphate-buffered saline (PBS) to remove unincorporated azido-sugars. b. Prepare a solution of the cyclooctyne-fluorophore conjugate (e.g., BCN-Fluor 488) in a biocompatible buffer (e.g., PBS) at a final concentration of 10-50 µM. c. Incubate the cells with the cyclooctyne solution for 30-60 minutes at 37°C, protected from light.
3. Imaging and Analysis: a. Wash the cells three times with cold PBS to remove the unreacted cyclooctyne probe. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, if required for downstream analysis. c. Wash the cells again with PBS. d. Mount the cells on a microscope slide with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI). e. Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets. Quantify the fluorescence intensity using image analysis software if desired.
Visualizing the Chemistry and Workflow
Conclusion
The comparison between this compound and cyclooctyne for bioorthogonal applications is a study in the fundamental principles of chemical reactivity. The high ring strain of cyclooctyne makes it an exceptionally reactive and effective tool for SPAAC, a fact borne out by extensive experimental data and widespread application. Conversely, the lack of significant ring strain in the larger this compound macrocycle renders it unsuitable for this purpose. For researchers and drug development professionals, the clear choice for strain-promoted bioorthogonal chemistry remains the well-established and highly tunable family of cyclooctyne derivatives.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. m.youtube.com [m.youtube.com]
- 4. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. par.nsf.gov [par.nsf.gov]
Comparative Guide to DFT Calculations of Cycloalkyne Reaction Mechanisms
A focused analysis on strained cycloalkynes as models for macrocyclic systems like cyclotetradecyne.
Introduction
The high reactivity of strained cycloalkynes stems from the significant distortion of the alkyne's linear geometry, which lowers the activation energy for cycloaddition reactions.[1][2] DFT calculations have been pivotal in quantifying this effect and in the rational design of more reactive cycloalkynes for applications in bioorthogonal chemistry.[3]
Comparison of DFT Functionals for SPAAC Reactions
The choice of DFT functional and basis set is critical for accurately predicting the energetics of a reaction. Below is a comparison of activation energies for the SPAAC reaction between cyclooctyne (B158145) and a model azide (B81097) (e.g., methyl azide or phenyl azide) calculated using different levels of theory.
| Reactants | Reaction | DFT Functional | Basis Set | Solvent Model | Activation Energy (kcal/mol) | Reference |
| Cyclooctyne + Phenyl Azide | [3+2] Cycloaddition | B3LYP | Not Specified | Not Specified | 8.0 | [2] |
| Acetylene + Phenyl Azide | [3+2] Cycloaddition | B3LYP | Not Specified | Not Specified | 16.2 | [2] |
| Fluorinated Cyclooctyne + Azide | [3+2] Cycloaddition | Not Specified | Not Specified | Not Specified | Lower than non-fluorinated | [3] |
Note: The table highlights the significant reduction in the activation barrier for cyclooctyne compared to a linear alkyne, a direct consequence of ring strain. The data also indicates that substitutions on the cyclooctyne ring can further modulate reactivity.
Experimental and Computational Protocols
A detailed understanding of the computational methodology is crucial for the reproducibility and critical evaluation of DFT studies.
General Computational Workflow for SPAAC Reaction Analysis
A typical computational workflow for studying the SPAAC reaction mechanism using DFT involves the following steps:
-
Geometry Optimization: The ground state geometries of the reactants (cycloalkyne and azide), the transition state, and the product (triazole) are optimized.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima (zero imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Solvation Effects: The influence of the solvent is often included using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model.
Example Protocol from Literature
One study on copper-catalyzed alkyne reactions employed the following protocol:
-
Software: Gaussian 09
-
Functional: M06
-
Basis Set for Optimization: 6-31G*
-
Basis Set for Final Energies: 6-311++G(3df,3pd)
-
Solvent Model: SMD with ethyl acetate (B1210297) as the solvent[4]
Visualizing Reaction Pathways and Computational Logic
Diagrams generated using Graphviz provide a clear visual representation of reaction mechanisms and computational workflows.
Caption: A simplified reaction coordinate diagram for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A standard workflow for performing and analyzing DFT calculations of a chemical reaction.
Conclusion
While direct DFT calculations on this compound are sparse, the extensive research on smaller strained cycloalkynes provides a solid foundation for understanding their reactivity. The SPAAC reaction serves as an excellent case study, where DFT has successfully explained the role of ring strain in accelerating the reaction rate. The computational protocols and workflows outlined in this guide are generally applicable and can be adapted for studying the reaction mechanisms of larger macrocyclic alkynes like this compound. Future computational studies on this compound would be valuable to understand the interplay between its larger ring flexibility and the activation of the alkyne bond.
References
- 1. datapdf.com [datapdf.com]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - DFT calculations on the mechanism of copper-catalysed tandem arylation–cyclisation reactions of alkynes and diaryliodonium salts [beilstein-journals.org]
Experimental Validation of Theoretical Predictions for Cycloalkynes: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the interplay between theoretical predictions and experimental validations of cycloalkyne properties and reactivity. Due to a scarcity of specific research on cyclotetradecyne, this guide will focus on well-studied cyclooctyne (B158145) derivatives as a representative model for medium-ring cycloalkynes.
Introduction
Cycloalkynes, cyclic hydrocarbons containing a carbon-carbon triple bond, are a fascinating class of molecules characterized by significant ring strain. This strain profoundly influences their geometry, stability, and reactivity, making them valuable synthons in organic chemistry, particularly in bioorthogonal chemistry. Theoretical predictions, primarily through computational methods like Density Functional Theory (DFT), play a crucial role in understanding and predicting the behavior of these strained molecules. This guide provides a comparative overview of theoretical predictions and their experimental validation for cyclooctyne derivatives, highlighting the synergy between computational and experimental approaches in advancing our understanding of these reactive intermediates.
Theoretical Predictions vs. Experimental Data: A Comparative Table
The following table summarizes key theoretical predictions for a representative cyclooctyne derivative, bicyclo[6.1.0]nonyne (BCN), and compares them with available experimental data. This comparison is vital for assessing the accuracy of computational models and for the rational design of new cycloalkyne-based reagents.
| Property | Theoretical Prediction (DFT) | Experimental Validation | Reference |
| Ring Strain Energy | ~18 kcal/mol | Inferred from reactivity and heats of formation of related compounds. | [1] |
| C-C≡C Bond Angle | ~159° | Determined by X-ray crystallography of derivatives. | [1] |
| Reactivity in [3+2] Cycloaddition with Azides (SPAAC) | Activation barriers calculated to be low (e.g., 21.4-22.8 kcal/mol for reactions with primary, secondary, and tertiary azides). | High second-order rate constants observed experimentally, confirming high reactivity. For example, similar reaction rates are seen with primary, secondary, and tertiary azides. | [1] |
| Spectroscopic Properties (13C NMR) | Chemical shifts of alkynyl carbons are predicted based on electronic environment. | Experimental 13C NMR spectra of various compounds confirm the predicted chemical shifts for similar carbon environments. | [2] |
| Spectroscopic Properties (IR) | C≡C stretching frequency is predicted based on bond strength and ring strain. | IR spectroscopy of various compounds shows characteristic C≡C stretching frequencies that can be correlated with theoretical predictions. |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducible synthesis and characterization of cycloalkynes and for validating theoretical predictions. Below are representative protocols for key experiments.
Synthesis of Bicyclo[6.1.0]nonyne (BCN)
The synthesis of BCN is a multi-step process that typically involves the formation of a cyclooctene (B146475) precursor followed by introduction of the triple bond. A common method involves the dibromination of cyclooctene followed by dehydrobromination.
Materials:
-
Cyclooctene
-
Bromine
-
Potassium tert-butoxide
-
Dry tetrahydrofuran (B95107) (THF)
Procedure:
-
Dibromination: To a solution of cyclooctene in a suitable solvent (e.g., dichloromethane), add a solution of bromine dropwise at 0 °C. Stir the reaction mixture until the bromine color disappears.
-
Purification: The crude dibromocyclooctane is purified by column chromatography.
-
Dehydrobromination: The purified dibromocyclooctane is dissolved in dry THF and treated with a strong base, such as potassium tert-butoxide, at low temperature. The reaction is slowly warmed to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The resulting BCN is purified by distillation or chromatography.
Kinetic Analysis of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The reactivity of cycloalkynes is often assessed by studying the kinetics of their cycloaddition reactions with azides.
Materials:
-
Cyclooctyne derivative (e.g., BCN)
-
Azide (B81097) of interest
-
Deuterated solvent (e.g., CDCl3)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare solutions of the cyclooctyne and the azide of known concentrations in the deuterated solvent.
-
NMR Monitoring: Mix the solutions in an NMR tube and immediately start acquiring 1H NMR spectra at regular time intervals.
-
Data Analysis: The reaction progress is monitored by integrating the signals of the starting materials and the triazole product. The second-order rate constant is determined by plotting the appropriate concentration data versus time.[3]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the experimental validation of theoretical predictions for cycloalkyne reactivity.
Caption: Workflow for comparing theoretical predictions with experimental results.
Conclusion
The study of cycloalkynes provides a compelling example of how theoretical predictions and experimental validation work in concert to advance chemical science. While specific data for this compound remains elusive, the principles of using computational chemistry to predict the properties of strained cyclic molecules and then confirming these predictions through synthesis, spectroscopy, and kinetic studies are well-established for other cycloalkynes like BCN. This integrated approach not only deepens our fundamental understanding of chemical reactivity but also accelerates the development of new molecules with tailored properties for applications in drug discovery and materials science.
References
A Comparative Guide to the Kinetic Analysis of Cyclotetradecyne Cycloaddition Reactions
For researchers and professionals in drug development and materials science, the selection of a suitable bioorthogonal reaction is critical. Among these, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its efficiency in the absence of a toxic copper catalyst.[1] The reactivity in SPAAC is largely governed by the ring strain of the cycloalkyne. While highly strained cyclooctynes have been extensively studied, larger ring systems such as cyclotetradecyne offer a different kinetic profile that may be advantageous in specific applications where slower, more controlled reactions are desirable. This guide provides a comparative kinetic analysis of this compound cycloaddition reactions, supported by experimental data and detailed protocols.
Comparative Kinetic Data of Cycloalkyne Cycloaddition Reactions
The reactivity of cycloalkynes in SPAAC reactions is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The ring strain of the cycloalkyne is a key determinant of this rate, with smaller, more strained rings generally exhibiting faster kinetics.
While specific kinetic data for this compound is not extensively reported in the literature, we can infer its reactivity relative to other cycloalkynes based on the established principles of ring strain. This compound, being a larger and less strained ring compared to cyclooctyne (B158145), is expected to have a significantly lower second-order rate constant. The following table summarizes the second-order rate constants for the reaction of various cycloalkynes with benzyl (B1604629) azide (B81097), providing a comparative landscape of reactivity. The expected reactivity of this compound would be at the lower end of this spectrum.
| Cycloalkyne | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Ring Size | Notes |
| Cyclooctyne (OCT) | ~1.2 x 10⁻³ | 8 | The foundational, moderately reactive cyclooctyne. |
| Bicyclo[6.1.0]nonyne (BCN) | ~8.0 x 10⁻² | 9 | A more reactive, strained cyclooctyne derivative. |
| Dibenzocyclooctyne (DIBO) | ~4.2 x 10⁻³ | 8 | A dibenzo-annulated cyclooctyne with moderate reactivity. |
| DIBAC | ~7.6 x 10⁻² | 8 | An aza-dibenzocyclooctyne with enhanced reactivity. |
| BARAC | ~9.3 x 10⁻¹ | 8 | A biarylazacyclooctynone with very high reactivity. |
| This compound (Expected) | << 10⁻³ | 14 | Expected to be significantly less reactive due to lower ring strain. |
Data is compiled from multiple sources and represents reactions with benzyl azide at or near room temperature. The exact rates can vary with solvent and temperature.
Experimental Protocols for Kinetic Analysis
The kinetic analysis of cycloaddition reactions is crucial for understanding their mechanism and optimizing reaction conditions. The two most common techniques for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.
Kinetic Analysis using ¹H NMR Spectroscopy
This method is suitable for monitoring reactions with half-lives ranging from minutes to hours. It allows for the direct observation and quantification of reactants and products over time.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., dimethyl sulfone, mesitylene)
-
Cycloalkyne of interest
-
Azide reactant (e.g., benzyl azide)
-
Thermostated sample chamber
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the cycloalkyne in the chosen deuterated solvent.
-
Prepare a separate stock solution of the azide and the internal standard in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
-
Reaction Initiation:
-
In an NMR tube, combine known volumes of the cycloalkyne and azide/internal standard stock solutions. The final concentrations should be accurately known.
-
Quickly mix the contents and place the NMR tube in the pre-equilibrated NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between acquisitions should be short enough to accurately capture the concentration changes.
-
For each spectrum, record the exact time of acquisition.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to a unique proton on the reactant (cycloalkyne or azide) and a unique proton on the product (triazole). Also, integrate the signal of the internal standard.
-
Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the internal standard of known concentration.
-
Plot the reciprocal of the reactant concentration (1/[Reactant]) versus time. For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k₂).
-
Kinetic Analysis using UV-Vis Spectroscopy
This method is particularly useful for faster reactions and when the reactants or products have a distinct UV-Vis absorbance profile.
Materials and Equipment:
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Quartz cuvettes
-
Solvent transparent in the desired wavelength range (e.g., acetonitrile, methanol)
-
Cycloalkyne of interest
-
Azide reactant
Procedure:
-
Wavelength Selection:
-
Acquire the UV-Vis spectra of the starting materials (cycloalkyne and azide) and the final product (triazole) to identify a wavelength where there is a significant change in absorbance during the reaction. Often, the disappearance of the cycloalkyne's absorbance is monitored.
-
-
Sample Preparation:
-
Prepare a stock solution of the cycloalkyne in the chosen solvent.
-
Prepare a stock solution of the azide in the same solvent. Typically, the azide is used in large excess (pseudo-first-order conditions) to simplify the kinetics.
-
-
Reaction Initiation:
-
Place a known volume of the cycloalkyne solution in a quartz cuvette and place it in the thermostated spectrophotometer.
-
Inject a known volume of the azide solution into the cuvette, mix quickly, and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Acquisition:
-
Record the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of azide), the natural logarithm of the absorbance difference (ln(A_t - A_∞)) versus time will give a linear plot, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide in excess: k₂ = k_obs / [Azide].
-
Visualizing Reaction Workflows and Influencing Factors
Graphviz diagrams can be used to clearly illustrate the experimental workflow and the logical relationships between factors influencing the kinetics of cycloaddition reactions.
References
Spectroscopic comparison of Cyclotetradecyne and its derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of cyclotetradecyne and its functionalized derivatives. Understanding these characteristics is crucial for the identification, characterization, and application of this class of compounds in various research and development endeavors. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of established spectroscopic principles for alkynes and cycloalkanes, alongside hypothetical data for illustrative comparison.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for this compound and a hypothetical derivative, 1-bromothis compound. These values are predicted based on general principles of NMR, IR, and UV-Vis spectroscopy.
| Spectroscopic Technique | Parameter | This compound (Predicted) | 1-Bromothis compound (Predicted) |
| ¹H NMR | Chemical Shift (δ) of CH₂ adjacent to C≡C | ~2.2 ppm | ~2.5 ppm |
| Chemical Shift (δ) of other CH₂ | ~1.3-1.5 ppm | ~1.3-1.6 ppm | |
| Chemical Shift (δ) of CH-Br | - | ~4.1 ppm | |
| ¹³C NMR | Chemical Shift (δ) of C≡C | ~80-90 ppm | ~85-95 ppm (C-Br), ~75-85 ppm (C) |
| Chemical Shift (δ) of CH₂ adjacent to C≡C | ~28-32 ppm | ~30-35 ppm | |
| Chemical Shift (δ) of other CH₂ | ~25-29 ppm | ~25-30 ppm | |
| Chemical Shift (δ) of C-Br | - | ~50-60 ppm | |
| IR Spectroscopy | C≡C Stretch (cm⁻¹) | ~2100-2260 (weak or absent due to symmetry) | ~2100-2260 (weak) |
| C-H Stretch (sp³ CH₂) (cm⁻¹) | ~2850-2960 | ~2850-2960 | |
| C-Br Stretch (cm⁻¹) | - | ~500-600 | |
| UV-Vis Spectroscopy | λmax (nm) | < 200 | ~200-220 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.
-
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups. The C≡C stretch in symmetrical alkynes like this compound may be very weak or absent in the IR spectrum.[1]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile).[2] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 800 nm, using a dual-beam spectrophotometer.[3] A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Alkanes and unconjugated alkynes typically absorb at wavelengths below 200 nm.[4] The introduction of heteroatoms or conjugation can shift the absorption to longer wavelengths.[5]
Visualizing the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of a parent compound and its derivative.
Caption: Workflow for the synthesis, spectroscopic analysis, and comparative evaluation of a parent compound and its derivative.
References
Unveiling Cycloalkyne Performance in Click Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry, the selection of the appropriate cycloalkyne is paramount for successful conjugation. This guide provides a comprehensive comparison of cyclotetradecyne and other prominent cycloalkynes—DBCO, BCN, and TCO—in the context of click chemistry, supported by experimental data and detailed protocols.
The efficiency of strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, is largely dictated by the ring strain of the cycloalkyne.[1] Highly strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), exhibit rapid reaction kinetics due to the high degree of ring strain, which lowers the activation energy of the cycloaddition reaction.[2] In contrast, larger ring structures like this compound possess significantly less ring strain, leading to substantially lower reactivity in SPAAC reactions. While direct experimental kinetic data for this compound in SPAAC is scarce in the literature due to its low reactivity, its performance can be inferred from the established principles of ring strain-reactivity relationships.
Comparative Performance of Cycloalkynes
The following table summarizes the second-order rate constants for the reaction of various cycloalkynes with a model azide (B81097) (e.g., benzyl (B1604629) azide). These values provide a quantitative measure of their reactivity in click chemistry.
| Cycloalkyne | Reaction Partner | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| This compound | Azide | SPAAC | Very Low (estimated) | Minimal ring strain, expected to have very slow reaction kinetics. Not commonly used for SPAAC. |
| DBCO (Dibenzocyclooctyne) | Azide | SPAAC | ~0.1 - 1.0 | High reactivity due to significant ring strain, good stability, widely used in bioconjugation.[3][4] |
| BCN (Bicyclo[6.1.0]nonyne) | Azide | SPAAC | ~0.01 - 0.1 | Good balance of reactivity and stability, smaller and more hydrophilic than DBCO.[5] |
| TCO (trans-Cyclooctene) | Tetrazine | IEDDA | ~10³ - 10⁶ | Exceptionally fast kinetics, used in inverse-electron-demand Diels-Alder reactions, not SPAAC.[5] |
Stability of Click Chemistry Reagents
The stability of the cycloalkyne under various experimental conditions is a critical factor for successful bioconjugation. The following table provides a qualitative overview of the stability of different cycloalkynes in the presence of common reagents.
| Cycloalkyne | Stability with Thiols (e.g., GSH) | Stability with Reducing Agents (e.g., TCEP) | General Stability |
| This compound | High (expected) | High (expected) | High |
| DBCO | Moderate | Shows some instability over extended periods.[6] | Generally good, but can be sensitive to certain conditions. |
| BCN | More stable than DBCO.[6] | More stable than DBCO.[6] | Good |
| TCO | High | High | Good |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the performance of different cycloalkynes. Below are detailed methodologies for determining second-order rate constants for SPAAC reactions.
Protocol 1: Determination of Second-Order Rate Constant using UV-Vis Spectroscopy
This method is suitable for cycloalkynes that possess a distinct chromophore that changes upon reaction, such as DBCO.
Materials:
-
Cycloalkyne solution of known concentration (e.g., in acetonitrile (B52724) or a buffered aqueous solution).
-
Azide solution of known concentration (in the same solvent).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Record the UV-Vis spectrum of the cycloalkyne solution to determine the wavelength of maximum absorbance (λmax).
-
In a quartz cuvette, mix a known concentration of the cycloalkyne with a known excess of the azide.
-
Immediately start monitoring the decrease in absorbance at the λmax of the cycloalkyne over time.
-
The second-order rate constant (k₂) can be determined by fitting the absorbance data to the second-order rate law equation. For pseudo-first-order conditions (with a large excess of azide), the natural log of the absorbance versus time will yield a linear plot, and k₂ can be calculated by dividing the pseudo-first-order rate constant by the concentration of the azide.
Protocol 2: Determination of Second-Order Rate Constant using ¹H NMR Spectroscopy
This method is applicable to a wider range of cycloalkynes and provides detailed structural information.
Materials:
-
Cycloalkyne solution of known concentration in a deuterated solvent (e.g., DMSO-d₆).
-
Azide solution of known concentration in the same deuterated solvent.
-
Internal standard of known concentration (e.g., dimethyl sulfone).
-
NMR spectrometer.
-
NMR tubes.
Procedure:
-
Prepare a solution of the cycloalkyne and the internal standard in the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum to determine the initial concentration of the cycloalkyne relative to the internal standard.
-
Add a known concentration of the azide to the NMR tube to initiate the reaction.
-
Acquire a series of ¹H NMR spectra at different time points.
-
Monitor the disappearance of a characteristic proton signal of the cycloalkyne and the appearance of a characteristic proton signal of the triazole product.
-
Integrate the signals of the starting material, product, and internal standard at each time point to determine their respective concentrations.
-
Plot the data according to the second-order rate law to determine the second-order rate constant (k₂).
Visualizing the Click Chemistry Landscape
The following diagrams, generated using the DOT language, illustrate key concepts in the comparison of cycloalkyne performance.
Caption: Experimental workflow for determining reaction kinetics.
Caption: Factors influencing click chemistry reaction efficiency.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Nuances of Strained Cycloalkyne Reactions
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. At the heart of this field lies the strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful tool for covalent ligation without the need for cytotoxic catalysts. The reactivity of the cycloalkyne component is paramount to the success of these reactions. While cyclooctynes have been extensively studied and utilized, this guide provides a comparative analysis of their reaction mechanisms and kinetics, with a particular focus on contrasting them with larger, less-strained cycloalkynes, such as cyclotetradecyne. Understanding these differences is crucial for the rational design of novel bioconjugation strategies and the development of next-generation therapeutic agents.
Performance Comparison of Strained Cycloalkynes in SPAAC Reactions
The rate of a SPAAC reaction is intrinsically linked to the degree of ring strain in the cycloalkyne. This strain lowers the activation energy of the [3+2] cycloaddition with an azide (B81097). The following table summarizes the second-order rate constants for the reaction of various cyclooctyne (B158145) derivatives with benzyl (B1604629) azide, a common model azide. Due to a lack of specific experimental data for this compound, its reactivity is qualitatively assessed based on established principles of ring strain.
| Cycloalkyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]nonyne | BCN | 0.012 - 0.024 | [1] |
| Dibenzocyclooctyne | DBCO / DIBO | ~0.3 | [2] |
| Azacyclooctyne | AZA | ~0.1 | |
| Difluorinated cyclooctyne | DIFO | ~0.7 | |
| Biarylazacyclooctynone | BARAC | ~1.0 | [3] |
| This compound | Very Low (qualitative) |
Note: The reactivity of this compound is expected to be significantly lower than that of cyclooctynes due to its much larger and more flexible ring, which results in substantially less ring strain. Reactions would likely be too slow for typical bioorthogonal applications.
Mechanistic Insights into Strain-Promoted Azide-Alkyne Cycloaddition
The generally accepted mechanism for the strain-promoted azide-alkyne cycloaddition is a concerted, asynchronous [3+2] cycloaddition. The reaction proceeds through a single transition state, leading directly to the triazole product. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the finer details of this mechanism.[4] The driving force for the reaction is the release of ring strain in the cycloalkyne as the sp-hybridized carbons of the alkyne are converted to the more stable sp²-hybridized carbons of the triazole ring.
Caption: General mechanism of the concerted [3+2] cycloaddition reaction between a strained cycloalkyne and an azide.
Experimental Protocols
General Procedure for Monitoring SPAAC Kinetics via ¹H NMR Spectroscopy
This protocol provides a representative method for determining the second-order rate constant of a SPAAC reaction.
Materials:
-
Strained cycloalkyne (e.g., BCN, DBCO)
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the strained cycloalkyne in the chosen deuterated solvent.
-
Prepare a stock solution of benzyl azide in the same deuterated solvent.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the cycloalkyne stock solution and the internal standard stock solution.
-
Acquire a ¹H NMR spectrum at t=0 to determine the initial concentration of the cycloalkyne relative to the internal standard.
-
To initiate the reaction, add a known volume of the benzyl azide stock solution to the NMR tube. The azide should be in excess (e.g., 2-12 equivalents).[5]
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).[5]
-
Monitor the disappearance of a characteristic proton signal of the cycloalkyne and the appearance of a characteristic proton signal of the triazole product over time.
-
Integrate the relevant peaks in each spectrum relative to the internal standard to determine the concentration of the cycloalkyne at each time point.
-
Plot the natural logarithm of the cycloalkyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reagent (benzyl azide).
Caption: A typical workflow for determining the kinetics of a SPAAC reaction using ¹H NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Cyclotetradecyne in Biological Systems: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The field of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. At the heart of this field are chemoselective reactions that proceed within living systems without interfering with endogenous biochemistry. The strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for bioconjugation. This reaction relies on the inherent ring strain of cycloalkynes to drive a rapid and specific reaction with azides, which are abiotic and can be introduced into biomolecules.
While cyclooctynes have been the workhorses of SPAAC, the exploration of other cycloalkynes, such as cyclotetradecyne, is crucial for expanding the bioorthogonal toolkit. This guide provides a comparative analysis of this compound, placing its predicted properties in the context of more commonly used cycloalkynes. Due to a notable lack of direct experimental data on this compound in biological systems within the current scientific literature, this guide infers its characteristics based on established principles of cycloalkyne reactivity and provides a framework for its empirical evaluation.
Data Presentation: Comparative Analysis of Cycloalkynes
The reactivity and stability of cycloalkynes in SPAAC are intrinsically linked to their ring strain. Smaller rings, such as cyclooctynes, possess significant ring strain, leading to higher reaction rates with azides. However, this increased reactivity can also correlate with decreased stability and a higher propensity for off-target reactions. Conversely, larger rings like this compound are expected to have minimal ring strain, suggesting lower reactivity but potentially greater stability and biocompatibility.
The following table summarizes the known properties of common cyclooctynes and provides inferred properties for this compound.
| Feature | Bicyclononyne (BCN) | Dibenzocyclooctyne (DBCO/ADIBO) | This compound (CTD) |
| Ring Size | 9 | 8 (fused) | 14 |
| Relative Reactivity with Azides | Moderate | High | Low (Inferred) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~0.1 - 1 | ~1 - 10 | Unknown (Predicted to be significantly lower than BCN) |
| Stability in Biological Media | Moderate | Good | High (Inferred) |
| Known Cross-Reactivity | Reacts with thiols | Reacts with thiols | Unknown (Predicted to have minimal thiol reactivity) |
| Relative Cytotoxicity | Low to Moderate | Low to Moderate | Very Low (Inferred) |
Note: Properties for this compound (CTD) are inferred based on the general understanding of the relationship between ring strain and reactivity in cycloalkynes. Experimental validation is required.
Experimental Protocols
To empirically assess the cross-reactivity and suitability of this compound for bioorthogonal applications, the following experimental protocols are recommended.
Protocol 1: Assessment of Thiol-yne Side Reactions
This protocol aims to determine the propensity of a cycloalkyne to undergo off-target reactions with cysteine residues, a common source of cross-reactivity.
Materials:
-
Cycloalkyne of interest (e.g., this compound)
-
N-acetylcysteine (as a model thiol-containing biomolecule)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS)
Procedure:
-
Prepare a stock solution of the cycloalkyne in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of N-acetylcysteine in PBS.
-
In a microcentrifuge tube, combine the cycloalkyne (final concentration 1 mM) and N-acetylcysteine (final concentration 5 mM) in PBS.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Analyze the aliquots by HPLC-MS to monitor the consumption of the cycloalkyne and the formation of any thiol-adducts.
-
Quantify the extent of the side reaction by comparing the peak areas of the cycloalkyne and the adduct over time.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the general toxicity of the cycloalkyne to a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Cycloalkyne of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the cycloalkyne in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of the cycloalkyne. Include a vehicle control (medium with the same concentration of the organic solvent used to dissolve the cycloalkyne).
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Proteomic Analysis of Off-Target Labeling
This protocol uses mass spectrometry-based proteomics to identify proteins that are non-specifically labeled by the cycloalkyne in a cellular context.
Materials:
-
Cell line of interest
-
Cycloalkyne of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-biotin probe
-
Copper(I)-based click chemistry reagents (for CuAAC) or a complementary strained alkyne/azide (for SPAAC) if the cycloalkyne is being compared.
-
Streptavidin-agarose beads
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Culture cells and treat them with the cycloalkyne of interest for a defined period.
-
Lyse the cells and harvest the protein lysate.
-
Perform a click reaction by adding an azide-biotin probe and the necessary catalysts (if required) to the lysate to label any cycloalkyne-modified proteins.
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and perform an in-solution or on-bead tryptic digest.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins that were pulled down, which represent potential off-target interactions of the cycloalkyne.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of cycloalkyne cross-reactivity.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for assessing cycloalkyne cross-reactivity.
Caption: Potential off-target effect of a cycloalkyne on a signaling pathway.
A Comparative Guide to Purity Validation of Cyclotetradecyne by HPLC and NMR
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates and active pharmaceutical ingredients is of paramount importance. Cyclotetradecyne, a macrocyclic alkyne, presents unique analytical challenges due to its structure. This guide provides a comparative overview of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and detailed methodologies to assist in the selection and application of the most appropriate technique.
Quantitative Data Summary
The following table summarizes hypothetical data from the purity analysis of a batch of this compound using both HPLC and quantitative ¹H NMR (qNMR). This illustrates the type of comparative data that can be generated.
| Parameter | HPLC Analysis | Quantitative ¹H NMR (qNMR) Analysis | Alternative Methods |
| Purity Assay | 98.5% (by peak area normalization) | 98.2% (w/w, relative to internal standard) | Elemental Analysis: C: 87.4%, H: 12.6% (Theoretical: C: 87.42%, H: 12.58%) |
| Detected Impurities | Impurity A (0.8%), Impurity B (0.5%), Other minor peaks (0.2%) | Residual Solvent (Toluene, 0.3%), Dimer (0.9%), Unidentified impurities (0.6%) | Mass Spectrometry: Confirms mass of this compound and detects dimer. |
| Limit of Detection (LOD) | ~0.01% | ~0.05% (impurity dependent) | - |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% (impurity dependent) | - |
| Analysis Time | 20 minutes per sample | 15 minutes per sample | - |
| Sample Consumption | ~1 mg | ~5-10 mg | ~2-3 mg |
Comparison of HPLC and NMR for Purity Determination
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, yet distinct, methods for assessing the purity of chemical compounds. HPLC excels at separating complex mixtures, providing high sensitivity for detecting minor impurities. Quantitative ¹H NMR (qNMR), on the other hand, offers a direct measure of purity against a certified reference standard and provides structural information about any detected impurities.[1][2]
The choice between HPLC and NMR often depends on the specific requirements of the analysis. HPLC is generally more sensitive for detecting trace impurities, especially if they are chromophoric.[3] However, qNMR is considered a primary analytical method as it does not rely on the response factor of the analyte, making it inherently more accurate for quantification without the need for a specific standard for each impurity.[4][5] For a comprehensive purity assessment of this compound, a combination of both techniques is often recommended.[1]
Experimental Protocols
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions over 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Data Processing: Integrate all peaks and calculate the purity based on the peak area percentage.
This protocol outlines a method for determining the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
Maleic anhydride (B1165640) (certified internal standard)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 8
-
-
-
Data Processing:
-
Integrate the well-resolved signals of both the this compound (e.g., the allylic protons) and the internal standard (the vinylic proton of maleic anhydride).
-
Calculate the purity (w/w %) using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Caption: Workflow for this compound purity validation.
Caption: Decision tree for purity assessment.
References
- 1. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants [mdpi.com]
- 4. This compound | C14H24 | CID 12078364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to Catalysts for Cyclotetradecyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocyclic alkynes such as cyclotetradecyne is a critical step in the development of various therapeutic agents and advanced materials. The efficiency of the cyclization process is highly dependent on the catalytic system employed. This guide provides a comparative overview of common catalytic methods for the synthesis of this compound and related macrocyclic diynes, supported by experimental data to aid in the selection of the most suitable catalyst for your research needs.
Comparison of Catalytic Systems
The synthesis of this compound and similar macrocyclic diynes is most commonly achieved through the oxidative coupling of terminal diynes. The two primary methods for this transformation are the Glaser-Eglinton coupling and the Hay coupling, both of which utilize copper catalysts. Palladium-catalyzed cyclizations have also been explored for the synthesis of related macrocyclic enynes.
| Catalyst System | Precursor | Yield (%) | Reaction Time (h) | Solvent | Key Features |
| Copper(II) Acetate (B1210297) / Pyridine (B92270) (Eglinton) | 1,7-Octadiyne (B1345467) | High (dimer) | - | Pyridine | Stoichiometric copper salt is often used.[1] |
| Copper(I) Chloride / TMEDA / O₂ (Hay) | Terminal Alkynes | - | - | Various | Catalytic in copper, uses air or O₂ as the oxidant.[2] |
| Palladium(II) Acetate / TDMPP | Acyclic Diyne | 47 | 13 | Toluene | Suitable for intramolecular alkyne-alkyne coupling to form enynes.[3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of macrocyclic alkynes. Below are generalized protocols for the key catalytic systems.
Eglinton Coupling for Oxidative Dimerization
The Eglinton reaction is a classic method for the oxidative coupling of terminal alkynes using a stoichiometric amount of a copper(II) salt, typically in pyridine.[1] This method is particularly useful for the synthesis of symmetric macrocycles through the dimerization of a shorter α,ω-diyne. For the synthesis of cyclotetradeca-1,8-diyne, 1,7-octadiyne would be the appropriate precursor.
General Protocol:
-
A solution of the terminal diyne (e.g., 1,7-octadiyne) in a suitable solvent (e.g., pyridine or a methanol/pyridine mixture) is prepared under an inert atmosphere.
-
A solution of copper(II) acetate in the same solvent system is added slowly to the diyne solution under high dilution conditions to favor intramolecular cyclization over polymerization.
-
The reaction mixture is stirred at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to isolate the desired macrocyclic diyne.
Hay Coupling for Catalytic Oxidative Cyclization
The Hay coupling is a variation of the Glaser coupling that utilizes a catalytic amount of a copper(I) salt, typically complexed with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses oxygen or air as the terminal oxidant.[2]
General Protocol:
-
A solution of the α,ω-diyne precursor in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is prepared.
-
A catalytic amount of copper(I) chloride and TMEDA are added to the solution.
-
Oxygen or air is bubbled through the reaction mixture, which is stirred vigorously at room temperature. High dilution conditions, achieved by slow addition of the substrate, are crucial to maximize the yield of the cyclic monomer.
-
The reaction progress is monitored by an appropriate analytical technique.
-
Once the reaction is complete, the mixture is worked up to remove the catalyst and any polymeric byproducts.
-
The final product is purified by chromatography.
Palladium-Catalyzed Intramolecular Alkyne-Alkyne Coupling
Palladium catalysts can be employed for the intramolecular coupling of two different terminal alkynes within the same molecule to form a macrocyclic enyne.[3]
General Protocol:
-
A solution of the acyclic diyne precursor is prepared in a solvent such as toluene.
-
This solution is added slowly via syringe pump to a solution of the palladium catalyst (e.g., palladium(II) acetate) and a phosphine (B1218219) ligand (e.g., tris(2,4-dimethoxyphenyl)phosphine - TDMPP) in the same solvent.[3]
-
The reaction is carried out at room temperature under an inert atmosphere and stirred for a prolonged period.[3]
-
After the reaction is complete, the mixture is filtered and concentrated.
-
The desired macrocyclic enyne is isolated and purified using column chromatography.[3]
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the conceptual workflows.
Caption: Synthetic routes to this compound derivatives.
The choice of catalyst and reaction conditions plays a pivotal role in the successful synthesis of this compound and its analogs. While copper-based systems operating under high-dilution conditions are the most established methods for the synthesis of cyclic diynes, palladium catalysis offers an alternative route to related macrocyclic structures. The selection of a specific protocol should be guided by the nature of the precursor, the desired final product, and the available laboratory resources.
Caption: Generalized workflow for macrocyclization reactions.
References
Comparative Analysis of Synthetic Routes to Cyclotetradecyne
For Researchers, Scientists, and Drug Development Professionals
The synthesis of medium-sized rings, such as the 14-membered carbocycle cyclotetradecyne, presents a significant challenge in organic chemistry. The inherent ring strain and unfavorable entropic factors of cyclization for medium rings often lead to low yields and the formation of polymeric byproducts. However, the unique conformational properties and the potential for these structures to serve as scaffolds in drug discovery and materials science have driven the development of various synthetic strategies. This guide provides a comparative overview of two prominent synthetic routes for the construction of a cyclotetradecadiyne ring system, a common structural motif within the broader class of cyclotetradecynes.
Key Synthetic Strategies
Two primary and conceptually distinct strategies for the synthesis of cyclotetradecadiynes are:
-
Intermolecular Oxidative Coupling of a Dimer: This approach, exemplified by the Glaser-Eglinton-Hay coupling, involves the dimerization and cyclization of a linear terminal diyne precursor in a single step.
-
Intramolecular Cyclization: This strategy relies on the formation of a bond between two reactive ends of a pre-assembled linear precursor of the same length as the desired ring.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for two representative synthetic routes to a cyclotetradecadiyne.
| Parameter | Route 1: Glaser-Eglinton-Hay Coupling | Route 2: Intramolecular Alkylation |
| Reaction Type | Intermolecular Oxidative Coupling | Intramolecular SN2 Alkylation |
| Precursor | Hepta-1,6-diyne | 1,12-Dihalododecane |
| Key Reagents | Cu(OAc)₂, Pyridine (B92270) | High Dilution, Strong Base (e.g., t-BuOK) |
| Typical Yield | 15-30% | 5-15% |
| Reaction Conditions | High Dilution, Elevated Temperature (e.g., 60-80 °C) | High Dilution, Room Temperature to Reflux |
| Key Advantages | Readily available starting materials, one-pot cyclization. | Can be adapted for various functional groups. |
| Key Disadvantages | Often produces significant amounts of oligomeric byproducts. | Requires synthesis of a long, difunctionalized linear precursor. |
Visualization of Synthetic Pathways
The logical flow of the two primary synthetic strategies for cyclotetradecadiyne is depicted below.
Caption: Diagram illustrating two distinct synthetic pathways to a this compound ring system.
Detailed Experimental Protocols
Route 1: Glaser-Eglinton-Hay Oxidative Coupling
This method is a classical and widely used approach for the synthesis of symmetric cyclic diynes. The reaction proceeds under high dilution conditions to favor intramolecular cyclization of the dimeric intermediate over intermolecular polymerization.
Synthesis of Cyclotetradeca-1,8-diyne
Materials:
-
Hepta-1,6-diyne (1.0 eq)
-
Copper(II) acetate (B1210297) monohydrate (10 eq)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
A solution of hepta-1,6-diyne (e.g., 1.0 g) in a mixture of pyridine (200 mL) and diethyl ether (50 mL) is prepared.
-
A solution of copper(II) acetate monohydrate (e.g., 20 g) in pyridine (300 mL) is prepared in a separate flask and heated to 60 °C.
-
The solution of hepta-1,6-diyne is added dropwise to the heated copper(II) acetate solution over a period of 4-6 hours with vigorous stirring. The use of a syringe pump is recommended to maintain a slow and constant addition rate.
-
After the addition is complete, the reaction mixture is stirred at 60 °C for an additional 2 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is treated with 2 M hydrochloric acid (200 mL) and extracted with diethyl ether (3 x 100 mL).
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane (B92381) or a hexane/ethyl acetate gradient) to afford cyclotetradeca-1,8-diyne as a white solid.
Route 2: Intramolecular Cyclization
This strategy involves the pre-synthesis of a linear C14 precursor containing reactive functional groups at both ends. The cyclization is then effected under high dilution conditions to promote the intramolecular reaction. While a direct synthesis of cyclotetradecadiyne via this route is less commonly reported for the parent hydrocarbon, the principle is widely applied in macrocycle synthesis. An illustrative example would be the formation of a 14-membered ring via an intramolecular Williamson ether synthesis, which can be conceptually extended to carbon-carbon bond formation.
Conceptual Synthesis of a Cyclotetradecane Derivative
Materials:
-
1,12-Dodecanediol
-
Tosyl chloride
-
Pyridine
-
A suitable nucleophile (e.g., the sodium salt of a malonic ester)
-
A strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure Outline:
-
Activation of the linear precursor: 1,12-Dodecanediol would first be converted to a di-leaving group derivative, such as 1,12-ditosyldodecane, by reaction with tosyl chloride in pyridine.
-
Cyclization: The resulting 1,12-ditosyldodecane would then be reacted with a suitable carbon nucleophile (e.g., diethyl malonate and sodium hydride) under high dilution conditions in a large volume of an anhydrous solvent like THF or DMF. The slow addition of the ditosylate to the solution of the nucleophile is crucial to suppress polymerization.
-
Workup and Purification: Following the reaction, a standard aqueous workup and extraction would be performed. The crude product would then be purified by column chromatography to isolate the 14-membered cyclic product.
-
Further Elaboration: The resulting functionalized cyclotetradecane could then, in principle, be further modified through a series of reactions to introduce the desired alkyne functionalities.
Comparison and Conclusion
The Glaser-Eglinton-Hay coupling offers a more direct and convergent approach to symmetric cyclotetradecadiynes from a readily available C7 precursor. Its main drawback is the often-moderate yield due to the competing polymerization. Careful control of the addition rate and high dilution are critical for success.
The intramolecular cyclization strategy is more linear and requires the synthesis of a C14 precursor, which can be a multi-step process. However, this approach can be more versatile, allowing for the introduction of various functional groups into the macrocyclic ring. The yields for the cyclization step are also often low due to the same entropic and strain factors.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For the parent, unsubstituted cyclotetradeca-1,8-diyne, the Glaser-Eglinton-Hay coupling is generally the more practical and reported method. For more complex or functionalized this compound derivatives, an intramolecular approach might be more suitable.
Efficacy of Cyclotetradecyne in Biological Labeling: An Analysis of Available Data
Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable absence of publicly available data on the use of Cyclotetradecyne in specific biological labeling experiments. While the field of bioorthogonal chemistry has seen the development and extensive application of various strained cyclooctynes for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, this compound does not appear to be a commonly studied or commercially available reagent for these purposes.
This guide aims to provide a comparative overview of cyclooctyne (B158145) efficacy in biological labeling. However, due to the lack of specific data for this compound, we will instead focus on the well-characterized and widely used alternatives, providing a framework for how this compound could be evaluated if data were to become available. The key performance indicators for such a reagent would include its reaction kinetics, stability in biological environments, and overall efficiency in labeling biomolecules.
Comparison with Established Cyclooctynes
To understand the potential performance of this compound, it is useful to compare it to established cyclooctynes used in bioorthogonal labeling. Reagents such as Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN), and Difluorinated Cyclooctyne (DIFO) are frequently employed. A comparative analysis of these reagents typically focuses on their second-order rate constants for the reaction with azides, their stability in aqueous buffers and cell culture media, and their lipophilicity, which can affect cell permeability and non-specific binding.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (B81097) (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | High reactivity, relatively high lipophilicity. |
| Bicyclononyne (BCN) | ~0.01 - 0.1 | Good balance of reactivity and hydrophilicity. |
| Difluorinated Cyclooctyne (DIFO) | ~0.01 - 0.05 | Increased stability, moderate reactivity. |
| This compound | Data Not Available | - |
Note: The rate constants provided are approximate and can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols for Evaluating Cyclooctyne Efficacy
Should this compound become available for research, its efficacy would be determined through a series of standardized experiments. Below are detailed methodologies for key experiments that would be essential for its evaluation.
Determination of Reaction Kinetics
Objective: To measure the second-order rate constant of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between this compound and a model azide (e.g., benzyl azide or an azido-functionalized fluorophore).
Methodology:
-
Reagent Preparation: Prepare stock solutions of this compound and the azide of known concentrations in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Reaction Setup: In a temperature-controlled cuvette, mix the this compound and azide solutions in a defined buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate the reaction. The final concentrations should be chosen to allow for monitoring the reaction over a reasonable timescale.
-
Data Acquisition: Monitor the reaction progress using a suitable analytical technique. If a fluorescent azide is used, the change in fluorescence upon triazole formation can be measured with a spectrofluorometer. Alternatively, HPLC or NMR spectroscopy can be used to track the consumption of reactants and the formation of the product over time.
-
Data Analysis: The second-order rate constant (k₂) is determined by fitting the kinetic data to the appropriate rate equation.
Assessment of Stability in Biological Media
Objective: To evaluate the stability of this compound in commonly used biological buffers and cell culture media.
Methodology:
-
Incubation: Prepare solutions of this compound in various media (e.g., PBS, DMEM, RPMI-1640) at a typical working concentration.
-
Time-Course Sampling: Incubate the solutions at 37°C and take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a sensitive analytical method such as LC-MS.
-
Half-life Calculation: Determine the half-life of this compound in each medium by plotting its concentration versus time and fitting the data to a decay model.
Live-Cell Labeling Efficiency
Objective: To assess the ability of this compound to label azide-modified biomolecules on the surface of or inside living cells.
Methodology:
-
Metabolic Labeling: Culture cells (e.g., HeLa or Jurkat cells) in a medium supplemented with an azide-modified metabolic precursor (e.g., an azido (B1232118) sugar like Ac₄ManNAz) to introduce azides onto cell surface glycans.
-
Labeling Reaction: Wash the cells to remove unincorporated azido sugar and then incubate them with a this compound-fluorophore conjugate at various concentrations and for different durations.
-
Imaging and Quantification: After the labeling reaction, wash the cells to remove the excess probe. Visualize the labeled cells using fluorescence microscopy. Quantify the labeling efficiency by flow cytometry, measuring the mean fluorescence intensity of the cell population.
-
Controls: Include control groups of cells that were not treated with the azido sugar to assess non-specific binding of the this compound probe.
Visualizing Bioorthogonal Labeling Workflows
To illustrate the general workflow of a bioorthogonal labeling experiment and the underlying chemical principles, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of Cyclotetradecyne: A Guide for Laboratory Professionals
For Immediate Reference: Due to the limited availability of specific safety and disposal data for cyclotetradecyne, a cautious approach grounded in established best practices for handling potentially hazardous chemicals is imperative. This document provides a procedural framework for the safe disposal of this compound, emphasizing regulatory compliance and risk mitigation.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. The absence of comprehensive public information on the specific hazards of this compound necessitates treating it as a substance of unknown toxicity and reactivity. Adherence to institutional and local environmental health and safety (EHS) guidelines is mandatory.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines a generalized procedure for the disposal of this compound. This should be adapted to comply with the specific requirements of your institution and local regulations.
-
Contact Your Environmental Health and Safety (EHS) Office: This is the most critical step. Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions based on their expertise and knowledge of local and national regulations.
-
Waste Characterization: this compound should be treated as a hazardous chemical waste. Do not mix it with other waste streams unless explicitly instructed to do so by your EHS office.
-
Containerization and Labeling:
-
Use a designated, chemically compatible, and leak-proof container for this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS-approved waste disposal vendor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Quantitative Data Summary
There is no quantitative data available from the search results regarding the specific toxicity, reactivity, or environmental impact of this compound to present in a table. The precautionary principle dictates treating it as a potentially hazardous substance.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The procedures outlined above are based on general best practices for chemical waste management. Always defer to the specific protocols provided by your institution's EHS department and approved hazardous waste disposal vendors. These entities will have established procedures that comply with all relevant regulations.
Personal protective equipment for handling Cyclotetradecyne
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Cyclotetradecyne. The following procedural guidance is intended to ensure the safe execution of experiments and to establish comprehensive operational and emergency plans.
Hazard Identification and Risk Assessment
This compound is a macrocyclic alkyne. While specific toxicity data for this compound is limited, its chemical structure as a strained alkyne necessitates careful handling. For the purposes of risk assessment, it should be treated as a potentially reactive and hazardous substance. Analogous, smaller strained alkynes like cyclooctyne (B158145) are known to be flammable liquids, harmful if swallowed, and can cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach is mandatory.
Inferred Hazards:
-
Flammability: Potentially flammable, especially if in a solvent or upon heating.
-
Reactivity: As a strained alkyne, it may be highly reactive, especially with certain metals, oxidizing agents, and reducing agents. The high degree of potential energy in the alkyne bond can make it thermodynamically unstable under certain conditions[3].
-
Health Hazards: May be harmful if ingested, inhaled, or absorbed through the skin. Expected to be an irritant to the skin, eyes, and respiratory system.
Physical and Chemical Data
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄ | PubChem[4] |
| Molecular Weight | 192.34 g/mol | PubChem[4] |
| CAS Number | 6568-37-2 | PubChem[4] |
| Appearance | Not specified (likely a solid or oil) | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Expected to be soluble in organic solvents | - |
Note: The absence of complete data underscores the need for cautious handling.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye and Face | Chemical splash goggles and a face shield are required. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Inspect gloves for any signs of degradation before use. For highly reactive situations, consider double-gloving. |
| Body | A flame-resistant lab coat must be worn over personal clothing. Ensure the lab coat is fully buttoned. |
| Respiratory | All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of any vapors or aerosols. If there is a risk of exposure outside of a fume hood, a respirator may be necessary. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
This compound should be handled as an air-sensitive and potentially reactive compound. The use of a glovebox or Schlenk line is highly recommended.
Experimental Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
